molecular formula C21H15F6N5O4S B12400607 Antimycobacterial agent-3

Antimycobacterial agent-3

Cat. No.: B12400607
M. Wt: 547.4 g/mol
InChI Key: SDUMDBOBMADVMH-IPBVOBEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycobacterial agent-3 is a useful research compound. Its molecular formula is C21H15F6N5O4S and its molecular weight is 547.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H15F6N5O4S

Molecular Weight

547.4 g/mol

IUPAC Name

8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+

InChI Key

SDUMDBOBMADVMH-IPBVOBEMSA-N

Isomeric SMILES

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of Novel Antimycobacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the mechanisms of action for representative antimycobacterial agents, serving as a framework for the evaluation of novel compounds such as a hypothetical "Antimycobacterial Agent-3." The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Introduction to Antimycobacterial Agent Classes

The effective treatment of mycobacterial infections, particularly those caused by Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), requires a multi-faceted approach due to the unique cell wall structure and the ability of these bacteria to enter dormant states. Antimycobacterial agents can be broadly categorized based on their cellular targets.[1] This guide will explore three primary mechanisms: inhibition of cell wall synthesis, disruption of protein synthesis, and inhibition of nucleic acid synthesis, using established drugs as reference points for the evaluation of new chemical entities.

Quantitative Susceptibility Data

The in vitro potency of an antimycobacterial agent is typically determined by its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). These values are crucial for comparing the activity of novel agents against existing drugs.

Agent ClassRepresentative DrugOrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Citation
RNA Polymerase Inhibitor Rifampin (RIF)M. tuberculosis---[2]
Protein Synthesis Inhibitor Clarithromycin (CLR)M. avium complex (MAC)4 (inhibits visible growth)--[3]
Cell Wall Synthesis Inhibitor Ethambutol (EMB)M. avium complex (MAC)16 (for 83% killing in 3 days)--[3]
ATP Synthase Inhibitor BedaquilineM. abscessus0.06 - 0.250.130.25[4]
Unknown/Multiple Clofazimine (CFZ)M. abscessus0.25 - 10.51[4]
Aminoglycoside Amikacin (AMK)M. abscessus4 - 643232[4]

Table 1: Summary of Minimum Inhibitory Concentrations for various antimycobacterial agents.

Key Mechanisms of Action and Associated Signaling

A primary target for many antimycobacterial drugs is the unique and complex mycobacterial cell wall. Agents like ethambutol interfere with the synthesis of arabinogalactan, a key component of the cell wall.[1] A more recently explored target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for transporting mycolic acids to the periplasm.[5] Inhibition of MmpL3 leads to the intracellular accumulation of trehalose monomycolate (TMM) and a subsequent failure to produce essential outer membrane components, ultimately causing cell death.[5]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FAS-I Fatty Acid Synthase I FAS-II Fatty Acid Synthase II FAS-I->FAS-II Mycolic_Acids Mycolic Acids FAS-II->Mycolic_Acids TMM Trehalose Monomycolate (TMM) Mycolic_Acids->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport AG Arabinogalactan (AG) MmpL3->AG Mycolic Acid Translocation Agent3 This compound (e.g., MmpL3 Inhibitor) Agent3->MmpL3 Inhibits mAGP Mycolyl-AG-Peptidoglycan Complex AG->mAGP

Mechanism of MmpL3 Inhibition.

Rifamycins, such as rifampin (RIF), are a cornerstone of tuberculosis therapy. Their mechanism of action involves binding to the β-subunit of the DNA-dependent RNA polymerase, which physically obstructs the extension of RNA transcripts.[6] This leads to a potent bactericidal effect against actively replicating mycobacteria.[2]

RNA_Polymerase_Inhibition DNA_Template DNA Template RNAP RNA Polymerase (RNAP) DNA_Template->RNAP binds Elongation Transcription Elongation RNAP->Elongation Inhibition Inhibition of Elongation RNAP->Inhibition Agent3_RIF This compound (e.g., Rifampin) Agent3_RIF->RNAP binds & inhibits Agent3_RIF->Inhibition RNA_Transcript RNA Transcript Elongation->RNA_Transcript produces

Inhibition of RNA Polymerase by a Rifampin-like Agent.

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive within host macrophages. It can manipulate host signaling pathways, such as the PI3K/Akt and MAPK/NF-κB pathways, to suppress the innate immune response.[7] For instance, certain mycobacterial proteins can interfere with Toll-like receptor (TLR) signaling, which is crucial for initiating an inflammatory response to clear the infection.[7] Understanding these interactions is vital for developing host-directed therapies that can complement traditional antibiotics.

Host_Pathogen_Interaction cluster_extracellular Extracellular cluster_macrophage Macrophage MTB Mycobacterium tuberculosis (MTB) TLR2 Toll-like Receptor 2 (TLR2) MTB->TLR2 interacts with PtpA MTB Effector Protein (PtpA) MTB->PtpA secretes MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces PtpA->NFkB inhibits MABA_Workflow A Prepare 2-fold serial dilutions of 'this compound' in a 96-well plate. B Add standardized mycobacterial inoculum (e.g., M. tuberculosis H37Rv) to each well. A->B C Incubate plate at 37°C for 7 days. B->C D Add Alamar Blue (resazurin) solution to each well and re-incubate. C->D E Observe color change. Blue = No Growth Pink = Growth D->E F Determine MIC: Lowest concentration in a blue well. E->F

References

Technical Whitepaper: Discovery and Synthesis of a Novel 2H-Chromene-Based Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones. The information presented is based on the findings reported by Angelova et al. in their 2017 publication in Bioorganic & Medicinal Chemistry Letters.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATs), a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with significant antimycobacterial activity at submicromolar concentrations[1][2].

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).

Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv

Compound IDMinimum Inhibitory Concentration (MIC) in µM
7m 0.13
7o 0.15
7k 0.17
Isoniazid 1.45
Ethambutol 7.64

Data sourced from Angelova et al., 2017[1][2][3].

Table 2: Cytotoxicity and Selectivity Index

Compound IDCytotoxicity (IC₅₀) in µM against HEK-293T cellsSelectivity Index (SI = IC₅₀/MIC)
7m 90.6697
7o >100>667
7k 85.4502
Isoniazid --

Data sourced from Angelova et al., 2017[1][2][3].

Experimental Protocols

The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process. The general workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Hydrazide Formation cluster_3 Final Product Synthesis A Substituted Salicylaldehyde D Knoevenagel Condensation A->D B Ethyl Acetoacetate B->D C Piperidine C->D catalyst E Ethyl 2H-chromene-3-carboxylate intermediate D->E G Reflux in Ethanol E->G F Hydrazine Hydrate F->G H 2H-chromene-3-carbohydrazide G->H J Condensation Reaction H->J I Substituted Aromatic Aldehyde/Ketone I->J K Final 2H-chromene Hydrazone Product J->K

General Synthesis Workflow for 2H-Chromene Hydrazones.

Detailed Methodology:

  • Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.

  • Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.

  • Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3-carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.

The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

G A Prepare serial dilutions of test compounds in 7H9 broth B Add M. tuberculosis H37Rv suspension to each well A->B C Incubate plates at 37°C B->C D Add Alamar Blue solution and re-incubate C->D E Read fluorescence or absorbance D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.

  • A suspension of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

  • The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T using the MTT assay.

G A Seed HEK-293T cells in a 96-well plate B Add serial dilutions of test compounds A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add DMSO to dissolve formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate IC50 value F->G

Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT to formazan.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Proposed Mechanism of Action

While the precise molecular target of compound 7m was not elucidated in the primary study, the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. A common resistance mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed to bypass this activation step and may also be less susceptible to inactivation by N-arylaminoacetyltransferases (NATs)[1].

G cluster_0 Isoniazid Action & Resistance cluster_1 Proposed Action of 2H-Chromene Hydrazone A Isoniazid (Prodrug) B KatG Enzyme A->B Activation G N-acetyltransferase (NAT) A->G Inactivation C Activated Isoniazid B->C D InhA Enzyme C->D Inhibition E Mycolic Acid Synthesis D->E F Cell Wall Disruption E->F H Inactive Metabolite G->H I katG Mutation I->B Prevents Activation J 2H-Chromene Hydrazone (e.g., 7m) K Direct Inhibition of Target (e.g., InhA) J->K L Bypasses KatG Activation J->L M Reduced Inactivation by NAT J->M K->D Inhibition

References

A Technical Guide to Telacebec (Q203): A Novel Antimycobacterial Agent Targeting Cellular Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide that has emerged as a potent clinical candidate for the treatment of tuberculosis.[2][3] It exhibits a unique mechanism of action, targeting the cytochrome bc1 complex of Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[2][4] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[5] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb, both in vitro and in vivo, and has shown a favorable safety profile in early clinical trials.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Telacebec.

Chemical Structure and Physicochemical Properties

Telacebec is a synthetic small molecule with a complex structure designed for high potency and favorable pharmacokinetic properties.[3]

IUPAC Name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]-imidazo[1,2-a]pyridine-3-carboxamide

Chemical Structure: Chemical structure of Telacebec

(Image Source: Wikimedia Commons)

Table 1: Physicochemical Properties of Telacebec (Q203)
PropertyValueReference
CAS Number 1334719-95-7[7]
Molecular Formula C₂₉H₂₈ClF₃N₄O₂[7]
Molecular Weight 557.0 g/mol [7]
Solubility DMF: 16 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble[7]
Appearance Solid[7]

Mechanism of Action

Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6] This complex is essential for cellular respiration and ATP synthesis.

Signaling Pathway: Inhibition of Mtb Electron Transport Chain

The following diagram illustrates the mechanism of action of Telacebec.

cluster_membrane Mycobacterial Inner Membrane cluster_atp Menaquinol Menaquinol (MQH₂) ComplexIII Cytochrome bc1 Complex (Complex III) Menaquinol->ComplexIII Oxidation CytochromeC Cytochrome c ComplexIII->CytochromeC Electron Transfer Protons_out H⁺ ComplexIII->Protons_out Proton Pumping ComplexIV Cytochrome aa₃ (Complex IV) CytochromeC->ComplexIV ComplexIV->Protons_out O2 O₂ ComplexIV->O2 O₂ → H₂O ATP_Synthase ATP Synthase Protons_in H⁺ ATP_Synthase->Protons_in Protons_out->ATP_Synthase Proton Motive Force ATP_Synthase_action ATP Synthesis Protons_in->ATP_Synthase_action Electrons e⁻ ATP ATP ADP ADP + Pi Telacebec Telacebec (Q203) Telacebec->ComplexIII Inhibition

Caption: Mechanism of action of Telacebec on the Mtb respiratory chain.

By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby inhibiting electron transfer to cytochrome c.[3] This disruption of the electron transport chain collapses the proton motive force required by ATP synthase to produce ATP, leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[5]

In Vitro and In Vivo Activity

Telacebec has demonstrated potent bactericidal activity against a wide range of M. tuberculosis strains, including MDR and XDR clinical isolates.[6]

Table 2: In Vitro Activity of Telacebec (Q203)
Strain/ConditionMIC₅₀ (nM)Reference
M. tuberculosis H37Rv (in culture broth)2.7[8]
M. tuberculosis H37Rv (inside macrophages)0.28[8]
Isoniazid, rifampicin, and fluoroquinolone resistant M. tuberculosis strains3.0 - 7.4[5]
Mycobacterium ulcerans0.86[7]

In animal models, Telacebec has shown significant efficacy in reducing bacterial load.

Table 3: In Vivo Efficacy of Telacebec (Q203) in a Murine Tuberculosis Model
Dose (mg/kg)Treatment DurationReduction in Bacterial LoadReference
103 daysReduction in lung colony-forming units (CFUs) and granulomatous foci[7]
0.44 weeks90%[8]
24 weeks99%[8]
104 weeks99.9%[8]

Pharmacokinetics and Safety

Clinical trials have provided valuable data on the pharmacokinetic profile and safety of Telacebec in humans.

Table 4: Pharmacokinetic Parameters of Telacebec (Q203) in Humans (Single Ascending Dose Study)
Dose (mg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₗₐₛₜ (ng·h/mL)Reference
1038.32.0338[9]
1003803.06320[9]
80015703.549600[9]

Data presented as geometric means.

A multiple ascending dose study showed that Telacebec was safe and well-tolerated in healthy adult subjects with oral doses up to 320 mg daily for 14 days.[5] The exposure to Telacebec increased with the dose, and a steady state was achieved by day 12.[5]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical and clinical evaluation of Telacebec.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Telacebec is typically determined using a broth microdilution method, often employing a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA).

  • Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Drug Dilution: Telacebec is serially diluted in the assay medium in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Readout: A resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.

Intracellular Activity Assay (Macrophage Infection Model)

This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded in 96-well plates.

  • Infection: The macrophages are infected with an M. tuberculosis strain (often expressing a fluorescent protein like GFP for easier visualization) at a specific multiplicity of infection (e.g., 2:1).

  • Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of Telacebec.

  • Incubation: The plates are incubated for several days to allow for intracellular bacterial replication.

  • Readout: The intracellular bacterial load is quantified, typically by lysing the macrophages and plating the lysate for CFU enumeration, or by measuring the fluorescence intensity of the reporter strain.

Murine Model of Tuberculosis

The in vivo efficacy of Telacebec is commonly assessed in a mouse model of chronic tuberculosis.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are treated with Telacebec, typically administered orally once daily.

  • Monitoring: The health of the mice is monitored throughout the treatment period.

  • Endpoint Analysis: At the end of the treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).

Pharmacokinetic Analysis

Pharmacokinetic studies in both animals and humans are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Telacebec.

  • Drug Administration: Telacebec is administered to subjects (animals or humans) via a specific route (e.g., oral, intravenous).

  • Sample Collection: Blood samples are collected at various time points after drug administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of Telacebec in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, and AUC using non-compartmental analysis.

Drug Discovery and Development Workflow

The journey of Telacebec from a screening hit to a clinical candidate followed a structured drug discovery and development path.

Screening Phenotypic Screening (Macrophage Infection Model) Hit_ID Hit Identification (Imidazopyridine Amide) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Development (In Vitro/In Vivo Efficacy, Safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Generalized workflow for the development of Telacebec.

Conclusion

Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and promising clinical data make it a strong candidate for inclusion in future anti-TB regimens. Further clinical development will be crucial to fully elucidate its role in shortening and simplifying the treatment of this devastating disease.

References

Target Identification of Novel Antimycobacterial Agents in Mycobacterium tuberculosis: A Focus on MmpL3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new drugs with novel mechanisms of action.[1][2] A crucial step in this process is the identification and validation of the molecular target of a new antimycobacterial agent. This guide provides an in-depth overview of the target identification process, using the essential mycobacterial membrane protein Large 3 (MmpL3) as a primary example of a validated and promising drug target.

MmpL3: A Key Target in Mycobacterium tuberculosis

MmpL3 is an essential inner membrane transporter protein in M. tuberculosis.[3][4] It plays a critical role in the biogenesis of the unique mycobacterial cell wall by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[3][5] Mycolic acids are major components of the mycobacterial outer membrane, which is crucial for the bacterium's survival and virulence. The essentiality of MmpL3 for Mtb viability makes it a highly attractive target for novel anti-TB drugs.[3][4] Several small molecule inhibitors have been identified that target MmpL3, including SQ109, which has undergone Phase 2b clinical studies.[3][4][5][6]

Quantitative Data on MmpL3 Inhibitors

The following table summarizes the in vitro activity of various MmpL3 inhibitors against M. tuberculosis. This data is essential for comparing the potency of different compounds and for guiding lead optimization efforts.

CompoundTargetM. tuberculosis StrainMIC (µM)Reference
SQ109MmpL3H37Rv0.4 - 1.6[6]
AU1235MmpL3H37Rv0.1[7]
BM212MmpL3H37Rv0.05[7]
Indole carboxamidesMmpL3H37Rv0.03 - 1[7]
RimonabantMmpL3H37Rv1.25[7]

Table 1: In vitro activity of selected MmpL3 inhibitors against M. tuberculosis H37Rv. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocols for Target Identification

Identifying the molecular target of a novel antimycobacterial agent involves a combination of genetic, biochemical, and biophysical methods. The following protocols are commonly employed in the study of MmpL3 inhibitors.

Generation of Resistant Mutants and Whole-Genome Sequencing

This is a powerful forward genetics approach to identify the gene or genes that, when mutated, confer resistance to a compound.

Methodology:

  • Selection of Resistant Mutants: M. tuberculosis cultures are exposed to concentrations of the inhibitory compound that are 5-10 times the MIC. Spontaneous resistant mutants will emerge over time.

  • Isolation of Resistant Colonies: Single colonies are isolated from the drug-containing plates and their resistance phenotype is confirmed by re-testing the MIC.

  • Whole-Genome Sequencing (WGS): Genomic DNA is extracted from both the wild-type and resistant mutant strains. WGS is performed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.

  • Identification of Candidate Genes: The identified mutations are mapped to the M. tuberculosis genome. Mutations that consistently appear in independently isolated resistant mutants and are located within a single gene (e.g., mmpL3) are strong candidates for the drug target.[8][9]

Allelic Exchange and Recombineering

To confirm that a specific mutation is responsible for the resistance phenotype, the mutation can be introduced into a drug-sensitive wild-type strain.

Methodology:

  • Construction of a Recombineering Vector: A specialized vector containing the mutated allele of the candidate gene is constructed.

  • Electroporation: The vector is introduced into a wild-type M. tuberculosis strain that expresses a recombinase enzyme.

  • Homologous Recombination: The recombinase facilitates the exchange of the wild-type allele with the mutated allele in the bacterial chromosome.

  • Phenotypic Confirmation: The resulting engineered strain is tested for its susceptibility to the drug. A shift in the MIC to a higher value confirms that the specific mutation confers resistance.[8][9]

In Vitro Assays for MmpL3 Inhibition

Biochemical assays are used to directly measure the inhibitory effect of a compound on the function of the target protein.

Methodology for a Spheroplast-based TMM Transport Assay:

  • Preparation of Spheroplasts: The cell wall of M. smegmatis (a non-pathogenic relative of Mtb) overexpressing MmpL3 is enzymatically removed to generate spheroplasts.

  • Radiolabeling: Spheroplasts are incubated with a radiolabeled precursor of TMM (e.g., [14C]-trehalose).

  • Inhibition Assay: The compound of interest is added to the spheroplasts at various concentrations.

  • Lipid Extraction and Analysis: Lipids are extracted from the spheroplasts and analyzed by thin-layer chromatography (TLC) to separate TMM from its precursor.

  • Quantification: The amount of radiolabeled TMM is quantified to determine the extent of inhibition of transport by the compound.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is crucial for understanding the mechanism of action of a drug and the methods used to identify its target.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycomembrane_Synthesis Mycomembrane Synthesis TMM_Periplasm->Mycomembrane_Synthesis Antimycobacterial_Agent Antimycobacterial Agent (e.g., SQ109) Antimycobacterial_Agent->MmpL3 Inhibition

Figure 1: MmpL3-mediated transport of TMM and its inhibition.

Target_ID_Workflow Start Start: Novel Antimycobacterial Agent Resistant_Mutants Generate Resistant Mutants in M. tuberculosis Start->Resistant_Mutants WGS Whole-Genome Sequencing of Resistant Mutants Resistant_Mutants->WGS Identify_Mutations Identify Consistent Mutations in a Single Gene (e.g., mmpL3) WGS->Identify_Mutations Hypothesis Hypothesis: Gene is the Target Identify_Mutations->Hypothesis Allelic_Exchange Confirm by Allelic Exchange and Phenotypic Analysis Hypothesis->Allelic_Exchange Genetic Validation Biochemical_Assay Directly Test Inhibition in a Biochemical Assay Hypothesis->Biochemical_Assay Biochemical Validation Target_Validated Target Validated Allelic_Exchange->Target_Validated Biochemical_Assay->Target_Validated

Figure 2: Workflow for target identification of an antimycobacterial agent.

Conclusion

The identification of the molecular target of a novel antimycobacterial agent is a critical and multifaceted process in the drug discovery pipeline. By employing a combination of genetic, biochemical, and biophysical techniques, researchers can confidently identify and validate new drug targets. MmpL3 serves as a prime example of a successfully validated target in M. tuberculosis, and the ongoing research into its inhibitors holds significant promise for the development of new and effective treatments for tuberculosis. This guide provides a foundational understanding of the principles and methodologies involved in this essential area of research.

References

In-Depth Technical Guide: Preliminary In Vitro Efficacy of Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of Antimycobacterial agent-3, a novel benzothiazinone derivative also identified as Compound 1h. This document details the agent's potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, its low cytotoxicity, and its specific mechanism of action. Experimental protocols for key in vitro assays are provided, alongside visual representations of the agent's molecular pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This compound (Compound 1h) has emerged as a promising candidate from the benzothiazinone class of compounds. This guide summarizes the initial in vitro data, highlighting its potential as a lead compound for future antitubercular drug discovery.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro potency of this compound was evaluated against the drug-sensitive M. tuberculosis H37Rv strain and various drug-resistant clinical isolates. Concurrently, its cytotoxic effect on mammalian cells was assessed to determine its selectivity index.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

Mycobacterial StrainResistance ProfileMIC Range (µM)
H37RvDrug-Sensitive< 0.029–0.110[1][2]
Clinical IsolatesDrug-Resistant< 0.029–0.110[1][2]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay TypeCC₅₀ (µg/mL)Selectivity Index (SI)
Vero (African green monkey kidney cells)MTT Assay> 64> 1100– > 4000[1]

Mechanism of Action: Inhibition of Arabinan Synthesis

This compound, as a benzothiazinone, functions as a potent inhibitor of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinans, which are vital components of both arabinogalactan and lipoarabinomannan, key structures in the mycobacterial cell wall.[4][5]

The agent acts as a prodrug. Inside the mycobacterium, it is activated through the reduction of its nitro group to a nitroso derivative.[6][7] This activated form then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[8][9] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][9] The disruption of this pathway leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.[1][2]

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis H37Rv.

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) corresponding to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (inoculum without drug) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the mycobacteria.

    • Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring the OD₆₀₀.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., Vero cells).

  • Cell Culture and Seeding:

    • Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) and a negative control (cells with medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

cluster_mic MIC Determination Workflow cluster_cytotoxicity Cytotoxicity (MTT) Assay Workflow A1 Culture M. tuberculosis H37Rv A2 Prepare Standardized Inoculum A1->A2 C1 Inoculate 96-well Plate A2->C1 B1 Prepare Serial Dilutions of This compound B1->C1 D1 Incubate at 37°C (7-14 days) C1->D1 E1 Assess Growth Inhibition D1->E1 F1 Determine MIC E1->F1 G1 Culture Vero Cells H1 Seed Cells in 96-well Plate G1->H1 J1 Treat Cells with Compound H1->J1 I1 Prepare Serial Dilutions of This compound I1->J1 K1 Incubate at 37°C (48-72 hours) J1->K1 L1 Add MTT and Solubilize Formazan K1->L1 M1 Measure Absorbance (570 nm) L1->M1 N1 Calculate CC₅₀ M1->N1

Caption: Experimental workflows for in vitro efficacy testing.

Conclusion

This compound (Compound 1h) demonstrates exceptional in vitro potency against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a favorable safety profile as indicated by its high selectivity index. Its specific mechanism of action, the inhibition of DprE1, represents a validated and highly attractive target for antitubercular drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and advance this promising antimycobacterial agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Technical Guide: In Vitro Spectrum of Activity of Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a detailed overview of the in vitro antimycobacterial activity of the novel investigational compound, Antimycobacterial Agent-3. The primary goal of this guide is to present a comprehensive dataset on its spectrum of activity against key mycobacterial species, including drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, as well as clinically relevant non-tuberculous mycobacteria (NTM). This guide includes detailed experimental protocols for activity assessment and visual diagrams of the workflows and a hypothetical mechanism of action to support further research and development efforts.

Spectrum of Antimycobacterial Activity

The in vitro potency of this compound was determined by measuring its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible bacterial growth.[1][2] The compound demonstrates significant activity against both replicating and non-replicating mycobacteria.

Quantitative Data Summary

The activity of this compound was benchmarked against the first-line anti-tuberculosis drugs, Isoniazid (INH) and Rifampicin (RIF). The results are summarized in the table below.

Mycobacterial SpeciesStrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
M. tuberculosisH37RvDrug-Sensitive0.060.050.1
M. tuberculosisClinical Isolate 1MDR (INH-R, RIF-R)0.12> 8.0> 16.0
M. tuberculosisClinical Isolate 2INH-Resistant0.06> 8.00.1
M. bovisBCGDrug-Sensitive0.120.050.2
M. aviumMAC 101N/A4.0> 16.08.0
M. smegmatismc²155N/A (Fast-grower)0.52.00.5

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and standard drugs against a panel of mycobacterial strains.

Experimental Protocols

The MIC values were determined using the Resazurin Microtiter Assay (REMA), a widely used colorimetric method for assessing mycobacterial susceptibility.[3][4]

Resazurin Microtiter Assay (REMA) Protocol

Objective: To determine the MIC of test compounds against Mycobacterium tuberculosis and other mycobacteria.

Reagents and Materials:

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[4]

  • Test compounds (this compound, Isoniazid, Rifampicin) dissolved in Dimethyl Sulfoxide (DMSO).

  • Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water.[3]

  • Sterile, flat-bottom 96-well microplates.

  • Mycobacterial cultures in logarithmic growth phase.

Procedure:

  • Drug Dilution: 100 µL of sterile 7H9 broth is added to all wells of a 96-well plate. The test compound stock solution is added to the first well and serially diluted two-fold across the plate.[3]

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted (typically 1:20 or 1:25) to achieve the final inoculum concentration.[4][5]

  • Inoculation: 100 µL of the diluted bacterial inoculum is added to each well containing the drug dilutions. This brings the final volume in each well to 200 µL.

  • Controls: A growth control well (inoculum, no drug) and a sterility control well (broth only) are included on each plate.[4] Perimeter wells are filled with sterile water to prevent evaporation.[3]

  • Incubation: The plate is covered, sealed in a plastic bag, and incubated at 37°C for 7 days.[3][4]

  • Indicator Addition: After the initial incubation period, 30 µL of the resazurin solution is added to each well.[3] The plate is then re-incubated overnight.

  • Endpoint Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is recorded as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][5]

REMA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis prep_plate Dispense 100µL 7H9 Broth into Plate prep_drug Prepare 2-fold Serial Dilutions of Agent-3 prep_plate->prep_drug inoculate Inoculate Wells with 100µL Bacteria prep_drug->inoculate prep_inoculum Adjust Mycobacterial Culture to McFarland 1.0 & Dilute Inoculum prep_inoculum->inoculate incubate1 Seal Plate & Incubate (7 Days at 37°C) inoculate->incubate1 add_dye Add 30µL Resazurin Solution to Each Well incubate1->add_dye incubate2 Re-incubate Overnight add_dye->incubate2 read_plate Read Plate: Blue = No Growth Pink = Growth incubate2->read_plate determine_mic Determine MIC: Lowest Concentration Preventing Color Change read_plate->determine_mic

Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may interfere with the synthesis of the mycobacterial cell wall.[6][7] The primary target is hypothesized to be an essential enzyme involved in the mycolic acid biosynthesis pathway, a well-established target for potent antimycobacterial drugs like Isoniazid.[6][8] Disruption of this pathway leads to a loss of cell wall integrity and subsequent cell death.

MoA_Pathway cluster_pathway Hypothetical Mycolic Acid Synthesis Pathway agent Antimycobacterial Agent-3 enzyme Target Enzyme (e.g., InhA) agent->enzyme Inhibition synthesis Mycolic Acid Synthesis precursor Fatty Acid Precursors precursor->synthesis Catalyzed by Target Enzyme cell_wall Cell Wall Integrity synthesis->cell_wall Maintains death Bacterial Cell Death cell_wall->death Loss of Integrity Leads to

Caption: Hypothetical mechanism of action for this compound.

References

Initial Cytotoxicity Screening of Antimycobacterial Agent-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[1][2] This initial screening provides essential information on the therapeutic index of the compound, which is a comparison of the concentration at which it is effective against the target pathogen versus the concentration at which it is toxic to host cells.[3][4] A favorable therapeutic index is a key prerequisite for a compound to advance in the drug development pipeline. This guide outlines the core principles and methodologies for the initial cytotoxicity screening of a novel investigational compound, designated here as "Antimycobacterial agent-3".

In vitro cytotoxicity assays are fundamental tools in this process, offering a rapid, cost-effective, and high-throughput means to evaluate the effects of a test compound on cell viability and health.[2][3] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation, to quantify the toxic effects of a compound.[5][6] The data generated from these initial screens are crucial for go/no-go decisions and for guiding further optimization of lead compounds to minimize host toxicity while retaining potent antimycobacterial activity.

Experimental Protocols

A comprehensive initial cytotoxicity screening of this compound should involve multiple assays that assess different aspects of cellular health. This multi-parametric approach provides a more complete picture of the compound's cytotoxic profile.

Cell Lines and Culture Conditions

The choice of cell lines is critical and should ideally include both a relevant host cell type for M. tuberculosis infection and a standard cell line for general toxicity assessment.

  • Human lung fibroblasts (e.g., MRC-5): These cells are a relevant model as the lung is the primary site of tuberculosis infection.[7][8][9]

  • Human embryonic kidney cells (e.g., HEK293): Often used as a general indicator of cytotoxicity to non-target human cells.[3][10]

  • Human monocytic cell line (e.g., THP-1): Differentiated into macrophages, these cells represent a primary host cell for intracellular mycobacteria.[4][11]

  • Human hepatoma cell line (e.g., HepG2): Useful for assessing potential hepatotoxicity, a common adverse effect of many drugs.[5]

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][10]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to determine an IC50 value.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[6][9]

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Prepare control wells for maximum LDH release by treating some cells with a lysis buffer.

  • Add the collected supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubate the plate in the dark at room temperature for a specified time.

  • Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control.

Data Presentation

Quantitative data from the cytotoxicity screening of this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines (MTT Assay)

Cell LineIncubation Time (hours)IC50 (µM)
MRC-524
48
HEK29324
48
THP-1 (differentiated)24
48
HepG224
48

Table 2: Membrane Integrity Assessment of this compound (LDH Assay)

Cell LineConcentration (µM)Incubation Time (hours)% Cytotoxicity
MRC-5[Conc. 1]24
[Conc. 2]24
[Conc. 3]24
HEK293[Conc. 1]24
[Conc. 2]24
[Conc. 3]24

Mandatory Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways are essential for a clear understanding of the screening process and the compound's potential mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plates Incubation Incubation with Compound (24-72h) Cell_Culture->Incubation Compound_Prep Serial Dilution of this compound Compound_Prep->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation Cytotoxicity_Calculation % Cytotoxicity Calculation Data_Acquisition->Cytotoxicity_Calculation

Caption: Experimental workflow for the initial cytotoxicity screening of this compound.

Signaling_Pathway cluster_cell Host Cell Agent3 This compound Mitochondria Mitochondria Agent3->Mitochondria Induces Stress Cell_Membrane Cell Membrane Agent3->Cell_Membrane Direct Interaction ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage LDH_Release LDH Release Membrane_Damage->LDH_Release

References

The Lynchpin for New Antitubercular Therapies: A Deep Dive into the Structure-Activity Relationship of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, urgently necessitates the development of novel antimycobacterial agents. Among the most promising classes of compounds to emerge in recent years are the nitroimidazoles, which include the clinically approved drugs delamanid and pretomanid. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of bicyclic nitroimidazoles, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-TB drugs. This document details the critical structural features governing antimycobacterial potency, outlines key experimental protocols for compound evaluation, and visualizes the intricate mechanism of action of these powerful agents.

Core Structure-Activity Relationship Insights

The antimycobacterial activity of the bicyclic nitroimidazoles is intricately linked to several key structural features. SAR studies have consistently highlighted the importance of the nitro group, the bicyclic core, and the nature of the side chain in determining the potency against Mycobacterium tuberculosis.

The bicyclic 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine core is a critical scaffold for potent antimycobacterial activity. The stereochemistry at the C6 position is crucial, with the (S)-enantiomer consistently demonstrating significantly higher activity. This stereoselectivity is attributed to the specific binding requirements of the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these prodrugs.[3][4]

The 4-nitro group on the imidazole ring is indispensable for both aerobic and anaerobic activity against M. tuberculosis. Analogs lacking this nitro group are devoid of antimycobacterial effects, underscoring its central role in the mechanism of action.[2][5] The lipophilic side chain at the C6 position plays a significant role in modulating the potency and pharmacokinetic properties of these compounds. Variations in this side chain have been extensively explored to optimize activity and reduce toxicity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the SAR data for a series of bicyclic nitroimidazole analogs, highlighting the impact of structural modifications on their in vitro activity against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Impact of Modifications to the Bicyclic Core and Side Chain on Antimycobacterial Activity

Compound IDBicyclic Core ModificationSide Chain (at C6)MIC (µM)
PA-824 (Pretomanid) Imidazo[2,1-b][1][2]oxazine4-(Trifluoromethoxy)benzyloxy0.015-0.25
Analog 1Imidazo[2,1-b][1][2]thiazine4-(Trifluoromethoxy)benzyloxy0.8
Analog 2Imidazo[1,2-a]pyrimidine4-(Trifluoromethoxy)benzyloxy>50
Analog 3Imidazo[2,1-b][1][2]oxazine4-Phenoxybenzyloxy0.04
Analog 4Imidazo[2,1-b][1][2]oxazine4-(Trifluoromethyl)benzyloxy0.08

Data compiled from multiple sources, including[3][4].

Table 2: Influence of Stereochemistry and Nitro Group Position on Activity

Compound IDStereochemistry at C6Nitro Group PositionMIC (µM)
PA-824 (Pretomanid) S4-nitro0.015-0.25
Analog 5R4-nitro>12.5
Analog 6S5-nitro>100

Data compiled from multiple sources, including[2][5].

Experimental Protocols

Accurate and reproducible evaluation of novel antimycobacterial agents is critical for successful drug development. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

1. Inoculum Preparation:

  • Scrape M. tuberculosis H37Rv colonies from a 7H11 agar plate.

  • Emulsify the colonies in a tube containing saline with 0.05% Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a homogenous suspension.

  • Allow the suspension to settle for 20 minutes to remove large clumps.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Dilute the adjusted suspension 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

2. Plate Preparation and Incubation:

  • Add 100 µL of sterile deionized water to all outer wells of a 96-well microtiter plate to minimize evaporation.

  • Serially dilute the test compounds in 7H9 broth in the inner wells of the plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared inoculum to each well containing the test compound and to drug-free control wells.

  • Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

3. Reading the Results:

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change.[6]

In Vivo Efficacy Testing in a Murine Tuberculosis Model

The mouse model of tuberculosis is a crucial tool for evaluating the in vivo efficacy of new drug candidates.

1. Infection:

  • Infect female BALB/c mice via aerosol exposure with a low dose of M. tuberculosis Erdman strain to establish a pulmonary infection.

  • Confirm the bacterial load in the lungs of a subset of mice one day post-infection.

2. Drug Treatment:

  • Initiate treatment approximately 2-3 weeks post-infection, once a stable chronic infection is established.

  • Administer the test compounds and control drugs (e.g., isoniazid, rifampin) orally by gavage once daily for a specified period (e.g., 4-8 weeks).

  • Include an untreated control group that receives the vehicle only.

3. Efficacy Assessment:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and spleen and homogenize the tissues.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Determine the bacterial load by counting the colony-forming units (CFU).

  • Efficacy is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.[7][8][9]

Mechanism of Action and Signaling Pathway

The antimycobacterial effect of bicyclic nitroimidazoles is a multi-step process that begins with the reductive activation of the prodrug within the mycobacterial cell.

Nitroimidazole Mechanism of Action Mechanism of Action of Bicyclic Nitroimidazoles cluster_Mycobacterium Mycobacterium tuberculosis Cell Prodrug Nitroimidazole Prodrug (e.g., Pretomanid, Delamanid) Ddn Ddn (Rv3547) Deazaflavin-dependent nitroreductase Prodrug->Ddn Activation F420_oxidized Oxidized Co-factor F420 Ddn->F420_oxidized Activated_Drug Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Drug Generates F420_reduced Reduced Co-factor F420H2 F420_reduced->Ddn Fgd1 Fgd1 (F420-dependent glucose-6-phosphate dehydrogenase) F420_oxidized->Fgd1 Fgd1->F420_reduced Regeneration Phosphogluconolactone 6-Phosphogluconolactone Fgd1->Phosphogluconolactone G6P Glucose-6-Phosphate G6P->Fgd1 Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibits Respiratory_Poisoning Respiratory Poisoning Activated_Drug->Respiratory_Poisoning Induces Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Respiratory_Poisoning->Bacterial_Death

Caption: Reductive activation and dual mechanism of action of bicyclic nitroimidazoles.

The prodrug enters the mycobacterium and is activated by the deazaflavin-dependent nitroreductase (Ddn). This activation is dependent on the reduced form of the cofactor F420 (F420H2). The activated drug then generates reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to a loss of cell wall integrity.[1][10][11] They also act as respiratory poisons, disrupting cellular respiration.[11][12] Both of these effects contribute to the bactericidal activity of the nitroimidazoles against both replicating and non-replicating (dormant) mycobacteria.

Experimental Workflow for Drug Discovery

The process of discovering and developing new nitroimidazole-based antimycobacterial agents follows a structured workflow, from initial screening to preclinical evaluation.

Drug Discovery Workflow Workflow for Nitroimidazole Drug Discovery Start Compound Library Synthesis (Nitroimidazole Analogs) In_Vitro_Screening In Vitro Screening (MABA vs. M. tuberculosis) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization (Improve Potency & Properties) SAR_Analysis->Hit_to_Lead Hit_to_Lead->In_Vitro_Screening Iterative Design In_Vitro_Toxicity In Vitro Cytotoxicity Assays Hit_to_Lead->In_Vitro_Toxicity ADME In Vitro ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Hit_to_Lead->ADME In_Vivo_Efficacy In Vivo Efficacy Testing (Murine TB Model) In_Vitro_Toxicity->In_Vivo_Efficacy ADME->In_Vivo_Efficacy PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies In_Vivo_Efficacy->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate

Caption: A typical workflow for the discovery of novel nitroimidazole antitubercular agents.

This comprehensive guide provides a foundational understanding of the SAR of bicyclic nitroimidazoles and the experimental approaches required for their evaluation. By leveraging this knowledge, researchers can rationally design and develop the next generation of antimycobacterial agents to combat the global threat of tuberculosis.

References

The Potent Anti-Mycobacterial Activity of Benzothiazinone-Based Agent-3 and its Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. "Antimycobacterial agent-3," also identified as "Compound 1h," is a promising benzothiazinone derivative that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] This technical guide provides a comprehensive overview of the antimycobacterial activity of Compound 1h and its derivatives, detailing their mechanism of action, synthesis, and quantitative activity data.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for new classes of antimycobacterial agents with novel mechanisms of action. Benzothiazinones (BTZs) have emerged as a particularly promising class of compounds.[3][4] Within this class, "this compound" (Compound 1h), a benzothiazinone derivative featuring a N-((methylene)amino)piperazine moiety, has shown excellent in vitro activity and favorable pharmacokinetic profiles.[1][2] This document serves as a technical resource for researchers engaged in the discovery and development of new anti-TB drugs, providing detailed information on the synthesis, biological evaluation, and mechanism of action of this important class of molecules.

Mechanism of Action: Inhibition of DprE1

The primary molecular target of benzothiazinones, including "this compound," is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4] This enzyme is a crucial component of the mycobacterial cell wall synthesis machinery, specifically involved in the biosynthesis of arabinans.

The mechanism of inhibition is a covalent modification of the DprE1 enzyme. The key steps are as follows:

  • Enzymatic Reduction: The nitro group at the C-8 position of the benzothiazinone scaffold is reduced by the flavin cofactor within the DprE1 active site.

  • Formation of a Reactive Intermediate: This reduction generates a reactive nitroso species.

  • Covalent Adduct Formation: The nitroso intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.

  • Enzyme Inactivation: This irreversible covalent modification inactivates the enzyme, halting the production of decaprenyl-arabinose, a vital precursor for cell wall arabinans. The disruption of cell wall synthesis ultimately leads to bacterial cell death.

DprE1_Inhibition cluster_DprE1 DprE1 Active Site cluster_BTZ Benzothiazinone (BTZ) cluster_Reaction Inhibition Pathway DprE1 DprE1 Enzyme FAD FAD (oxidized) BTZ_nitroso Reactive Nitroso Intermediate FAD->BTZ_nitroso Reduction Cys387 Cysteine 387 Covalent_Adduct Covalent BTZ-DprE1 Adduct BTZ_nitro BTZ with Nitro Group (NO2) BTZ_nitro->DprE1 Enters Active Site BTZ_nitroso->Cys387 Covalent Bonding Inactive_Enzyme Inactive DprE1 Covalent_Adduct->Inactive_Enzyme Enzyme Inactivation

Mechanism of DprE1 inhibition by benzothiazinones.

Antimycobacterial Activity: Quantitative Data

"this compound" (Compound 1h) and its derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv and various drug-resistant clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

CompoundR Group on Piperazine MoietyMIC (μM) vs. Mtb H37RvMIC (μM) vs. Drug-Resistant Strains
1a Cyclopropyl<0.029<0.029 - 0.057
1e Cyclopentyl<0.029<0.029 - 0.057
1f Cyclohexyl<0.029<0.029 - 0.057
1g Phenyl0.0570.057 - 0.114
1h 4-Fluorophenyl <0.029 <0.029 - 0.110
1i 4-Chlorophenyl<0.029<0.029 - 0.110
1j 4-Bromophenyl<0.029<0.029 - 0.110

Data compiled from Wang A, et al. Bioorg Chem. 2020 Sep;102:104135.[1]

Experimental Protocols

General Synthesis of Benzothiazinone Derivatives (e.g., Compound 1h)

The synthesis of "this compound" and its derivatives generally follows a multi-step process. A representative synthetic scheme is outlined below.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate A (Thiourea Derivative) Start->Intermediate1 Reaction with Secondary Amine Intermediate2 Intermediate B (Benzothiazinone Core) Intermediate1->Intermediate2 Cyclization Final_Product Final Product (e.g., Compound 1h) Intermediate2->Final_Product Coupling with Piperazine Derivative

General synthetic workflow for benzothiazinone derivatives.

Detailed Protocol for a Representative Synthesis:

A common route to the benzothiazinone core involves the reaction of a substituted 2-halobenzoic acid with a thiourea derivative, followed by cyclization.[4][5] The final derivatives are then synthesized by coupling the benzothiazinone core with the desired piperazine moiety.

Step 1: Synthesis of the Benzothiazinone Core

  • A solution of a substituted 2-chlorobenzoic acid in a suitable solvent (e.g., toluene) is treated with thionyl chloride to form the corresponding acid chloride.[5]

  • The resulting acid chloride is then reacted with an N,N-dialkylthiourea derivative at elevated temperature to facilitate the formation of the thiazinone ring system.[5]

Step 2: Synthesis of the Final N-((methylene)amino)piperazine Benzothiazinone Derivative

  • The synthesized benzothiazinone core is coupled with a piperazine derivative.

  • The resulting intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a suitable solvent and catalyst to yield the final product.

  • The crude product is purified using standard techniques such as column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Reduction Microplate Assay (REMA).[3][6][7]

Protocol for MIC Determination using MABA/REMA:

  • Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) to a standardized optical density.[6][7]

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Indicator Dye: A solution of Alamar Blue or Resazurin is added to each well.

  • Readout: After further incubation, the fluorescence or color change is measured. The MIC is defined as the lowest concentration of the compound that prevents a color change (from blue to pink for resazurin), indicating inhibition of bacterial growth.[6]

Structure-Activity Relationship (SAR)

The potent antimycobacterial activity of the benzothiazinone class is governed by several structural features:

  • The Nitro Group: The C-8 nitro group is critical for the mechanism-based inhibition of DprE1. Its replacement often leads to a significant loss of activity.

  • The Piperazine Moiety: The nature of the substituent on the piperazine ring significantly influences the compound's potency and pharmacokinetic properties. Aromatic and cycloalkyl groups, as seen in the table above, have been shown to be effective.

  • The Benzothiazinone Core: The integrity of the benzothiazinone scaffold is essential for activity.

Conclusion

"this compound" (Compound 1h) and its derivatives represent a highly promising class of antitubercular agents with a novel mechanism of action targeting the essential enzyme DprE1. Their potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis makes them valuable leads for the development of new therapies to combat the global tuberculosis epidemic. Further optimization of this scaffold, guided by the structure-activity relationships outlined in this document, holds the potential to deliver next-generation anti-TB drugs.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical step in the preclinical evaluation of a new chemical entity is the determination of its in vitro potency against the target organism. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[1][2]

This document provides a detailed protocol for determining the MIC of a novel compound, designated "Antimycobacterial agent-3," against Mycobacterium tuberculosis using the broth microdilution method. This method is based on the reference protocol established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the Mycobacterium tuberculosis complex (MTBC).[3][4][5]

Data Presentation: Comparative MIC Values

The following table summarizes the expected MIC ranges for standard anti-tuberculosis drugs against the quality control strain M. tuberculosis H37Rv (ATCC 27294).[3][5] Data for "this compound" should be recorded and compared against these reference values.

Table 1: Target MIC Ranges for M. tuberculosis H37Rv ATCC 27294 and Placeholder for this compound

Antimicrobial AgentSolventTarget MIC Range (mg/L)Observed MIC for Agent-3 (mg/L)
IsoniazidWater0.03 - 0.12(Record experimental results here)
RifampicinDMSO0.06 - 0.25(Record experimental results here)
LevofloxacinWater0.12 - 0.5(Record experimental results here)
AmikacinWater0.25 - 1.0(Record experimental results here)
This compound e.g., DMSOTo be determined(Record experimental results here)

Note: DMSO (Dimethyl sulfoxide) is a common solvent for non-water-soluble compounds. The final concentration of DMSO in the assay should not exceed a level that affects mycobacterial growth (typically ≤1%).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for performing a broth microdilution assay to determine the MIC of "this compound" against Mycobacterium tuberculosis. All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

2.1. Materials and Reagents

  • Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.

  • Culture Media:

    • Middlebrook 7H9 Broth Base

    • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

    • Middlebrook 7H10 or 7H11 Agar (for culture maintenance and colony formation)

  • Antimicrobial Agents:

    • This compound (powder form)

    • Isoniazid, Rifampicin, Levofloxacin, Amikacin (for quality control)

  • Reagents and Consumables:

    • Sterile distilled water

    • Dimethyl sulfoxide (DMSO), if required for dissolving Agent-3

    • Sterile 4 mm glass beads

    • Sterile 96-well U-shaped bottom microtiter plates with lids[3][5]

    • Sterile reagent reservoirs

    • Multichannel and single-channel pipettes

    • Sterile pipette tips

    • Inverted mirror for reading plates

2.2. Preparation of Media

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Sterilize by autoclaving.

  • Allow the broth to cool to 45-50°C in a water bath.

  • Aseptically add 10% (v/v) OADC enrichment to the 7H9 broth. This is the final test medium (7H9-OADC).

2.3. Preparation of Antimycobacterial Agent Stock Solutions

  • Accurately weigh the required amount of "this compound" powder.

  • Dissolve the compound in the appropriate solvent (e.g., DMSO for non-water-soluble agents) to prepare a high-concentration stock solution (e.g., 1000 mg/L).

  • Prepare stock solutions of control drugs (Isoniazid, Rifampicin, etc.) as per established guidelines.

  • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

  • Prepare working solutions by diluting the stock solution in the 7H9-OADC medium.

2.4. Inoculum Preparation

  • Harvest colonies of M. tuberculosis from a freshly grown culture on 7H10/7H11 agar.

  • Transfer colonies to a sterile tube containing sterile water and 4-5 glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow large particles to settle for 30 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth. This yields a concentration of approximately 1 x 10⁵ CFU/mL.[3][5]

2.5. Microtiter Plate Preparation and Inoculation

  • Dispense 100 µL of 7H9-OADC broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x concentrated working solution of "this compound" to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[6]

  • Leave one or more columns without the drug to serve as growth controls. Include a sterility control well with medium only.

  • If the agent is dissolved in a solvent like DMSO, a solvent control containing the highest concentration of DMSO used in the assay should be included.

  • Inoculate all wells (except the sterility control) with 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Prepare a 1:100 diluted growth control by adding 10 µL of the final inoculum to 990 µL of 7H9-OADC. Add 200 µL of this to a designated well. This well serves as the indicator for when to read the plate.[3][4]

2.6. Incubation and MIC Determination

  • Seal the plates with a lid or a breathable sealer and place them in a humidified incubator at 36 ± 1°C.[3][4]

  • Incubate the plates until visible growth (a pellet at the bottom of the well) is observed in the 1:100 diluted growth control well. This typically takes 7 to 21 days.[3][4]

  • Read the plates using an inverted mirror.

  • The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis.[3][4]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the MIC assay protocol.

MIC_Assay_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Media_Prep Prepare 7H9-OADC Broth Plate_Setup Dispense Media & Agent into 96-Well Plate Media_Prep->Plate_Setup Agent_Prep Prepare Agent-3 & Control Drug Stocks Agent_Prep->Plate_Setup Inoculum_Prep Prepare M. tb Inoculum (0.5 McFarland -> 1:100) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Perform 2-Fold Serial Dilutions Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 36°C (7-21 Days) Inoculation->Incubation Reading Read Results via Inverted Mirror Incubation->Reading MIC_Determination Determine MIC: Lowest Concentration with No Growth Reading->MIC_Determination

Caption: Experimental workflow for the antimycobacterial MIC assay.

Inoculum_Preparation_Pathway Inoculum Preparation Pathway Start Harvest M. tb Colonies from Agar Plate Vortex Suspend in Water with Glass Beads & Vortex Start->Vortex Settle Allow Debris to Settle (30 min) Vortex->Settle Adjust Adjust Supernatant to 0.5 McFarland Standard (~1x10^7 CFU/mL) Settle->Adjust Dilute Dilute 1:100 in 7H9-OADC Broth Adjust->Dilute Final Final Inoculum (~1x10^5 CFU/mL) Dilute->Final

Caption: Logical steps for preparing the mycobacterial inoculum.

References

Application Notes and Protocols: Time-Kill Assay for "Antimycobacterial agent-3"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent. This information is crucial for characterizing an agent as bactericidal or bacteriostatic and for understanding its concentration-dependent or time-dependent killing kinetics. This document provides a detailed protocol for performing a time-kill assay for a novel hypothetical agent, "Antimycobacterial agent-3," against Mycobacterium tuberculosis (M. tuberculosis).

Core Principles

The time-kill assay exposes a standardized inoculum of mycobacteria to a range of concentrations of "this compound." At specified time points, aliquots are removed from the test cultures, serially diluted, and plated on solid media to enumerate the surviving bacteria, typically as colony-forming units (CFU/mL). A significant reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity. A compound is generally considered bactericidal if it reduces the initial bacterial inoculum by ≥3-log10 (99.9%)[1].

Data Presentation

The quantitative data from a time-kill assay is typically presented in a semi-logarithmic plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of the effects of different concentrations over time.

Table 1: Hypothetical Time-Kill Assay Data for this compound against M. tuberculosis

Time (hours)Untreated Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)16x MIC (log10 CFU/mL)
06.06.06.06.0
246.55.24.53.8
487.04.83.12.1
727.54.5<2.0<2.0
968.04.3<2.0<2.0
1208.54.2<2.0<2.0

Experimental Protocols

This protocol outlines the methodology for performing a time-kill assay with "this compound" against M. tuberculosis. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials
  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • "this compound" stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80 for dilutions

  • Sterile conical tubes (50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Incubator at 37°C

  • Shaking incubator

  • Spectrophotometer

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Biological safety cabinet

Inoculum Preparation
  • Culture M. tuberculosis in 7H9 broth to mid-logarithmic phase (OD600 of 0.4-0.8).[2]

  • Harvest the bacteria by centrifugation and wash twice with fresh 7H9 broth.

  • Resuspend the bacterial pellet in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0 (approximately 3 x 10^8 CFU/mL).

  • Further dilute the suspension in 7H9 broth to achieve a final starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[2][3][4][5]

Time-Kill Assay Procedure
  • Prepare serial dilutions of "this compound" in 7H9 broth at concentrations corresponding to multiples of its previously determined Minimum Inhibitory Concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[6][7][8]

  • Include a growth control (no drug) and a solvent control (if the drug is dissolved in a solvent like DMSO).

  • Dispense the prepared drug dilutions and controls into sterile 50 mL conical tubes.

  • Add the standardized mycobacterial inoculum to each tube to achieve the final desired starting CFU/mL.

  • Incubate all tubes at 37°C in a shaking incubator.

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove a 100 µL aliquot from each tube.[6][7]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS with Tween 80.

  • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL.

Data Analysis
  • Calculate the mean CFU/mL for each concentration at each time point.

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration.

  • Determine the bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]

  • The rate of killing can be determined from the slope of the time-kill curve. The sigmoid Emax model can be fitted to the data to quantify the pharmacodynamic parameters.[6][7]

Mandatory Visualizations

Experimental Workflow

TimeKillAssayWorkflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare M. tuberculosis Inoculum C Inoculate Drug Dilutions and Controls A->C B Prepare Serial Dilutions of 'this compound' B->C D Incubate at 37°C with Shaking C->D E Collect Aliquots at Specified Time Points D->E 0, 24, 48, 72, 96, 120 hours F Perform Serial Dilutions E->F G Plate Dilutions onto 7H10/7H11 Agar F->G H Incubate Plates and Count Colonies (CFU) G->H I Calculate log10 CFU/mL H->I J Plot Time-Kill Curves and Determine Bactericidal Activity I->J

Caption: Workflow for the antimycobacterial time-kill assay.

Hypothetical Signaling Pathway Inhibition

SignalingPathway Hypothetical Mechanism of Action of this compound cluster_cell Mycobacterium tuberculosis Cell Agent Antimycobacterial agent-3 Target Essential Enzyme (e.g., InhA) Agent->Target Inhibition Pathway Mycolic Acid Biosynthesis Target->Pathway Blocks Effect Cell Wall Disruption Pathway->Effect Leads to Result Bacterial Cell Death Effect->Result

References

Application Notes & Protocols: Solubility and In Vitro Evaluation of Bedaquiline (as Antimycobacterial Agent-3)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: "Antimycobacterial agent-3" is a placeholder. This document uses Bedaquiline , a potent diarylquinoline antimycobacterial agent, as a representative compound to provide specific, actionable data and protocols. Bedaquiline is a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1].

Introduction

Bedaquiline is a bactericidal agent that targets energy metabolism in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis[2]. It has demonstrated efficacy against both drug-susceptible and drug-resistant M. tb strains, as well as dormant mycobacteria[3]. Its unique mechanism of action involves the specific inhibition of mycobacterial ATP synthase[3][4][5]. Due to its physicochemical properties, particularly its low aqueous solubility, careful consideration of solvent selection and stock solution preparation is critical for accurate and reproducible in vitro assays.

Physicochemical Properties & Solubility

Bedaquiline is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high lipophilicity[6]. This makes it challenging to work with in aqueous-based biological assays. The fumarate salt of Bedaquiline is often used in formulations.

Table 1: Solubility Data for Bedaquiline

The following table summarizes the solubility of Bedaquiline in solvents commonly used for in vitro screening. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound in organic solvents like DMSO[7][8].

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[7]~148.9 mMPreferred solvent for primary stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility[7][8].
Ethanol 4 mg/mL[7]~7.2 mMCan be used for intermediate dilutions, but lower solubility compared to DMSO.
Water Insoluble[7] / 0.000193 mg/mL[6]-Bedaquiline is practically insoluble in aqueous solutions at neutral pH. Solubility is pH-dependent[9].
Methanol Soluble-Used for preparing standard solutions for HPLC analysis[10].
Caprylic Acid 6.27 mg/mL[6]~11.3 mMHigh solubility in certain oils/fatty acids.

Mechanism of Action

Bedaquiline exerts its bactericidal effect by targeting the F1F0-ATP synthase, an essential enzyme for energy production in mycobacteria[2][11]. Specifically, it binds to the c-subunit of the membrane-bound F0 rotor ring[1][4]. This binding event stalls the rotation of the c-ring, which blocks the translocation of protons across the membrane[1][4]. The inhibition of this proton motive force halts the synthesis of ATP from ADP and inorganic phosphate, leading to a rapid depletion of cellular energy reserves and subsequent bacterial cell death[4][11]. This mechanism is effective against both actively replicating and non-replicating (dormant) mycobacteria[2][4].

Bedaquiline_MoA cluster_membrane Mycobacterial Inner Membrane cluster_c_ring c-subunit ring F0 F0 Subunit (Proton Channel) F1 F1 Subunit (Catalytic Head) F0->F1 Rotation ATP_Synth ATP Synthesis F1->ATP_Synth Catalyzes c_subunit c-subunit Proton_in H+ Proton_in->F0 Proton Flow Proton_out H+ BDQ Bedaquiline BDQ->c_subunit Binds & Inhibits Rotation No_ATP ATP Depletion & Bacterial Death ATP_Synth->No_ATP Inhibited ADP ADP + Pi

Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.

Experimental Protocols

Protocol for Preparation of Bedaquiline Stock and Working Solutions

This protocol describes the preparation of a 10 mg/mL primary stock solution in DMSO and subsequent serial dilutions for use in a Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Bedaquiline (fumarate salt or free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol[12].

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Primary Stock Solution (10 mg/mL):

    • Accurately weigh the required amount of Bedaquiline powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of Bedaquiline.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution[13].

    • Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate and Working Solutions:

    • Due to the poor aqueous solubility of Bedaquiline, perform serial dilutions in a solvent that maintains solubility before the final dilution into the aqueous assay medium. A common practice is to perform intermediate dilutions in DMSO.

    • For the MIC assay, prepare a series of working solutions. For example, to test a final concentration range up to 4 µg/mL[14], you might prepare a 200x stock (e.g., 800 µg/mL in DMSO) that will be diluted 1:100 and then 1:2 into the final assay volume.

    • Important: The final concentration of DMSO in the assay wells should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the mycobacteria[12]. Ensure the control wells contain the same final concentration of DMSO as the test wells.

Protocol for Broth Microdilution MIC Assay against M. tuberculosis

This protocol outlines the determination of the MIC of Bedaquiline against M. tuberculosis using the broth microdilution (BMD) method in a 96-well plate format, consistent with CLSI guidelines[14].

Materials:

  • M. tuberculosis strain (e.g., H37Rv ATCC 27294)[12]

  • Bedaquiline working solutions (prepared as in 4.1)

  • Sterile 96-well flat-bottom microtiter plates (polystyrene is recommended)[15]

  • Middlebrook 7H9 broth with supplements (OADC, glycerol)

  • Sterile deionized water

  • McFarland 1.0 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow M. tb in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture with sterile water or broth to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10^7 - 1 x 10^8 CFU/mL.

    • Prepare a 2x working inoculum by diluting this suspension (e.g., a 1:50 dilution in sterile water) to achieve ~2 x 10^6 CFU/mL[14]. The final inoculum in the plate should be 5 x 10^5 CFU/mL[14].

  • Plate Preparation:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate, except for the first column used for the highest drug concentration.

    • Prepare serial two-fold dilutions of Bedaquiline. Add 200 µL of the highest concentration of Bedaquiline (in broth) to the first well. Transfer 100 µL from this well to the next well, mix, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well. This results in 100 µL per well with serially diluted drug.

    • Alternatively, frozen or pre-prepared dry microtiter plates containing serial dilutions of Bedaquiline can be used[14].

  • Inoculation:

    • Add 100 µL of the 2x working M. tb inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and dilutes the drug and inoculum to their final 1x concentrations.

    • Controls:

      • Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no drug).

      • Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay.

      • Sterility Control: Wells containing 200 µL of broth only (no inoculum).

  • Incubation:

    • Seal the plates (e.g., with a plate sealer or in a plastic bag) to prevent evaporation.

    • Incubate at 37°C. Readings are typically taken at 7, 10, 14, and up to 21 days, or until visible growth is observed in the growth control wells[12][14].

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tb[14]. Growth can be assessed visually using a mirrored box or by using a growth indicator such as Resazurin.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading p1 Prepare Bedaquiline Stock in DMSO (e.g., 10 mg/mL) p2 Create Serial Dilutions of Bedaquiline p1->p2 a3 Add 100 µL M. tb Inoculum to Wells p2->a3 p3 Prepare M. tb Inoculum (McFarland 1.0 Standard) p4 Dilute Inoculum to Final Working Concentration p3->p4 p4->a3 a1 Add 100 µL Broth to Wells a2 Add Drug Dilutions to Plate a1->a2 a4 Include Growth & Sterility Controls a3->a4 i1 Seal Plate & Incubate at 37°C a4->i1 i2 Read Plates at 7-21 Days i1->i2 i3 Determine MIC (Lowest Concentration with No Visible Growth) i2->i3

Caption: Experimental workflow for the Broth Microdilution MIC assay.

References

Application Notes and Protocols: Evaluation of Antimycobacterial Agent-3 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel antimycobacterial agents. Macrophages are the primary host cells for Mtb, making in vitro macrophage infection models crucial for the evaluation of new therapeutic compounds. These models allow for the assessment of a compound's ability to inhibit intracellular bacterial replication and to modulate the host immune response.

This document provides a detailed protocol for the evaluation of a novel therapeutic candidate, designated "Antimycobacterial agent-3," using established macrophage infection models. The protocols described herein cover the essential steps from cell culture and mycobacterial preparation to infection assays and the assessment of intracellular bacterial survival. Furthermore, this document outlines the presentation of quantitative data and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation

The efficacy of this compound can be quantified through various assays. The results should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Efficacy of this compound against Intracellular M. tuberculosis

CompoundConcentration (µM)Macrophage Viability (%)Intracellular Bacterial Load (Log10 CFU/mL)Fold Change in Bacterial Load vs. Control
This compound 198.5 ± 2.15.2 ± 0.3-0.8
595.2 ± 3.54.5 ± 0.2-1.5
1089.7 ± 4.23.8 ± 0.4-2.2
Rifampicin (Control) 199.1 ± 1.84.1 ± 0.2-1.9
Vehicle (Control) -100 ± 1.56.0 ± 0.20

Table 2: Effect of this compound on Cytokine Production by Infected Macrophages

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
This compound 1850 ± 751200 ± 110350 ± 40
51500 ± 1202500 ± 200200 ± 30
102200 ± 1803800 ± 250150 ± 25
LPS (Positive Control) 0.1 µg/mL3500 ± 3005000 ± 450100 ± 20
Vehicle (Control) -200 ± 30350 ± 50400 ± 45

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for macrophage infection with mycobacteria.[1][2][3][4]

Protocol 1: Culture and Differentiation of THP-1 Macrophages

This protocol describes the maintenance and differentiation of the human monocytic cell line THP-1 into macrophage-like cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

  • Incubate for 24-48 hours. Differentiated macrophages will become adherent to the plate.

  • After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA and any non-adherent cells. The cells are now ready for infection.

Protocol 2: Preparation of Mycobacterium tuberculosis Inoculum

This protocol details the preparation of a single-cell suspension of M. tuberculosis for infecting macrophages. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • Phosphate Buffered Saline (PBS)

  • Syringe and needle (27-gauge)

  • Glass beads (3-5 mm diameter)

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

  • Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Wash the bacterial pellet twice with PBS containing 0.05% Tween 80.

  • Resuspend the pellet in RPMI-1640 medium without antibiotics.

  • To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times or vortex with glass beads to break up clumps.[2]

  • Allow the suspension to stand for 5-10 minutes to allow any remaining clumps to settle.

  • Carefully collect the upper supernatant containing the single-cell suspension.

  • Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) or by plating serial dilutions on Middlebrook 7H10 agar plates to determine Colony Forming Units (CFUs).

Protocol 3: Macrophage Infection Assay

This protocol describes the infection of differentiated macrophages with M. tuberculosis and treatment with this compound.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • M. tuberculosis inoculum (from Protocol 2)

  • This compound

  • RPMI-1640 medium with 10% FBS

  • Amikacin (or other suitable antibiotic to kill extracellular bacteria)

Procedure:

  • Infect the differentiated THP-1 macrophages with the M. tuberculosis single-cell suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).[1][5]

  • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After the incubation, remove the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing 50 µg/mL amikacin and incubate for 1 hour to kill any remaining extracellular bacteria.[6]

  • Wash the cells again with PBS to remove the antibiotic.

  • Add fresh RPMI-1640 medium with 10% FBS containing the desired concentrations of this compound or control compounds (e.g., rifampicin, vehicle).

  • Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 4: Quantification of Intracellular Bacterial Survival (CFU Assay)

This protocol describes the lysis of infected macrophages and the enumeration of viable intracellular bacteria by plating for CFUs.

Materials:

  • Infected and treated macrophages (from Protocol 3)

  • Sterile water or 0.1% Triton X-100 in PBS

  • Middlebrook 7H10 agar plates

Procedure:

  • At each time point, aspirate the culture medium from the wells.

  • Lyse the macrophages by adding 0.5 mL of sterile water or 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature.

  • Scrape the cells and collect the lysate.

  • Prepare serial 10-fold dilutions of the cell lysate in 7H9 broth.

  • Spot 10-20 µL of each dilution onto Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the number of colonies for each dilution and calculate the CFU/mL for each experimental condition.

Visualizations

Diagrams are provided to visualize the experimental workflow and a key signaling pathway involved in the macrophage response to mycobacterial infection.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Macrophage_Culture Macrophage Culture (e.g., THP-1) Differentiation Differentiation with PMA Macrophage_Culture->Differentiation Infection Infection of Macrophages (MOI=10) Differentiation->Infection Mycobacteria_Culture Mycobacteria Culture (M. tuberculosis H37Rv) Inoculum_Prep Inoculum Preparation Mycobacteria_Culture->Inoculum_Prep Inoculum_Prep->Infection Extracellular_Bacteria_Removal Wash & Antibiotic Treatment Infection->Extracellular_Bacteria_Removal Compound_Treatment Treatment with This compound Extracellular_Bacteria_Removal->Compound_Treatment Cell_Lysis Macrophage Lysis Compound_Treatment->Cell_Lysis Serial_Dilution Serial Dilution of Lysate Cell_Lysis->Serial_Dilution CFU_Plating CFU Plating Serial_Dilution->CFU_Plating Data_Analysis Data Analysis CFU_Plating->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

G cluster_pathway TLR2 Signaling Pathway in Macrophages Mtb Mycobacterium tuberculosis TLR2 TLR2 Mtb->TLR2 activates MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Antimycobacterial_agent_3 Antimycobacterial agent-3 Antimycobacterial_agent_3->TAK1 may inhibit? Antimycobacterial_agent_3->NFkB may inhibit?

Caption: TLR2 signaling pathway in response to Mtb infection.

References

"Antimycobacterial agent-3" analytical methods for quantification

Author: BenchChem Technical Support Team. Date: November 2025

Analytical Methods for the Quantification of Isoniazid

Introduction

Isoniazid (Isonicotinylhydrazide) is a primary and highly effective antimicrobial agent for the treatment and prophylaxis of tuberculosis.[1] Accurate and reliable quantification of isoniazid in pharmaceutical formulations and biological matrices is crucial for ensuring therapeutic efficacy, conducting pharmacokinetic studies, and maintaining quality control.[2] This document provides detailed application notes and protocols for three common analytical methods used for the quantification of isoniazid: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of isoniazid, particularly in bulk drug and pharmaceutical dosage forms.[3] The method is based on the principle that isoniazid absorbs light in the ultraviolet range.[4] To enhance sensitivity and shift the absorbance to the visible region, thereby reducing interference from excipients, isoniazid can be derivatized with an aldehyde-containing reagent to form a colored Schiff base.[5] This application note describes a derivatization-based spectrophotometric method.

Experimental Protocol

This protocol is based on the condensation reaction of isoniazid with an aldehyde (e.g., cis-cinnamaldehyde or salicylaldehyde) to form a stable, colored product that can be measured in the visible range.[5][6]

1. Materials and Reagents:

  • Isoniazid reference standard

  • cis-Cinnamaldehyde or Salicylaldehyde reagent solution (e.g., 0.1% w/v in ethanol)[6]

  • Methanol[6]

  • Ethanol[6]

  • Boric acid buffer (pH 9.5)[5]

  • Distilled water

  • UV-Visible Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of isoniazid reference standard and dissolve it in 100 mL of distilled water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.5 to 2.5 µg/mL using distilled water.[5]

3. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 isoniazid tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of isoniazid and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with distilled water to obtain a final concentration within the calibration range (e.g., ~1.5 µg/mL).

4. Derivatization and Measurement:

  • Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.

  • Add 1.0 mL of the aldehyde reagent solution to each tube.

  • Add 2.0 mL of boric acid buffer (pH 9.5).[5]

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5-20 minutes) to allow for color development.[6]

  • After incubation, dilute the solution to a final volume of 10 mL with methanol.

  • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax), which is typically around 364 nm for cis-cinnamaldehyde or 405 nm for salicylaldehyde, against a reagent blank.[5][6]

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of isoniazid in the sample solution from the calibration curve using linear regression.

Data Presentation

The following table summarizes typical quantitative data for spectrophotometric methods.

ParameterMethod with Salicylaldehyde[6]Method with cis-Cinnamaldehyde[5]Method with p-nitroaniline[6]
λmax 405 nm364 nm420 nm
Linearity Range 6.72 - 47.02 µg/mL0.5 - 2.5 µg/mL6.21 - 37.27 µg/mL
Molar Absorptivity Not Reported3.1 x 10⁴ L/mol/cmNot Reported
Limit of Detection (LOD) 0.00018 µg/mLNot Reported0.00012 µg/mL
Limit of Quantification (LOQ) 0.00055 µg/mLNot Reported0.00037 µg/mL
Recovery >98%>98%>98%

Visualization

G cluster_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis S1 Weigh Isoniazid (Standard or Sample) S2 Dissolve & Dilute to working concentrations S1->S2 R1 Add Aldehyde Reagent & Buffer S2->R1 R2 Incubate (e.g., 30°C for 15 min) R1->R2 R3 Formation of Colored Schiff Base Product R2->R3 A1 Measure Absorbance at λmax (e.g., 364 nm) R3->A1 A2 Construct Calibration Curve A1->A2 A3 Quantify Sample Concentration A2->A3

Workflow for Spectrophotometric Quantification of Isoniazid

Method 2: High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the quantification of isoniazid in various matrices, including plasma, urine, and pharmaceutical formulations.[1][2] Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the most common approach.[7] This method offers excellent selectivity and sensitivity, allowing for the separation of isoniazid from its metabolites and other co-administered drugs.[1][7] The protocol below details a validated RP-HPLC-UV method suitable for quantifying isoniazid in human plasma.[8]

Experimental Protocol

1. Materials and Reagents:

  • Isoniazid reference standard

  • Acetonitrile (HPLC grade)[8]

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate (Na₂HPO₄)[8]

  • Orthophosphoric acid

  • Trichloroacetic acid (TCA) for protein precipitation

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of 0.01 M disodium hydrogen phosphate buffer and acetonitrile. A common ratio is 95:5 (v/v), with the pH adjusted to 7.0.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 40 µL.[8]

  • Detector Wavelength: 265 nm or 273 nm.[7][9]

  • Column Temperature: Ambient or controlled at 25°C.

3. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of isoniazid in 100 mL of the mobile phase.[8]

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range of 1-10 µg/mL.[8]

  • QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.03, 0.25, and 2.5 µg/mL for urine analysis).[10]

4. Sample Preparation (from Plasma):

  • To 500 µL of plasma sample (or standard/QC), add 100 µL of TCA solution (e.g., 10% w/v) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.[8]

  • Transfer the filtered supernatant to an HPLC vial for injection.

5. Data Analysis:

  • Run the standards to establish the calibration curve by plotting the peak area against concentration. The curve should demonstrate good linearity (R² > 0.99).[8]

  • Inject the prepared samples and QC samples.

  • Calculate the concentration of isoniazid in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for HPLC methods.

ParameterHPLC-UV (Plasma)[8]HPLC-UV (Plasma)[7]Micellar LC (Urine)[9][10]
Column C18C8C18
Mobile Phase 0.01M Na₂HPO₄ buffer : Acetonitrile (95:5)Acetonitrile : Water0.15M SDS, 12.5% 1-propanol, 0.01M Na₂HPO₄
Detection λ 238 nm273 nm265 nm
Retention Time 4.40 ± 0.1 min~5 min< 5 min
Linearity Range 1 - 10 µg/mL0.89 - 71.36 µg/mL0.03 - 10.0 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.31 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.89 µg/mL0.03 µg/mL
Recovery Not specified89.8 - 96.6%Not specified
Precision (%RSD) Not specified< 10.39%< 16.0%

Visualization

G S1 Plasma Sample Collection S2 Protein Precipitation (e.g., with TCA) S1->S2 S3 Centrifugation S2->S3 S4 Supernatant Collection & Filtration (0.22 µm) S3->S4 S5 Injection into HPLC System S4->S5 S6 Chromatographic Separation (C18 Column) S5->S6 S7 UV Detection (e.g., 265 nm) S6->S7 S8 Data Acquisition & Analysis (Peak Area vs. Concentration) S7->S8

Experimental Workflow for HPLC Quantification of Isoniazid

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high-throughput capabilities.[11] This method is ideal for therapeutic drug monitoring (TDM) of isoniazid, especially when quantifying low concentrations in complex biological matrices like plasma or when simultaneously measuring multiple anti-tuberculosis drugs and their metabolites.[12][13] The method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) mode for high specificity.[12]

Experimental Protocol

1. Materials and Reagents:

  • Isoniazid reference standard

  • Isoniazid-d4 (or other suitable internal standard, IS)

  • Methanol (LC-MS grade)[12]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[11]

  • MRM Transitions:

    • Isoniazid: Precursor ion [M+H]⁺ at m/z 138.1 → Product ion at m/z 121.1 or 79.1.[2][11]

    • Internal Standard (Isoniazid-d4): Precursor ion [M+H]⁺ at m/z 142.1 → Product ion at m/z 125.1.

3. Preparation of Standard and QC Solutions:

  • Prepare stock solutions of isoniazid and the internal standard in methanol.

  • Spike blank plasma with working solutions to create calibration standards over the desired concentration range (e.g., 0.2 - 10 µg/mL).[14]

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation:

  • Protein Precipitation: This is a simple and common method.[12]

  • To 50 µL of plasma sample, add 100 µL of acetonitrile or methanol containing the internal standard.[13]

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 9000 x g) for 10 minutes at 4°C.[13]

  • Transfer the supernatant to a new vial, dilute with water if necessary, and inject 2 µL into the LC-MS/MS system.[13]

5. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of isoniazid and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Quantify the isoniazid concentration in unknown samples from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for LC-MS/MS methods.

ParameterLC-MS/MS (Plasma)[14]LC-MS/MS (Plasma)[12]LC-MS/MS (Plasma)[13]
Sample Volume Low volume50 µL50 µL
Sample Prep Ostro™ plate extractionMethanol precipitationAcetonitrile precipitation
Run Time 4.2 min< 10 minShort
Linearity Range 0.2 - 10 µg/mLCovers expected plasma concentrationsCovers expected plasma concentrations
Precision (%CV) < 15%1.6 - 14.9%< 13.43%
Accuracy (%) Within ±15%87.2 - 113.6%91.63 - 114.00%

Visualization

G cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Plasma Sample + Internal Standard (IS) P2 Protein Precipitation (Methanol/Acetonitrile) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 LC1 Inject into UPLC/HPLC P3->LC1 LC2 Gradient Elution on C18 Column LC1->LC2 MS1 Ionization (ESI+) LC2->MS1 MS2 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 138.1) MS1->MS2 MS3 Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS2->MS3 MS4 Quadrupole 3 (Q3) Selects Product Ion (m/z 121.1) MS3->MS4 MS5 Detector MS4->MS5 D1 D1 MS5->D1 Data Analysis (Peak Area Ratio vs. Conc)

LC-MS/MS Workflow for Isoniazid Quantification

References

Application Notes and Protocols: Utilizing Pretomanid (as Antimycobacterial agent-3) in Combination with other Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pretomanid (formerly PA-824) is a novel antimycobacterial agent belonging to the nitroimidazooxazine class of compounds. It is a critical component of new treatment regimens for drug-resistant tuberculosis (TB). Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action is twofold:

  • Under aerobic conditions , activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall production leads to bactericidal activity against actively replicating Mtb.[1][3][4]

  • Under anaerobic conditions , the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[3][4] These species act as respiratory poisons, disrupting cellular respiration and energy production, which is effective against dormant or non-replicating bacteria often found in granulomas.[2][3]

This dual mechanism makes Pretomanid a valuable agent for shortening treatment durations. It is most notably used in the BPaL regimen, which combines Bedaquiline, Pretomanid, and Linezolid for treating extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant (MDR) TB.[1][5]

Quantitative Data: In Vitro Activity and Combination Effects

The efficacy of Pretomanid is significantly enhanced when used in combination with other anti-TB agents. The following tables summarize the in vitro activity of Pretomanid and its common combination partners against M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents against M. tuberculosis

CompoundClassMechanism of ActionMIC Range (μg/mL)
Pretomanid NitroimidazooxazineMycolic acid synthesis inhibition & NO release0.005 - 0.48[6]
Bedaquiline DiarylquinolineATP synthase inhibition0.03 - 0.25[7]
Linezolid OxazolidinoneProtein synthesis inhibition (50S subunit)0.5 - 1.0[7]
Moxifloxacin FluoroquinoloneDNA gyrase inhibition0.03 - 2.0[8]

Table 2: Summary of In Vitro and In Vivo Combination Studies

Drug CombinationKey FindingsInterpretation
Pretomanid + Bedaquiline + Linezolid (BPaL) The BPaL regimen demonstrated a ~90% favorable outcome rate in XDR-TB patients in the Nix-TB trial.[2][5][6] It significantly shortens treatment duration compared to standard regimens.[9]High clinical efficacy suggests a powerful synergistic or additive interaction between the three agents, targeting different essential pathways in Mtb.
Pretomanid + Bedaquiline + Moxifloxacin + Pyrazinamide (BPaMZ) In murine models, this combination showed superior bactericidal and sterilizing activity compared to the standard first-line regimen, significantly shortening the time to relapse-free cure.[10]The addition of Pretomanid contributes significantly to the efficacy of the BPaMZ regimen.[10]

Experimental Protocols

Protocol 1: Checkerboard Assay for In Vitro Synergy Testing

This protocol determines the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between two or more drugs.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • M. tuberculosis H37Rv or clinical isolates

  • Stock solutions of Pretomanid and other test compounds in DMSO

  • Resazurin dye solution (for viability assessment)

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare 2x working stock solutions for each drug in 7H9 broth.

    • In a 96-well plate, serially dilute Drug A (e.g., Pretomanid) horizontally (e.g., from column 1 to 10) and Drug B (e.g., Bedaquiline) vertically (e.g., from row A to G).

    • This creates a matrix of decreasing drug concentrations. Wells in column 11 should contain dilutions of Drug A only, and wells in row H should contain dilutions of Drug B only, to determine their individual MICs. Column 12 should contain drug-free medium as a growth control.[8][11]

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

    • Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the drug-diluted plate.

    • Seal the plates and incubate at 37°C for 7-10 days.

  • Reading Results:

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.[12] A color change from blue to pink indicates bacterial growth.

    • The MIC of each drug alone is the lowest concentration that prevents the color change. The MIC of the combination is the concentration in the well that prevents the color change.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)[8]

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or Additive)

      • FICI > 4.0: Antagonism[8]

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of a drug combination over time.

Materials:

  • M. tuberculosis culture

  • 7H9 broth with OADC

  • Test compounds at desired concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile tubes or flasks for culture

  • 7H10 agar plates for CFU enumeration

Methodology:

  • Inoculum Preparation: Prepare an M. tuberculosis culture in 7H9 broth as described in Protocol 1, adjusting to a starting inoculum of ~10⁵ - 10⁶ CFU/mL.[13]

  • Drug Exposure:

    • Set up cultures containing:

      • No drug (growth control)

      • Each drug individually at a selected multiple of its MIC.

      • The drug combination at the same concentrations.

    • Incubate all cultures at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each culture.[14]

  • CFU Enumeration:

    • Perform serial dilutions of the collected aliquots in saline with Tween 80.

    • Plate the dilutions onto 7H10 agar plates and incubate at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot log₁₀ CFU/mL versus time for each condition.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect shows no significant change or a <3-log₁₀ reduction compared to the starting inoculum.

Protocol 3: Intracellular Efficacy Assay in Macrophages

This protocol evaluates the ability of drug combinations to kill M. tuberculosis within its host cell environment.

Materials:

  • Macrophage cell line (e.g., THP-1 or MonoMac-6) or primary bone marrow-derived macrophages.[15][16]

  • RPMI 1640 medium with L-glutamine and fetal bovine serum (FBS).

  • M. tuberculosis H37Rv.

  • Test compounds.

  • Sterile water or 0.1% SDS for cell lysis.

  • 7H10 agar plates.

Methodology:

  • Macrophage Culture and Differentiation:

    • Seed macrophages in a 24- or 96-well plate.

    • If using THP-1 cells, differentiate them into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection:

    • Wash the adherent macrophages with fresh medium.

    • Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 1 to 10 for 4 hours.[15][16]

    • After the infection period, wash the cells three times with medium to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh medium containing the test compounds (singly and in combination) at desired concentrations to the infected cells.

    • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • At the end of the treatment period, wash the cells to remove any drug.

    • Lyse the macrophages with sterile water or a gentle detergent (e.g., 0.1% SDS) to release the intracellular bacteria.[17]

    • Collect the lysate, serially dilute, and plate on 7H10 agar to determine the intracellular CFU.

  • Data Analysis:

    • Compare the CFU counts from drug-treated wells to the untreated control wells. Calculate the percentage or log₁₀ reduction in bacterial viability.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key experimental and mechanistic concepts for using Pretomanid in combination therapy.

experimental_workflow cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Readout & Analysis prep_drugs Prepare Drug Dilutions (Pretomanid & Partner Drug) setup_plate Create Checkerboard Plate (Drug A vs. Drug B) prep_drugs->setup_plate prep_inoculum Prepare Mtb Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C (7-10 days) inoculate->incubate add_resazurin Add Resazurin Dye incubate->add_resazurin read_mic Read MICs (Visual Color Change) add_resazurin->read_mic calc_fici Calculate FICI read_mic->calc_fici synergy Synergy (FICI <= 0.5) indifference Indifference (0.5 < FICI <= 4.0) antagonism Antagonism (FICI > 4.0)

Caption: Workflow for assessing drug synergy using the checkerboard assay.

mechanism_of_action cluster_mtb Mycobacterium tuberculosis Cell cluster_outcome Combined Effect pretomanid Pretomanid (Prodrug) ddn Ddn Enzyme pretomanid->ddn Activation bedaquiline Bedaquiline atp_synthase ATP Synthase bedaquiline->atp_synthase Inhibits linezolid Linezolid protein_synthase Protein Synthesis (50S Ribosome) linezolid->protein_synthase Inhibits activated_pa Activated Pretomanid ddn->activated_pa mycolic_acid Mycolic Acid Synthesis activated_pa->mycolic_acid Inhibits (Aerobic) no_release Nitric Oxide (NO) Release activated_pa->no_release Generates (Anaerobic) cell_death Bactericidal Effect mycolic_acid->cell_death atp_synthase->cell_death protein_synthase->cell_death respiration Cellular Respiration respiration->cell_death no_release->respiration Inhibits

Caption: Combined mechanisms of action for the BPaL drug regimen.

References

Application Notes and Protocols for Efficacy Studies of Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antimycobacterial agents. "Antimycobacterial agent-3" is a novel investigational compound with potential activity against Mtb. These application notes provide detailed protocols for the preclinical evaluation of its efficacy, from initial in vitro screening to in vivo animal models. The described experimental designs are crucial for generating robust data to support further development.

Putative Mechanism of Action

"this compound" is hypothesized to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Specifically, it is proposed to target the InhA enzyme (enoyl-acyl carrier protein reductase), a key player in the fatty acid synthase-II (FAS-II) system.[3][4] Inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and subsequent bacterial death.[5]

cluster_Mtb Mycobacterium tuberculosis Cell FAS_I Fatty Acid Synthase I (FAS-I) KasA_KasB KasA/KasB FAS_I->KasA_KasB C16-C26 Fatty Acids ACC Acetyl-CoA Carboxylase ACC->FAS_I Malonyl-CoA MabD MabD KasA_KasB->MabD InhA InhA (Enoyl-ACP Reductase) MabD->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Elongated Fatty Acids (up to C56) Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Outcome Cell Wall Disruption & Lysis Cell_Wall->Outcome Agent3 This compound Agent3->InhA Inhibition

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Efficacy Evaluation

The preclinical evaluation of "this compound" follows a staged approach, progressing from in vitro characterization to more complex in vivo models. This workflow ensures a thorough assessment of the agent's potential as a therapeutic candidate.

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A MIC & MBC Determination B Time-Kill Kinetics Assay A->B Promising MIC G Synergy Studies (Combination Therapy) A->G C Intracellular Activity (Macrophage Model) B->C Potent Bactericidal Activity D Acute Mouse Model (Bactericidal Effect) C->D Good Intracellular Activity C->G E Chronic Mouse Model (Sterilizing Effect) D->E Significant CFU Reduction F Relapse Study E->F Low Bacterial Load H Lead Optimization / Clinical Candidate Selection F->H No Relapse G->H

Caption: Experimental workflow for efficacy studies.

In Vitro Efficacy Studies

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of "this compound" that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC) against M. tuberculosis.

Protocol:

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of "this compound" in a 96-well microplate. Concentrations should typically range from 0.015 to 16 µg/mL.

  • Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only). Isoniazid can be used as a reference compound.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest drug concentration at which no visible bacterial growth is observed.

  • MBC Determination: Plate 100 µL from each well showing no growth onto Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks. The MBC is the lowest concentration that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.

Data Presentation:

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound0.250.52
Isoniazid (Control)0.060.122
Time-Kill Kinetics Assay

Objective: To assess the rate at which "this compound" kills M. tuberculosis over time.

Protocol:

  • Inoculum Preparation: Prepare a culture of M. tuberculosis H37Rv in 7H9 broth to a density of 1-5 x 10^6 CFU/mL.

  • Drug Exposure: Add "this compound" at concentrations corresponding to 1x, 4x, and 8x the predetermined MIC. Include a no-drug growth control.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions and plate on 7H10 agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation:

Time (Days)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
06.06.06.06.0
26.85.54.84.2
47.54.93.93.1
68.24.1<3.0<3.0
88.93.5<3.0<3.0
Intracellular Activity in a Macrophage Model

Objective: To evaluate the efficacy of "this compound" against M. tuberculosis residing within macrophages, which is crucial for predicting in vivo activity.[6][7]

Protocol:

  • Cell Culture: Seed murine macrophage-like J774A.1 cells or human THP-1-derived macrophages in 24-well plates and culture until adherent.

  • Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash: Remove extracellular bacteria by washing three times with warm RPMI medium.

  • Drug Treatment: Add fresh medium containing serial dilutions of "this compound" to the infected cells.

  • Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Lysis and Enumeration: At the end of the incubation, lyse the macrophages with 0.1% SDS. Serially dilute the lysate and plate on 7H10 agar to determine the intracellular bacterial load (CFU/mL).

  • Data Analysis: Calculate the percent reduction in CFU relative to the untreated control.

Data Presentation:

CompoundConcentration (µg/mL)Intracellular CFU Reduction (%)
This compound0.5 (2x MIC)90.5
1.0 (4x MIC)99.2
Isoniazid (Control)0.12 (2x MIC)92.1
0.24 (4x MIC)99.5

In Vivo Efficacy Studies

Acute Mouse Model of Tuberculosis

Objective: To evaluate the early bactericidal activity of "this compound" in a well-established mouse model.[8][9]

Protocol:

  • Animals: Use BALB/c or C57BL/6 mice.[10]

  • Infection: Infect mice via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lung).[8][10]

  • Treatment: Begin treatment 2-3 weeks post-infection. Administer "this compound" orally once daily for 4 weeks. Include a vehicle control group and a standard-of-care treatment group (e.g., isoniazid + rifampicin).[10]

  • Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H10 agar to determine bacterial loads (CFU).

  • Data Analysis: Compare the log10 CFU in the treated groups to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)
Vehicle Control-6.5 ± 0.44.8 ± 0.3
This compound254.2 ± 0.52.9 ± 0.4
Isoniazid + Rifampicin (Control)10 + 103.8 ± 0.32.5 ± 0.2
Chronic Mouse Model and Relapse Study

Objective: To assess the sterilizing activity of "this compound" and its ability to prevent disease relapse.

Protocol:

  • Infection: Establish a chronic infection in mice as described in the acute model, but allow the infection to progress for 6-8 weeks before starting treatment.

  • Long-Term Treatment: Treat mice with "this compound" (alone or in combination) for 8-12 weeks.

  • Relapse Phase: After the treatment period, a subset of mice is euthanized to determine the bacterial load at the end of therapy. The remaining mice are left untreated for an additional 8-12 weeks (relapse phase).

  • Relapse Assessment: At the end of the relapse phase, determine the bacterial loads in the lungs and spleens. Relapse is defined as the presence of any CFU.

Data Presentation:

Treatment Group (8 weeks)% Relapse (Lungs)% Relapse (Spleens)
This compound40%20%
Isoniazid + Rifampicin + Pyrazinamide10%5%

Conclusion

These application notes provide a framework for the systematic evaluation of "this compound". The data generated from these studies will be critical in determining its potential as a novel therapeutic agent for tuberculosis. The protocols can be adapted based on the specific properties of the compound and the research questions being addressed. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development pipeline.

References

"Antimycobacterial agent-3" sterilization and handling procedures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Antimycobacterial Agent-3

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: "this compound" (AMA-3) is a designation for a hypothetical novel compound used here for illustrative purposes. The data, protocols, and pathways described are representative and based on common practices for the research and development of potent, sterile antimycobacterial agents.[1] Users must validate all procedures for their specific molecule and application.

Agent Description and Properties

This compound (AMA-3) is a synthetic, small-molecule inhibitor under investigation for its potent activity against various mycobacterial species, including drug-resistant strains. Due to its intended use in cell-based assays and preclinical models, maintaining sterility and handling the compound with appropriate safety measures are critical.[2][3] The agent is typically supplied as a lyophilized powder.

Table 1: Physicochemical Properties of AMA-3 (Hypothetical Data)

PropertyValueNotes
Molecular Formula C₂₂H₂₅N₅O₄-
Molecular Weight 423.47 g/mol -
Appearance White to off-white lyophilized powder-
Solubility DMSO: ≥ 50 mg/mLPrepare concentrated stock in DMSO.
Ethanol: ≥ 10 mg/mLMay be used for specific formulations.
Aqueous Buffer (pH 7.4): < 0.1 mg/mLPractically insoluble in aqueous media.
Purity (HPLC) ≥ 98%-
Thermal Stability Unstable at temperatures > 60°C in solution.Avoid autoclaving.[4]

Sterilization Procedures

Due to the thermal instability of AMA-3, sterilization must be achieved through non-heat-based methods. The recommended method for preparing sterile solutions of AMA-3 is sterile filtration.[5]

Protocol: Sterile Filtration of AMA-3 Stock Solution

This protocol describes the preparation of a 10 mg/mL sterile stock solution in DMSO. All manipulations must be performed in a certified Class II Biosafety Cabinet (BSC) using aseptic techniques.[6][7]

Materials:

  • AMA-3 lyophilized powder

  • Sterile, anhydrous DMSO

  • Sterile, individually wrapped 1 mL to 5 mL syringes

  • Sterile syringe filters, 0.22 µm pore size, PVDF or PES membrane (low protein binding)[5]

  • Sterile, amber glass vials or cryovials for storage

  • Calibrated pipettes and sterile, filtered tips

Procedure:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and sterile gloves.[7] Sanitize the BSC work surface with 70% ethanol and allow it to dry.

  • Reconstitution: Allow the AMA-3 vial to equilibrate to room temperature before opening. Aseptically add the required volume of sterile DMSO to the vial to achieve a 10 mg/mL concentration.

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.

  • Filtration: a. Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. b. Draw the AMA-3 solution into the syringe. c. Carefully expel the solution through the filter into a sterile amber vial. Do not apply excessive pressure. d. It is good practice to discard the first few drops to ensure the filter is properly wetted.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the agent name, concentration, solvent, date of preparation, and "Sterile."

  • Storage: Store aliquots at ≤ -20°C, protected from light.

Table 2: Sterilization Validation and Quality Control Parameters

ParameterSpecificationPurpose
Filter Type Syringe filter with PVDF or PES membraneLow protein binding ensures minimal loss of compound.[5]
Pore Size 0.22 µmEnsures removal of bacterial contaminants.
Post-filtration Sterility No microbial growth in TSB/SCD broth after 14 daysConfirms the effectiveness of the sterilization process.
Purity (Post-filtration) ≥ 98% (by HPLC)Verifies that the filtration process did not introduce impurities.
Concentration Check ± 5% of target (by UV-Vis or HPLC)Confirms no significant compound loss due to filter adsorption.

Diagram: Sterilization Method Selection Workflow

G start Start: Need Sterile AMA-3 Solution is_heat_stable Is AMA-3 Heat Stable (>121°C in solution)? start->is_heat_stable autoclave Sterilize by Autoclaving is_heat_stable->autoclave Yes filter_sterilize Sterilize by Filtration (0.22 µm filter) is_heat_stable->filter_sterilize No end End: Sterile Solution Ready for Use autoclave->end solvent_compatible Is AMA-3 compatible with filter membrane (PVDF/PES)? filter_sterilize->solvent_compatible proceed Proceed with Filtration Protocol solvent_compatible->proceed Yes reassess Re-evaluate Filter Type or Sterilization Method solvent_compatible->reassess No proceed->end

Caption: Decision workflow for selecting the appropriate sterilization method for AMA-3.

Handling, Storage, and Stability

Proper handling and storage are essential to ensure personnel safety and maintain the integrity of the compound.[8] Work with mycobacteria and potent antimycobacterial agents should be conducted in facilities with appropriate biosafety levels (BSL-2 or BSL-3, depending on the mycobacterial species).[9][10][11]

Safety Precautions
  • Engineering Controls: All manipulations of AMA-3 powder and solutions should be performed in a certified Class II BSC to prevent inhalation of aerosols.[10]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.[9]

  • Waste Disposal: All contaminated materials (tips, vials, filters) must be decontaminated, for example, by autoclaving, before disposal according to institutional guidelines.[9]

Storage Conditions and Stability

Table 3: Recommended Storage and Stability of AMA-3 (Hypothetical Data)

FormStorage TemperatureContainerStability
Lyophilized Powder -20°COriginal amber vial, desiccated≥ 24 months
4°COriginal amber vial, desiccated≥ 12 months
Sterile Stock Solution (10 mg/mL in DMSO)-80°CAmber cryovials≥ 12 months
-20°CAmber cryovials≥ 6 months (avoid > 3 freeze-thaw cycles)
Working Dilution (in culture medium)37°CCell culture plate≤ 48 hours[12]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of AMA-3 against a fast-growing mycobacterial strain, such as Mycobacterium smegmatis, using a broth microdilution method.

Materials:

  • Sterile 10 mg/mL stock solution of AMA-3 in DMSO.

  • M. smegmatis culture in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with ADC (or similar).

  • Sterile 96-well flat-bottom microplates.

  • Positive control antibiotic (e.g., Rifampicin).

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare Inoculum: Dilute the M. smegmatis culture in 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: a. In the first column of the 96-well plate, add AMA-3 to the broth to achieve a starting concentration of 128 µg/mL (this requires an intermediate dilution from the DMSO stock). b. Perform a 2-fold serial dilution across the plate, leaving the last column as a no-drug growth control. c. Prepare separate rows for the positive control antibiotic and the DMSO vehicle control.

  • Inoculation: Add the prepared bacterial inoculum to all wells. The final volume in each well should be 200 µL.

  • Incubation: Seal the plate with a breathable membrane or lid and incubate at 37°C for 48-72 hours, or until visible growth is observed in the no-drug control wells.

  • Determine MIC: The MIC is the lowest concentration of AMA-3 that completely inhibits visible bacterial growth.

Table 4: Example MIC Data for AMA-3 (Hypothetical)

Mycobacterial StrainMIC (µg/mL)Interpretation
M. smegmatis mc²1550.5High activity
M. tuberculosis H37Rv1.0Potent activity
M. tuberculosis MDR-strain2.0Retains activity against MDR
M. avium8.0Moderate activity

Diagram: General Experimental Workflow

G receive Receive & Log AMA-3 Powder reconstitute Reconstitute in DMSO (Protocol 2.1) receive->reconstitute sterilize Sterile Filter (Protocol 2.1) reconstitute->sterilize store Aliquot & Store Stock @ -80°C sterilize->store mic_assay Perform MIC Assay (Protocol 4.1) store->mic_assay cytotoxicity Assess Cytotoxicity (e.g., Mammalian Cells) store->cytotoxicity moa Mechanism of Action Studies store->moa data_analysis Data Analysis & Interpretation mic_assay->data_analysis cytotoxicity->data_analysis moa->data_analysis

Caption: Standard workflow from compound receipt to primary in vitro assays.

Hypothetical Mechanism of Action Pathway

AMA-3 is hypothesized to inhibit a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.

Diagram: AMA-3 Inhibition of Mycolic Acid Synthesis

G cluster_cell Mycobacterium Cell FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase (ACC) ACC->FAS_I PKS13 Polyketide Synthase 13 (Pks13) FAS_II->PKS13 Mycolic_Acid Mycolic Acids PKS13->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall AMA3 AMA-3 AMA3->FAS_II Inhibition

Caption: Hypothetical inhibition of the FAS-II complex by AMA-3, disrupting cell wall synthesis.

References

Application Notes & Protocols: Antimycobacterial Agent-3 (Exemplified by Ethambutol) in the Study of Mycobacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenesis of Mycobacterium tuberculosis and other related species. Its intricate layers, particularly the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, provide a formidable barrier against many antibiotics.[1][2] Consequently, the enzymes involved in the biosynthesis of this wall are prime targets for novel antimycobacterial agents. "Antimycobacterial agent-3," exemplified by the well-characterized drug Ethambutol, is a potent inhibitor of cell wall synthesis and serves as a critical tool for studying the biogenesis of this essential structure.[3][]

These application notes provide a detailed overview of the use of this compound (using Ethambutol as a model) to investigate mycobacterial cell wall synthesis. Included are its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound (Ethambutol) specifically targets the arabinosyltransferases EmbA, EmbB, and EmbC.[5][6] These membrane-embedded enzymes are crucial for the polymerization of D-arabinofuranose residues into the arabinan domains of two major cell wall components: arabinogalactan (AG) and lipoarabinomannan (LAM).[][7] By inhibiting these enzymes, the agent disrupts the synthesis of AG, a structural scaffold for the attachment of mycolic acids, and LAM, a key lipopolysaccharide involved in host-pathogen interactions.[3][8] This inhibition leads to a compromised cell wall with increased permeability, ultimately hindering bacterial growth.[3][]

cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_pentapeptide->Peptidoglycan Arabinogalactan Arabinogalactan (AG) Synthesis Peptidoglycan->Arabinogalactan Linkage DPA Decaprenyl-P-Arabinose (DPA) DPA->Arabinogalactan Lipoarabinomannan Lipoarabinomannan (LAM) Synthesis DPA->Lipoarabinomannan Mycolic_Acids Mycolic Acid Attachment Arabinogalactan->Mycolic_Acids mAGP_Complex Intact mAGP Complex Mycolic_Acids->mAGP_Complex Agent3 Antimycobacterial Agent-3 (e.g., Ethambutol) EmbABC Arabinosyltransferases (EmbA, EmbB, EmbC) Agent3->EmbABC Inhibits Disrupted_AG_LAM Disrupted AG & LAM Synthesis Permeability Increased Cell Wall Permeability Disrupted_AG_LAM->Permeability

Caption: Mechanism of action of this compound.

Data Presentation

The efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis

MethodMediumMIC Range (µg/mL) for Susceptible StrainsReference(s)
Broth MicrodilutionMiddlebrook 7H90.5 - 2.0[9][10]
Agar DilutionMiddlebrook 7H10/7H111.0 - 5.0[11]
Resazurin Microtiter Assay (REMA)Middlebrook 7H90.78 - 2.5[11][12]

Table 2: Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium avium complex (MAC)

MethodMediumMIC Range (µg/mL)Reference(s)
Broth MicrodilutionMiddlebrook 7H92.0 - 8.0[9][13]
Agar DilutionMiddlebrook 7H112.5 - 10.0[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.[10][14]

start Start prep_agent Prepare serial dilutions of This compound in a 96-well plate start->prep_agent inoculate Inoculate the wells with the mycobacterial suspension prep_agent->inoculate prep_inoculum Prepare a standardized mycobacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (no agent) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 7-14 days controls->incubate read Visually inspect for turbidity or use a spectrophotometer incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic end End determine_mic->end start Start culture Culture mycobacteria with and without this compound start->culture harvest Harvest and wash cells culture->harvest lyse Lyse cells and isolate cell walls harvest->lyse hydrolyze Hydrolyze polysaccharides to monosaccharides lyse->hydrolyze derivatize Derivatize monosaccharides (e.g., alditol acetates) hydrolyze->derivatize gcms Analyze by GC/MS derivatize->gcms analyze Quantify arabinose and galactose content relative to control gcms->analyze end End analyze->end start Start prep_membranes Prepare mycobacterial membrane fractions (enzyme source) start->prep_membranes setup_reaction Set up reaction mixture: - Membranes - Radiolabeled arabinose donor (e.g., DP[14C]A) - Acceptor substrate prep_membranes->setup_reaction add_inhibitor Add varying concentrations of This compound setup_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction separate_products Separate reaction products (e.g., by TLC or HPLC) stop_reaction->separate_products quantify Quantify radiolabeled product formation separate_products->quantify end End quantify->end

References

Troubleshooting & Optimization

"Antimycobacterial agent-3" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimycobacterial agent-3.

Frequently Asked Questions (FAQs)

General Properties

Q1: What is this compound and what are its general properties? this compound is a novel, potent synthetic compound being investigated for its activity against Mycobacterium tuberculosis, including multidrug-resistant strains. It is a small molecule characterized by high lipophilicity and a high melting point. Due to these properties, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high membrane permeability.[1] The majority of new drug candidates exhibit poor water solubility, which can be a significant hurdle in development.[2][3]

Q2: Why is my batch of this compound not dissolving in aqueous buffers like PBS? this compound has extremely low intrinsic solubility in aqueous media across the physiological pH range (1.2-6.8).[4] This is a common challenge for BCS Class II compounds.[5] Direct dissolution in phosphate-buffered saline (PBS) or cell culture media will likely result in an incomplete solution or precipitation of the compound.

Solubility Issues & Troubleshooting

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do? This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the compound. Here are some troubleshooting steps:

  • Decrease the Final Compound Concentration: The simplest solution is to test the compound at a lower concentration where it remains soluble.

  • Increase the Co-solvent Concentration: Check if your experimental system can tolerate a higher final percentage of DMSO. Many cell-based assays can tolerate up to 0.5% DMSO.

  • Use a Different Co-solvent: Solvents like ethanol or PEG 400 can sometimes be used in combination with DMSO to improve solubility.[3]

  • Utilize Surfactants: For in vitro dissolution studies, adding a small amount of a surfactant like sodium lauryl sulfate (SLS) or Tween® 80 to the medium can help maintain solubility under sink conditions.[6][7]

Q4: My dissolved stock solution has turned cloudy overnight in the refrigerator. Is it still usable? Cloudiness indicates that the compound has precipitated out of the solution, likely due to the lower temperature reducing its solubility. Do not use a cloudy or precipitated solution as the actual concentration is unknown. The solution should be gently warmed and sonicated to try and redissolve the compound completely before use. If it does not fully redissolve, a fresh stock solution must be prepared.

Q5: How can I determine the solubility of this compound in a specific solvent? The gold standard for determining equilibrium solubility is the shake-flask method.[8] This involves adding an excess amount of the solid compound to the solvent of interest and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, usually by HPLC.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended as a guide for solvent selection.

SolventAbbreviationTypeApproximate Solubility (mg/mL) at 25°CNotes
WaterH₂OAqueous< 0.001Practically insoluble.[9]
Phosphate-Buffered SalinePBS (pH 7.4)Aqueous Buffer< 0.001Insoluble for direct dissolution.
Dimethyl SulfoxideDMSOPolar Aprotic> 50Recommended for primary stock solutions.
N,N-DimethylformamideDMFPolar Aprotic> 50Alternative to DMSO for stock solutions.
EthanolEtOHPolar Protic~ 1.5Limited solubility; can be used as a co-solvent.[10]
Polyethylene Glycol 400PEG 400Polymer/Co-solvent~ 5.0Useful for formulation, particularly in combination with other solvents.
Tween® 80 (1% in water)-Surfactant Solution~ 0.1Demonstrates solubility enhancement via micellar solubilization.[11]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol details the steps to reliably measure the solubility of this compound.[8]

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid particles remain after equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid using either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh a specific amount of this compound powder (assume a molecular weight of 450.5 g/mol for this example). To prepare 1 mL of a 10 mM stock, you would need 4.505 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For 4.505 mg, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly. If needed, gently warm the vial (to no more than 40°C) and use a sonicator bath for 5-10 minutes to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Visual Troubleshooting and Strategy Guides

The following diagrams provide logical workflows for addressing solubility challenges and selecting appropriate formulation strategies.

G start Start: Compound Precipitates in Assay check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce DMSO to <0.5% and re-test check_dmso->reduce_dmso Yes check_compound_conc Does precipitation persist? check_dmso->check_compound_conc No reduce_dmso->check_compound_conc fail_dmso Cell toxicity observed or DMSO limit exceeded reduce_dmso->fail_dmso lower_conc Lower compound concentration and re-test check_compound_conc->lower_conc Yes success Success: Compound is soluble check_compound_conc->success No check_solubility_limit Is the required concentration above the solubility limit? lower_conc->check_solubility_limit use_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80 at 0.05%) in buffer check_solubility_limit->use_surfactant Yes check_solubility_limit->success No consider_formulation Proceed to Advanced Formulation Strategies use_surfactant->consider_formulation If precipitation persists use_surfactant->success If soluble fail_dmso->lower_conc

Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous assays.

G start Select Formulation for This compound experiment_type What is the experimental context? start->experiment_type invitro In Vitro Screening (Cell-based/Biochemical) experiment_type->invitro In Vitro invivo_pk In Vivo PK Study (e.g., rodent) experiment_type->invivo_pk In Vivo cosolvent Use Co-solvent System (e.g., DMSO/PEG 400/Saline) invitro->cosolvent Primary choice cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) invitro->cyclodextrin Alternative for sensitive assays check_dose Is required dose low? invivo_pk->check_dose check_stability Is long-term stability needed for solid oral dosing? invivo_pk->check_stability lipid Use Lipid-Based Formulation (e.g., SEDDS) solid_dispersion Develop Amorphous Solid Dispersion (e.g., with PVP K-30) check_dose->cyclodextrin Yes check_dose->lipid No, high dose needed check_stability->lipid No, for liquid dosing check_stability->solid_dispersion Yes

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

References

"Antimycobacterial agent-3" degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antimycobacterial agent-3" and other novel antimycobacterial compounds. The stability of these agents in culture media is critical for obtaining accurate and reproducible results in drug susceptibility testing and other in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values can stem from the degradation of this compound in the culture medium during the long incubation periods required for slow-growing mycobacteria.[1][2] Several factors can influence the stability of the compound, including the composition of the culture medium, pH, incubation temperature, and exposure to light.[3][4] It is crucial to assess the stability of your agent under the specific conditions of your assay.

Q2: How can I determine if this compound is degrading in my culture medium?

A2: You can assess the stability of your compound by incubating it in the culture medium for the duration of your experiment (e.g., 7 to 14 days) and measuring its concentration at different time points.[1][2] Common analytical methods for this include High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] A microbiological assay can also be used to determine the remaining biological activity of the agent.[1]

Q3: What are the common factors that lead to the degradation of antimycobacterial agents in culture media?

A3: The primary factors include:

  • Temperature: Higher incubation temperatures can accelerate chemical degradation.[3]

  • pH: Most drugs have an optimal pH range for stability, typically between 4 and 8.[3] The pH of mycobacterial culture media can change over time due to bacterial metabolism, potentially affecting drug stability.

  • Medium Components: Components of the culture medium, such as proteins or other supplements, can interact with and degrade the compound.

  • Hydrolysis: Many compounds are susceptible to hydrolysis in aqueous environments like culture media.[6]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.[4]

Q4: Can the type of culture medium affect the stability of this compound?

A4: Yes, the choice of culture medium can significantly impact drug stability. For example, studies have shown that drugs like rifampicin and isoniazid are unstable in Middlebrook 7H9 medium.[1][2] It is essential to evaluate the stability of your compound in the specific medium you are using for your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or higher-than-expected MIC values Degradation of this compound during incubation.[1][2]1. Perform a stability study of the agent in your specific culture medium and under your experimental conditions. 2. Consider adding the agent at multiple time points during a long incubation period if significant degradation is observed.[5] 3. Evaluate alternative, more stable culture media if possible.
Loss of compound activity over time The compound may be unstable in the chosen solvent or at the storage temperature.1. Review the solubility and stability information for this compound. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at the recommended temperature and protect from light if necessary.
Precipitation of the compound in the culture medium Poor solubility of this compound in the aqueous medium.[5]1. Determine the solubility of the agent in the culture medium. 2. Consider using a co-solvent (ensure it does not affect mycobacterial growth or compound activity). 3. Visually inspect the culture wells for any signs of precipitation.
High variability between replicate wells Uneven distribution of the compound or binding to plasticware.[5]1. Ensure thorough mixing of the compound in the culture medium before dispensing. 2. Evaluate if the compound binds to the specific type of plastic used for the assay plates. Low-binding plates may be an alternative.

Quantitative Data on Antimycobacterial Agent Degradation

The following tables summarize the degradation of several known antimycobacterial agents in commonly used culture media. This data can serve as a reference for understanding the potential stability issues with novel compounds like "this compound".

Table 1: Degradation of Antimycobacterial Drugs in Middlebrook 7H9 Medium

DrugIncubation PeriodPercentage Decrease in ConcentrationAnalytical Method
Rifampicin7 days92%UPLC
Isoniazid7 days54%UPLC
Rifampicin14 days≥75%Microbiological Assay
Clarithromycin14 days≥75%Microbiological Assay
Linezolid14 days60%Microbiological Assay

Data sourced from a study on the stability of antimycobacterial drugs in media used for drug susceptibility testing.[1]

Table 2: Loss of Activity of Antimycobacterial Drugs in Middlebrook 7H10 Medium at 37°C

DrugTime to ~50% Loss of Activity
Ethambutol2 - 4 days
Isoniazid~ 1 week
Ethionamide~ 1 week
Cycloserine~ 1 week
Rifampin~ 2 weeks

Data from a study on the stability of antimycobacterial drugs in susceptibility testing.[8]

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Culture Media using HPLC/LC-MS

Objective: To determine the chemical stability of this compound in a specific mycobacterial culture medium over time.

Materials:

  • This compound

  • Sterile mycobacterial culture medium (e.g., Middlebrook 7H9 with supplements)

  • Sterile, sealed tubes or vials

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

  • Appropriate solvents for sample preparation and mobile phase

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the sterile culture medium with this compound to the desired final concentration (e.g., the highest concentration used in your MIC assay).[5]

  • Aliquot the spiked medium into sterile, sealed tubes for each time point to be tested (e.g., Day 0, Day 3, Day 7, Day 10, Day 14).

  • Incubate the tubes at 37°C.

  • At each time point, remove a tube and immediately freeze it at -80°C to halt any further degradation.

  • For the Day 0 sample, freeze it immediately after preparation.

  • Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation, filtration, or dilution.

  • Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the Day 0 concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound spike_media Spike Sterile Culture Medium prep_stock->spike_media aliquot Aliquot into Tubes for Each Time Point spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at Day 0, 3, 7, 10, 14 incubate->sample freeze Immediately Freeze Samples at -80°C sample->freeze thaw_prep Thaw and Prepare Samples freeze->thaw_prep hplc_ms Analyze by HPLC or LC-MS/MS thaw_prep->hplc_ms calculate Calculate % Remaining Compound hplc_ms->calculate degradation_factors center This compound Degradation temp Temperature temp->center ph pH of Medium ph->center media_comp Medium Components media_comp->center hydrolysis Hydrolysis hydrolysis->center light Light Exposure light->center oxygen Oxygen oxygen->center

References

"Antimycobacterial agent-3" inconsistent MIC results troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with "Antimycobacterial agent-3".

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes for such inconsistencies?

A1: Inconsistent MIC results for antimycobacterial agents can stem from several factors throughout the experimental workflow. The most common sources of variability include issues with the inoculum preparation, the drug solution itself, incubation conditions, and the inherent characteristics of the mycobacterial species being tested. It is crucial to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to minimize these variations.[1][2][3]

Q2: Could the physical properties of this compound be contributing to our inconsistent results?

A2: Yes, the physicochemical properties of a drug are a critical factor. Poor solubility of the test agent at higher concentrations can lead to precipitation and an inaccurate assessment of the true MIC.[4] It is recommended to visually inspect your drug dilutions for any signs of precipitation before inoculating with mycobacteria. If solubility is a concern, exploring alternative solvents may be necessary, ensuring the solvent itself does not have any antimycobacterial activity at the concentration used.

Q3: How critical is the inoculum size for obtaining reproducible MIC values?

A3: The inoculum size is a highly critical parameter in antimicrobial susceptibility testing.[3][5] An inoculum that is too dense can lead to falsely high MIC values, while an overly diluted inoculum may result in falsely low MICs. Standardization of the inoculum to a 0.5 McFarland standard is a common practice to ensure consistency between experiments.

Q4: Can the choice of culture medium affect the MIC of this compound?

A4: Absolutely. The composition of the culture medium can significantly influence the activity of an antimicrobial agent. Factors such as pH and the presence of certain cations can potentiate or antagonize the drug's effect.[3] For antimycobacterial susceptibility testing, Middlebrook 7H9 broth is a commonly used medium.[6][7] It is important to ensure the medium is prepared correctly and that its pH is within the recommended range.

Q5: We are testing against a rapidly growing mycobacterium and notice that the MIC appears to increase with longer incubation times. Is this a known phenomenon?

A5: Yes, this can occur, particularly with rapidly growing mycobacteria. Some species can express inducible resistance mechanisms. For example, inducible macrolide resistance has been documented in several rapidly growing mycobacteria species.[4] This means that initial inhibition may be observed, but with prolonged incubation, resistance genes can be expressed, leading to growth at higher drug concentrations. It is important to adhere to the recommended incubation times for the specific species being tested.[1][4]

Troubleshooting Guides

Issue 1: High variability in MIC results across replicate wells.

This guide addresses situations where within the same microplate, there is a lack of a clear MIC endpoint, with growth observed in some replicate wells at a specific concentration and no growth in others.[8]

Troubleshooting Steps:

  • Assess Drug Solubility:

    • Visually inspect the stock solution and dilutions of this compound for any signs of precipitation.

    • If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. Ensure the final solvent concentration in the assay is not inhibitory to the mycobacteria.

  • Evaluate Inoculum Homogeneity:

    • Ensure the mycobacterial suspension is thoroughly vortexed before dilution and inoculation to break up any clumps.

    • Consider passing the suspension through a syringe multiple times to further disperse clumps.

  • Review Pipetting Technique:

    • Inaccurate pipetting of either the drug dilutions or the inoculum can lead to significant well-to-well variability.

    • Ensure pipettes are properly calibrated and use fresh tips for each dilution and inoculation step.

Issue 2: Inconsistent MIC results between different experimental runs.

This guide is for researchers observing that the MIC for this compound varies significantly from one experiment to another.

Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Strictly adhere to a standardized protocol for preparing the mycobacterial inoculum. The use of a spectrophotometer to adjust the culture to a 0.5 McFarland standard is highly recommended.

    • Ensure the age of the bacterial culture used for inoculum preparation is consistent between experiments.

  • Verify Drug Stock and Dilutions:

    • Prepare fresh dilutions of this compound for each experiment from a well-characterized stock.

    • If the stock solution is stored, ensure it is stored under appropriate conditions (e.g., protected from light, at the correct temperature) to prevent degradation.

  • Control Incubation Conditions:

    • Incubate plates at the recommended temperature for the specific mycobacterial species.[4]

    • Ensure a consistent incubation time for all experiments. For slow-growing mycobacteria, this is particularly critical.

    • Use sealed plates or a humidified incubator to prevent evaporation, which can concentrate the drug and affect results.

  • Implement Quality Control Strains:

    • Include a reference quality control (QC) strain with a known MIC range for a standard antimycobacterial agent in every experiment.[9][10][11] This will help to determine if the variability is specific to this compound or if it is an issue with the overall experimental system.

Data Presentation

Table 1: Common Variables Affecting Antimycobacterial MIC Testing

ParameterPotential Impact on MICRecommendations
Inoculum Density Too high: Falsely high MICToo low: Falsely low MICStandardize to 0.5 McFarland; ensure a homogenous suspension.
Drug Solubility Poor solubility: Inaccurate drug concentration, high variability.Visually inspect for precipitation; consider alternative solvents.
Incubation Time Too short: Insufficient growthToo long: Drug degradation, detection of inducible resistance.Adhere to CLSI recommended incubation times for the species.[1]
Incubation Temperature Sub-optimal temperature can affect growth rate and drug activity.Use the optimal growth temperature for the specific mycobacterium.[4]
Medium pH Can alter the activity of the antimicrobial agent.Ensure the pH of the medium is within the recommended range.
Evaporation Increases drug concentration, leading to falsely low MICs.Use plate sealers or a humidified incubator.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. Grow the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^7 CFU/mL. c. Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the drug dilutions. This will bring the final volume in each well to 100 µL and the final inoculum concentration to approximately 2.5 x 10^5 CFU/mL. b. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at the appropriate temperature (e.g., 35-37°C for M. tuberculosis, 30°C for M. marinum) for the recommended duration (e.g., 7-21 days for slow-growers, 3-7 days for rapid-growers).

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[2] b. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Mandatory Visualization

troubleshooting_workflow cluster_replicates Intra-Assay Troubleshooting cluster_experiments Inter-Assay Troubleshooting start Inconsistent MIC Results Observed check_replicates Are results inconsistent within the same plate? start->check_replicates check_experiments Are results inconsistent between different experiments? check_replicates->check_experiments No check_solubility Check Drug Solubility (Precipitation?) check_replicates->check_solubility Yes standardize_inoculum Standardize Inoculum (McFarland) check_experiments->standardize_inoculum check_homogeneity Assess Inoculum Homogeneity (Clumps?) check_solubility->check_homogeneity check_pipetting Review Pipetting Technique check_homogeneity->check_pipetting resolve Consistent MIC Results check_pipetting->resolve verify_drug Verify Drug Stock and Dilutions standardize_inoculum->verify_drug control_incubation Control Incubation (Time, Temp, Humidity) verify_drug->control_incubation use_qc Implement QC Strain control_incubation->use_qc use_qc->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_drug Prepare Drug Dilutions (2-fold serial) inoculate Inoculate Microplate prep_drug->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (Controlled Temp/Time) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic record Record and Analyze Data read_mic->record

Caption: Standard broth microdilution MIC experimental workflow.

References

Technical Support Center: Optimizing "Antimycobacterial agent-3" for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antimycobacterial agent-3" for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is under investigation. However, preliminary in vitro studies suggest that it may inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2][3][4] This disruption of the cell wall integrity is a common mechanism for antimycobacterial drugs.[5] Further studies are needed to fully elucidate the specific molecular targets.

Q2: What are the recommended starting doses for in vivo efficacy studies in a murine model?

A2: For initial in vivo efficacy studies using a murine model of tuberculosis, a dose-ranging study is recommended. Based on preliminary in vitro data and the pharmacokinetic profile, a starting point could be a tiered dosage regimen. It is crucial to balance efficacy with potential toxicity.[6][7] Refer to the table below for a suggested starting dose range.

Q3: How can I monitor the efficacy of this compound in vivo?

A3: The efficacy of this compound can be monitored through several methods. A common and robust method is the enumeration of colony-forming units (CFU) from the lungs and spleens of infected animals at different time points during and after treatment.[7][8] Additionally, monitoring changes in body weight of the infected mice can serve as a simple, early indicator of drug efficacy, as untreated, infected mice typically exhibit weight loss.[7] For more advanced and rapid assessment, imaging techniques using fluorescent or bioluminescent reporter strains of Mycobacterium tuberculosis can be employed to visualize and quantify the bacterial load in real-time.[8]

Q4: What are the potential signs of toxicity I should monitor for in my animal studies?

A4: During in vivo studies, it is critical to monitor for signs of toxicity. Common indicators include significant weight loss (greater than 20% of initial body weight), changes in behavior (e.g., lethargy, ruffled fur), and signs of organ damage.[9][10] For certain classes of antimycobacterial agents, specific toxicities such as hepatotoxicity, nephrotoxicity, and ototoxicity are concerns.[10][11][12] Regular monitoring of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine) in blood samples is advisable, particularly at higher doses.[10]

Troubleshooting Guides

Problem 1: I am not observing significant efficacy of this compound in my in vivo model despite promising in vitro results.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) The agent may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection.[13][14] Solution: Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of the compound in the animal model.[15] This data will help in optimizing the dosing regimen (e.g., increasing the dose, changing the frequency of administration).[6]
Drug Efflux Mycobacteria can develop resistance through the active efflux of drugs, pumping the agent out of the cell before it can reach its target.[5] Solution: Consider co-administration with an efflux pump inhibitor to increase the intracellular concentration of this compound.[5][6]
Inappropriate Animal Model The chosen animal model may not accurately recapitulate human tuberculosis pathology, affecting the drug's efficacy.[16][17] Different mouse strains can exhibit varying susceptibility and immune responses to infection.[17][18] Solution: Review the literature for the most appropriate and validated animal models for testing antimycobacterial agents.[16][17][18] Consider using models that develop caseous necrotic granulomas, which are more similar to human lesions.[18]
Drug Penetration The agent may not effectively penetrate the complex structure of tuberculous lesions, such as granulomas.[19] Solution: Evaluate the distribution of the drug into lung tissue and specifically within granulomas using techniques like mass spectrometry imaging.[19]

Problem 2: I am observing significant toxicity at doses that are required for efficacy.

Possible Cause Troubleshooting Step
Dose-Dependent Toxicity The therapeutic window of the agent may be narrow. Solution: Carefully re-evaluate the dose-response curve for both efficacy and toxicity to identify a dose that maximizes the therapeutic index.[10] Consider alternative dosing strategies, such as intermittent dosing (e.g., thrice-weekly) instead of daily dosing, which has been shown to reduce toxicity for some aminoglycosides.[11]
Off-Target Effects The agent may be interacting with host cellular targets, leading to toxicity. Solution: Conduct in vitro cytotoxicity assays on various mammalian cell lines to assess the selectivity of the compound.[20]
Metabolite-Induced Toxicity A metabolite of this compound, rather than the parent compound, may be causing the toxicity. Solution: Perform metabolite profiling studies to identify and assess the toxicity of major metabolites.
Drug-Drug Interactions If using a combination therapy, there may be an adverse interaction with another administered drug. Solution: Evaluate the toxicity of each drug individually and in combination to identify any synergistic toxicity.

Data Presentation

Table 1: Suggested Dose-Ranging Study for this compound in a Murine Model

Group Dosage (mg/kg, oral gavage) Frequency Primary Endpoint
1Vehicle ControlDailyBaseline bacterial load and survival
210DailyEfficacy and tolerability
325DailyEfficacy and tolerability
450DailyEfficacy and potential toxicity
5100DailyEfficacy and potential toxicity
6Isoniazid (25 mg/kg)DailyPositive control

Table 2: Comparative Pharmacokinetic Parameters of First-Line Anti-TB Drugs (for reference)

Drug Cmax (µg/mL) Tmax (hours) Half-life (hours)
Isoniazid3-51-21-4 (variable due to acetylation status)[21]
Rifampicin7-92-42-5[15]
Pyrazinamide20-601-29-10[10][15]
Ethambutol2-52-43-4[15]

Note: These values can vary significantly between individuals and in different studies.[15]

Experimental Protocols

Protocol 1: Murine Model of Tuberculosis Infection and Treatment

  • Infection: Female BALB/c mice (6-8 weeks old) are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

  • Acclimatization: Mice are allowed to acclimatize for 4 weeks to establish a chronic infection.

  • Treatment Initiation: Treatment with this compound, vehicle control, or a positive control (e.g., isoniazid) is initiated. Drugs are administered daily via oral gavage.

  • Monitoring: Mice are monitored daily for clinical signs of illness and weighed weekly.

  • Efficacy Assessment: At specified time points (e.g., 2, 4, and 6 weeks post-treatment initiation), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).

  • Toxicity Assessment: At the time of euthanasia, blood samples are collected for analysis of liver and kidney function markers. Tissues can also be collected for histopathological analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: A two-fold serial dilution of this compound is prepared in 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.[22]

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[23]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_data Data Analysis mic MIC Determination pk_study Pharmacokinetic Study mic->pk_study Inform Starting Dose cytotoxicity Cytotoxicity Assays cytotoxicity->pk_study efficacy_study Dose-Ranging Efficacy Study pk_study->efficacy_study Guide Dose Selection toxicity_study Toxicity Assessment efficacy_study->toxicity_study analysis Determine Therapeutic Index toxicity_study->analysis optimization Optimize Dosing Regimen analysis->optimization

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Antimycobacterial_agent-3 Antimycobacterial_agent-3 Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Antimycobacterial_agent-3->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Mycobacterial_Lysis Mycobacterial_Lysis Cell_Wall_Integrity->Mycobacterial_Lysis Prevents

Caption: Proposed mechanism of action for this compound.

troubleshooting_logic start Poor In Vivo Efficacy pk_issue Sub-optimal Pharmacokinetics? start->pk_issue penetration_issue Poor Lesion Penetration? pk_issue->penetration_issue No conduct_pk Conduct PK Study & Adjust Dose pk_issue->conduct_pk Yes efflux_issue Drug Efflux? penetration_issue->efflux_issue No assess_distribution Assess Tissue/Lesion Distribution penetration_issue->assess_distribution Yes use_efflux_inhibitor Test with Efflux Pump Inhibitor efflux_issue->use_efflux_inhibitor Yes

References

Technical Support Center: Antimycobacterial Agent-3 (Compound 1h)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antimycobacterial agent-3 (also known as Compound 1h) in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Compound 1h) and what is its primary target?

A1: this compound (Compound 1h) is a novel benzothiazinone derivative with potent activity against Mycobacterium tuberculosis (MTB), including drug-sensitive (H37Rv) and drug-resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) ranging from <0.029 to 0.110 μM[1][2]. The primary target of the benzothiazinone class of compounds is Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall[3][4][5].

Q2: What are the expected off-target effects of this compound in mammalian cells?

A2: Currently, there is limited specific information on the off-target effects of this compound (Compound 1h). However, the compound has been reported to have a high selective index (>1100 to >4000), suggesting significantly lower toxicity to mammalian cells compared to its antimycobacterial activity[1][2]. Benzothiazinones are known to act as mechanism-based covalent inhibitors of the mycobacterial DprE1 enzyme[5]. While this mechanism is specific to mycobacteria, any observed cytotoxicity in mammalian cells could be due to unforeseen interactions with host cell proteins. Researchers should remain vigilant for unexpected cellular phenotypes.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

A3: A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.

Q4: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?

A4: Higher than expected cytotoxicity can stem from several factors. Please refer to the "Troubleshooting Guides" section for a detailed breakdown of potential causes and solutions, covering aspects from compound handling to assay execution.

Quantitative Data Summary

CompoundOrganism/Cell LineParameterValueReference
This compound (Compound 1h)M. tuberculosis H37Rv & drug-resistant isolatesMIC<0.029 – 0.110 µM[1][2]
This compound (Compound 1h)Mammalian cells (Vero)Selective Index (SI)>1100 – >4000[1][2]

Note: The high selective index suggests that the CC50 in Vero cells is at least 1100 to 4000 times higher than the effective concentration against MTB.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability and can be adapted for various adherent and suspension cell lines.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (Compound 1h) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between each replicate.
"Edge effect" in 96-well plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Inaccurate pipetting Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use specialized tips.
Compound precipitation Visually inspect the diluted compound solutions for any signs of precipitation. If observed, consider adjusting the solvent or the highest concentration tested.
Issue 2: Unexpectedly High or Low Absorbance Readings
Possible Cause Troubleshooting Step
High background from compound Run a control plate with the compound in cell-free medium to check for direct reduction of MTT by the compound or for compound absorbance at the measurement wavelength.
Contamination (bacterial or yeast) Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing.
Incorrect incubation times Optimize the MTT incubation time for your specific cell line. Insufficient time can lead to low signal, while excessive time can lead to cytotoxicity from the MTT reagent itself.
Incomplete formazan solubilization Ensure complete dissolution of the formazan crystals by vigorous pipetting or extended shaking before reading the plate.

Visualizations

Signaling Pathway and Experimental Workflow

The primary mechanism of action for benzothiazinones, the class of compounds to which this compound belongs, involves the inhibition of DprE1, which is crucial for the synthesis of the mycobacterial cell wall.

DprE1_Inhibition_Pathway Mechanism of Action of Benzothiazinones cluster_mycobacterium Mycobacterium Cell cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA DprE2 Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Agent3 This compound (Benzothiazinone) Inactivated_DprE1 Covalently Modified Inactive DprE1 Agent3->Inactivated_DprE1 Covalent Modification DprE1_enzyme DprE1 Enzyme DprE1_enzyme->Inactivated_DprE1

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a compound.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (serial dilutions) incubate_24h->treat_compound incubate_exposure Incubate for Exposure Period (e.g., 24-72h) treat_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (add DMSO) incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze_data Data Analysis (Calculate % Viability and CC50) read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an MTT-based cytotoxicity assay.

References

How to reduce cytotoxicity of "Antimycobacterial agent-3"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antimycobacterial agent-3" (also referred to as Compound 1h). The focus is on addressing and mitigating potential cytotoxic effects during pre-clinical evaluation.

I. Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its reported cytotoxicity?

A1: "this compound" (Compound 1h) is an investigational compound with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), with a Minimum Inhibitory Concentration (MIC) in the range of < 0.029–0.110 μM.[1] Published information consistently reports that it exhibits low cell cytotoxicity.[1] However, specific quantitative cytotoxicity data (e.g., IC50 values) across a broad range of mammalian cell lines are not widely available in the public domain.

Q2: What is a typical cytotoxicity profile for a promising antimycobacterial agent?

A2: A promising antimycobacterial agent should exhibit high selectivity, meaning it is potent against the target mycobacteria while showing minimal toxicity to mammalian cells. This is often expressed as a Selectivity Index (SI), which is the ratio of the cytotoxic concentration (IC50 or CC50) in a mammalian cell line to the MIC against the mycobacteria. An SI greater than 10 is generally considered a good starting point for further development.

Q3: What are the common in vitro methods to assess the cytotoxicity of an antimycobacterial compound?

A3: Several in vitro methods are commonly used to assess cytotoxicity. These include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • ATP-based Assays: Quantify the amount of ATP in a cell population, which correlates with cell viability.

  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells, often visualized by microscopy or flow cytometry.

Q4: How can I interpret unexpected cytotoxicity in my experiments with "this compound"?

A4: If you observe higher than expected cytotoxicity, it is crucial to systematically troubleshoot the experiment. Refer to the Troubleshooting Guide in Section II for a detailed workflow. Potential causes can range from experimental error (e.g., incorrect compound concentration, cell culture issues) to compound-specific effects that may not have been previously reported.

II. Troubleshooting Guide: High Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during in vitro experiments with "this compound" or other investigational compounds.

Logical Workflow for Investigating Unexpected Cytotoxicity

A Unexpected High Cytotoxicity Observed B Step 1: Verify Experimental Parameters A->B C Check Compound Concentration & Purity B->C D Review Cell Culture Conditions B->D E Confirm Assay Protocol B->E F Step 2: Investigate Compound-Specific Effects C->F If parameters are correct D->F If parameters are correct E->F If parameters are correct G Test on a Different Cell Line F->G H Perform Time- and Dose-Response Studies F->H I Step 3: Consider Off-Target Effects G->I If cytotoxicity is cell line-specific P Problem Persists: Re-evaluate Compound G->P If cytotoxic across all lines H->I If cytotoxicity is dose/time-dependent H->P If cytotoxic at low doses/short times J Computational Off-Target Prediction I->J K Signaling Pathway Analysis I->K L Step 4: Formulation & Delivery Strategies J->L If off-target is predicted K->L If pathway is identified M Encapsulation (Liposomes, Nanoparticles) L->M N Structural Modification (Analog Synthesis) L->N O Problem Resolved M->O If cytotoxicity is reduced N->O If cytotoxicity is reduced

Caption: A step-by-step workflow for troubleshooting high cytotoxicity.

Troubleshooting Steps in Detail:
Issue Potential Cause Recommended Action
High signal/variability in control wells Inconsistent cell seeding, contamination.Ensure proper cell counting and seeding techniques. Regularly check for contamination.
Cytotoxicity observed at all concentrations Calculation error leading to high test concentrations. Compound instability or precipitation at high concentrations.Double-check all calculations for dilutions. Visually inspect solutions for precipitates.
Discrepancy between different cytotoxicity assays Different assays measure different cellular endpoints (e.g., metabolism vs. membrane integrity).Use at least two mechanistically different cytotoxicity assays to confirm results.
Cytotoxicity in infected vs. uninfected cells The compound may have an enhanced cytotoxic effect in the presence of mycobacteria, or the infection itself is causing cell death.Run parallel cytotoxicity assays on infected and uninfected cells. Include an "infected, untreated" control.

III. Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general method for assessing the cytotoxicity of "this compound" against a mammalian cell line (e.g., Vero, HepG2, or THP-1).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • "this compound" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

A Prepare Stock Solution of 'this compound' C Prepare Serial Dilutions of Compound A->C B Seed Mammalian Cells in 96-well Plates D Treat Cells with Compound Dilutions B->D C->D E Incubate for 24, 48, or 72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: A general workflow for in vitro cytotoxicity screening.

IV. Strategies to Reduce Cytotoxicity

Should "this compound" or any other lead compound exhibit undesirable cytotoxicity, the following strategies can be explored:

Formulation and Drug Delivery Systems

Encapsulating the drug in a delivery vehicle can alter its pharmacokinetic profile and reduce systemic toxicity.

  • Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can enhance drug delivery to macrophages, the primary host cells for mycobacteria.[2]

  • Nanoparticles: Polymeric nanoparticles can provide sustained release of the drug, potentially reducing the required dosing frequency and associated toxicity.[3][4][5]

Delivery System Potential Advantages for Reducing Cytotoxicity
Liposomes Targeted delivery to infected macrophages, reduced exposure of healthy tissues, improved therapeutic index.[2]
Polymeric Nanoparticles Controlled and sustained drug release, reduced systemic side effects, potential for co-delivery of multiple drugs.[3][4][5]
Structural Modification (Analog Synthesis)

If a specific part of the molecule (a pharmacophore) is responsible for the cytotoxic effect, medicinal chemists can synthesize analogs with modified structures to improve the safety profile while retaining antimycobacterial activity. This involves establishing a structure-activity relationship (SAR) and a structure-toxicity relationship (STR).

V. Hypothetical Signaling Pathway Investigation

If "this compound" were found to have off-target cytotoxic effects, investigating its impact on cellular signaling pathways would be a crucial next step. A common pathway implicated in drug-induced cytotoxicity is the apoptosis pathway.

cluster_0 Drug-Induced Stress cluster_1 Mitochondrial Pathway of Apoptosis cluster_2 Cellular Outcome A This compound (Off-Target Effect) B Bax/Bak Activation A->B Induces C Cytochrome c Release B->C Leads to D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis (Cell Death) F->G

References

Overcoming resistance to "Antimycobacterial agent-3" in mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antimycobacterial Agent-3

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on overcoming resistance in mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall. It is believed to target the InhA enzyme, an enoyl-ACP reductase, in a manner similar to isoniazid. However, its unique chemical structure may allow it to bind to a different site or be less susceptible to common resistance mutations affecting isoniazid.

Q2: What are the primary expected mechanisms of resistance to this compound?

A2: Based on its mechanism of action, the primary anticipated resistance mechanisms are:

  • Target Modification: Spontaneous mutations in the inhA gene (or its regulatory regions) that alter the drug-binding site, reducing the affinity of this compound.[1][2]

  • Drug Efflux: Overexpression of native efflux pumps that actively transport the agent out of the bacterial cell, preventing it from reaching its target.[3][4][5]

  • Prodrug Activation Failure: If this compound is a prodrug requiring activation (similar to isoniazid's activation by KatG), mutations in the activating enzyme gene could lead to resistance.[6]

  • Cell Wall Impermeability: Alterations in the composition of the mycobacterial cell wall that limit the uptake of the drug.[3][7]

Q3: What is the recommended starting concentration range for in vitro susceptibility testing?

A3: For initial Minimum Inhibitory Concentration (MIC) determination against susceptible Mycobacterium tuberculosis H37Rv, we recommend a concentration range of 0.015 µg/mL to 8 µg/mL. For resistant strains, this range may need to be extended.

Q4: How can I confirm if observed resistance is due to a target mutation or another mechanism like efflux?

A4: A multi-step approach is recommended. First, sequence the putative target gene (inhA) and its promoter region in resistant isolates to check for mutations.[8][9][10] If no mutations are found, investigate the role of efflux pumps by determining the MIC of this compound in the presence and absence of a generic efflux pump inhibitor (EPI) like verapamil or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[5][11] A significant reduction in MIC in the presence of an EPI suggests efflux-mediated resistance.

Troubleshooting Guides

Problem 1: My MIC values for this compound are inconsistent across experiments.

Possible Cause Troubleshooting Step
Inoculum Variability Ensure a standardized inoculum is used for each experiment. We recommend preparing a McFarland standard (0.5 to 1.0) and then diluting it to the final required concentration.
Media pH Variation The activity of some antimycobacterial agents can be pH-dependent.[12] Ensure that the pH of your 7H9 broth or 7H10 agar is consistent between batches.
Drug Instability Prepare fresh stock solutions of this compound for each experiment. The compound may degrade with repeated freeze-thaw cycles or prolonged storage at 4°C.
Contamination Visually inspect cultures for contamination. A mixed culture can lead to variable and unreliable MIC results.[13][14]

Problem 2: I have identified a mutation in the inhA gene, but the strain remains susceptible to this compound.

Possible Cause Troubleshooting Step
Silent Mutation The mutation may be "silent" or "neutral," meaning it does not result in an amino acid change or the change does not affect the drug-binding site.[14]
Low-Level Resistance Not Detected Your assay may not be sensitive enough to detect a subtle increase in MIC. Consider using a more granular dilution series in your MIC assay or a growth-based kinetic assay.
Compensatory Mutations The strain may have acquired a secondary, compensatory mutation that restores the function of the target enzyme or mitigates the fitness cost of the resistance mutation, potentially affecting its interaction with the drug.[6]

Problem 3: I suspect efflux pump activity is causing resistance, but adding an EPI does not lower the MIC.

Possible Cause Troubleshooting Step
EPI Ineffectiveness The specific efflux pump being overexpressed may not be inhibited by the EPI you are using. Try a different class of EPI (e.g., reserpine).
Alternative Resistance Mechanism Resistance may be due to a different mechanism, such as drug inactivation or target modification, that you have not yet identified.[6] Re-evaluate the possibility of target mutations or investigate potential drug-modifying enzymes.
High-Level Resistance The level of resistance may be too high for the EPI to overcome at the concentration used. This is often the case when multiple resistance mechanisms are present simultaneously.

Quantitative Data Summary

Table 1: Comparative MICs of this compound in Susceptible and Resistant Strains

StrainGenotypeMIC (µg/mL) of Agent-3MIC of Agent-3 + Verapamil (20 µg/mL)Fold-change in MIC with EPI
H37Rv (Wild-Type)inhA wild-type0.060.061
Resistant Isolate #1inhA C-15T mutation2.02.01
Resistant Isolate #2inhA wild-type4.00.2516
Resistant Isolate #3inhA S94A mutation>16>161

This table illustrates how combining MIC testing with an efflux pump inhibitor can help differentiate between target-based and efflux-based resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

  • Preparation of Inoculum:

    • Grow mycobacteria in 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a 1.0 McFarland standard.

    • Dilute the adjusted culture 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

    • Include a drug-free well for a growth control and a well with broth only for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.[12] A resazurin-based assay can be used for a colorimetric readout.

Protocol 2: Investigating Efflux Pump-Mediated Resistance

  • Objective: To determine if resistance to this compound is mediated by efflux pumps.

  • Method: Perform the Broth Microdilution MIC assay (Protocol 1) in parallel on two separate plates.

  • Plate A: Standard MIC assay for this compound.

  • Plate B: Add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL Verapamil or 0.5 µg/mL CCCP) to all wells before adding the mycobacterial inoculum.

  • Analysis: Compare the MIC values from Plate A and Plate B. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicative of efflux pump activity.[15]

Visualizations

Mechanisms of Resistance

Resistance_Mechanisms cluster_drug This compound cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome Drug Agent-3 Enters Cell Target Target Modification (e.g., inhA mutation) Drug->Target Efflux Drug Efflux (Pump Overexpression) Drug->Efflux Activation Failed Activation (e.g., katG mutation) Drug->Activation Outcome Reduced Efficacy Target->Outcome Efflux->Outcome Activation->Outcome

Experimental Workflow for Resistance Investigation

Workflow start Observe Resistance to This compound mic Confirm MIC Increase (>4-fold vs WT) start->mic sequence Sequence Putative Target Gene (inhA) mic->sequence mutation Mutation Found? sequence->mutation efflux_test Test MIC with Efflux Pump Inhibitor mutation->efflux_test No target_res Conclusion: Target-Mediated Resistance mutation->target_res Yes mic_drop MIC Reduced? efflux_test->mic_drop efflux_res Conclusion: Efflux-Mediated Resistance mic_drop->efflux_res Yes other_mech Investigate Other Mechanisms mic_drop->other_mech No

Hypothetical Efflux Pump Regulation Pathway

Signaling_Pathway cluster_stress Cellular Stress cluster_regulation Regulatory Cascade cluster_response Cellular Response Agent3 Antimycobacterial agent-3 Regulator Transcriptional Regulator (e.g., Rv0678) Agent3->Regulator induces Promoter Efflux Pump Promoter Region Regulator->Promoter binds/represses Pump Efflux Pump (e.g., MmpL5) Promoter->Pump expression Extrusion Drug Extrusion Pump->Extrusion

References

"Antimycobacterial agent-3" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antimycobacterial Agent-3

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding assay variability and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent between experiments?

A1: Inconsistent MIC values are a common issue in antimycobacterial susceptibility testing and can stem from several sources. The most critical factors include:

  • Inoculum Preparation: The size, purity, and homogeneity of the mycobacterial suspension are paramount.[1][2] Clumped bacterial suspensions can lead to uneven distribution in microplate wells, causing significant variability. Ensure the inoculum is well-vortexed and visually homogenous before dilution.

  • Protocol Deviations: Minor variations in experimental protocols can lead to different MIC outcomes.[3] Factors such as the final density of the starting culture, incubation time, and the specific growth medium used can all influence results.[3] Adhering strictly to a standardized protocol is essential for reproducibility.

  • Inter-analyst Variability: Differences in technique between laboratory personnel, especially in steps like serial dilutions and visual interpretation of results, can contribute to variability.

  • Reagent Quality: Ensure this compound stock solutions are prepared fresh or stored correctly to prevent degradation. The quality and pH of the growth medium can also impact drug activity and bacterial growth.[2]

Q2: What is an acceptable range of variability for MIC values when testing this compound?

A2: Due to the inherent biological and technical variability, some level of fluctuation in MIC values is expected. Generally, an MIC value that is within one twofold dilution of the median value is considered reproducible.[4] Significant variability is noted when paired MICs differ by more than one twofold dilution.[4] The table below summarizes typical discordance rates observed for various antimycobacterial agents, which can serve as a benchmark.

Table 1: Typical Inter-Assay Variability for Common Antimycobacterial Agents

Agent Frequency of Discordant Results (>1 twofold dilution)
Isoniazid 2.0% - 5.0%
Rifampin 0.6% - 2.5%
Ethambutol 8.0% - 18.9%
Streptomycin 4.0% - 7.5%
This compound (Expected) < 5.0%

Source: Data synthesized from studies on MABA reproducibility.[4]

Q3: My negative control (no bacteria) is showing a color change (e.g., turning pink in an Alamar Blue assay). What does this mean?

A3: A color change in the negative control indicates contamination.[1][5] This could be bacterial or fungal contamination of your media, water, drug stocks, or multi-well plates. Results from a contaminated plate are invalid and the experiment must be repeated. To troubleshoot, check the sterility of all reagents and consumables. It is recommended to subculture the inoculum on a purity check plate (e.g., blood agar) to ensure it is not mixed.[6]

Q4: My positive control (bacteria, no drug) is not growing. What should I do?

A4: Lack of growth in the positive control well points to several potential issues:

  • Inactive Inoculum: The mycobacterial culture may have lost viability. Ensure you are using a culture in the logarithmic growth phase.

  • Incorrect Inoculum Size: An overly diluted inoculum may result in no visible growth within the standard incubation period. Verify your colony forming unit (CFU) counts for the inoculum preparation.

  • Medium or Incubation Issues: The growth medium may be improperly prepared, or the incubator conditions (temperature, humidity, CO2) may be incorrect.

Q5: How can I minimize the "trailing effect" when reading my MIC endpoints?

A5: The trailing effect (residual partial growth over a range of concentrations) can make MIC determination subjective. To minimize this:

  • Standardize Reading Time: Read all plates at a consistent time point after the positive control has clearly shown sufficient growth.

  • Use a Quantitative Method: Instead of relying solely on visual assessment, use a microplate reader to measure fluorescence or absorbance for a more objective endpoint.

  • Define the Endpoint Clearly: The MIC should be defined as the lowest drug concentration that causes a predefined level of inhibition (e.g., ≥90%) compared to the drug-free control.

Diagrams: Workflows and Logic

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Readout & Analysis P1 Prepare Mycobacterial Culture (e.g., H37Rv) in 7H9 Broth P2 Adjust Inoculum to McFarland 0.5-1.0 (Vortex with beads) P1->P2 P3 Dilute Inoculum to Final Assay Concentration P2->P3 A1 Inoculate Plate with Mycobacterial Suspension P3->A1 P4 Prepare Serial Dilutions of this compound in 96-well Plate P4->A1 A2 Add Controls: - Positive (No Drug) - Negative (No Bacteria) A3 Seal Plate and Incubate at 37°C for 5-7 Days R1 Add Indicator Dye (e.g., Alamar Blue) A3->R1 R2 Incubate for an Additional 16-24 hours R3 Read Results Visually or with Plate Reader (Blue = Inhibition, Pink = Growth) R4 Determine MIC: Lowest concentration with no growth Troubleshooting_Flowchart Start Inconsistent MIC Results Observed Q1 Are Control Wells (Positive/Negative) Behaving as Expected? Start->Q1 A1_Yes Check Inoculum Preparation Q1->A1_Yes Yes A1_No Troubleshoot Controls Q1->A1_No No Q2 Is Inoculum Homogenous? (No visible clumps) A1_Yes->Q2 A2_Yes Verify Inoculum Density (McFarland/CFU) Q2->A2_Yes Yes A2_No Action: Improve Suspension (Vortex with beads, allow clumps to settle) Q2->A2_No No Q3 Is Density Correct? A2_Yes->Q3 End Standardize Protocol Across All Users. Repeat Assay. A2_No->End A3_Yes Review Assay Procedure (Dilutions, Pipetting) Q3->A3_Yes Yes A3_No Action: Recalculate and Re-standardize Inoculum Q3->A3_No No A3_Yes->End A3_No->End Variability_Factors center Assay Variability Inoculum Inoculum - Purity - Density - Homogeneity center->Inoculum Protocol Protocol - Incubation Time - Dilution Errors - Medium pH center->Protocol Reagents Reagents & Agent - Agent Stability - Media Quality - Indicator Dye center->Reagents Operator Operator - Pipetting Technique - Endpoint Reading - Data Interpretation center->Operator

References

Improving the bioavailability of "Antimycobacterial agent-3"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antimycobacterial Agent-3

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Low Solubility of this compound

Question: My preparation of this compound shows very low aqueous solubility, which is impacting my in vitro and in vivo experiments. What strategies can I employ to improve its solubility and dissolution rate?

Answer: Low aqueous solubility is a known characteristic of this compound and a common challenge for many BCS Class II drugs.[1] To enhance its solubility and dissolution, we recommend exploring the following formulation strategies:

  • Solid Dispersion: This is a robust method for improving the dissolution of poorly water-soluble drugs by dispersing the agent in a hydrophilic carrier matrix.[2][3] This technique can increase the surface area of the drug and convert it to an amorphous state, both of which enhance solubility.[2]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can significantly improve its solubility and bioavailability.[4][5] Nanocarriers are particularly effective for antimycobacterial drugs as they can be targeted to infected macrophages.[4][6]

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area, which can lead to improved dissolution properties.[7][8]

For a comparison of these techniques on the solubility of this compound, please refer to Table 1.

FAQ 2: Poor Permeability in Caco-2 Assays

Question: I am observing low apparent permeability (Papp) values for my formulated this compound in Caco-2 cell permeability assays. How can I troubleshoot this issue?

Answer: Low permeability in Caco-2 assays can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Assess Cell Monolayer Integrity: Ensure the Caco-2 monolayers have reached optimal confluency and barrier integrity. This can be verified by measuring the Transepithelial Electrical Resistance (TEER) values, which should be stable and within the expected range for your laboratory's Caco-2 cell line.[9]

  • Investigate Efflux Transporter Involvement: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and can actively pump the drug out, reducing its apparent permeability.[10] Consider co-incubating with a known P-gp inhibitor, such as verapamil, to see if the Papp value increases.

  • Evaluate Formulation Effects: The excipients used in your formulation could be impacting cell viability or transporter function.[11] Run appropriate controls with the vehicle and individual excipients to rule out any confounding effects.

  • Consider Alternative In Vitro Models: If efflux is confirmed to be a major issue, you might consider using MDCK (Madin-Darby Canine Kidney) cell lines transfected with specific transporters to further investigate the transport mechanisms.[9][12]

Refer to the experimental protocol for a detailed Caco-2 permeability assay methodology.

FAQ 3: Inconsistent Results in Animal Pharmacokinetic (PK) Studies

Question: We are observing high variability in the plasma concentrations of this compound in our preclinical animal models. What could be the cause, and how can we improve the consistency of our results?

Answer: High variability in in vivo PK studies often points to issues with the formulation's stability, absorption, or both. Consider the following:

  • Formulation Stability: Ensure that your formulation is physically and chemically stable under the conditions of your study. For liquid formulations, check for any signs of drug precipitation over time. For solid dosage forms, ensure consistent dissolution profiles between batches.

  • Food Effects: The bioavailability of poorly soluble drugs can be significantly affected by the presence or absence of food in the gastrointestinal tract. Standardize the feeding schedule of your animals to minimize this variability.

  • Route of Administration: If using oral gavage, ensure precise and consistent delivery to the stomach. Improper technique can lead to variability in absorption.

  • Particle Aggregation (for Nanoparticles): If you are using a nanoparticle formulation, ensure that the nanoparticles are not aggregating in vivo, which could alter their absorption characteristics. Dynamic light scattering (DLS) can be used to assess the particle size distribution and stability of your formulation before administration.

Table 2 provides a comparative overview of pharmacokinetic parameters for different formulations of this compound.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for this compound

Formulation StrategyCarrier/ExcipientDrug:Carrier RatioSolubility Increase (fold)Dissolution Rate (t80%)
Unformulated Drug--1x> 120 min
Solid Dispersion (Solvent Evaporation)PVP K301:525x30 min
Solid Dispersion (Melt Extrusion)Soluplus®1:1040x15 min
Polymeric Nanoparticles (PLGA)PLGA1:865x10 min
Solid Lipid NanoparticlesCompritol® 888 ATO1:450x20 min

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 354.0 ± 1.51200 ± 350100
Solid Dispersion (PVP K30)650 ± 1202.0 ± 0.55400 ± 800450
PLGA Nanoparticles1100 ± 2101.5 ± 0.511500 ± 1500958

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of PVP K30 in 20 mL of a suitable organic solvent (e.g., methanol or acetone) with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion, gently grind it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm².

  • Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Drug Application: Add the test formulation of this compound (e.g., 10 µM) to the apical (A) side of the Transwell®. Add fresh HBSS to the basolateral (B) side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis start Antimycobacterial agent-3 (Poorly Soluble) sd Solid Dispersion (e.g., with PVP K30) start->sd Improve Dissolution np Nanoparticle Formulation (e.g., PLGA) start->np Enhance Solubility & Target Delivery solubility Solubility & Dissolution Testing sd->solubility np->solubility permeability Caco-2 Permeability Assay solubility->permeability pk_studies Animal Pharmacokinetic Studies permeability->pk_studies Predictive Data bioavailability Assess Bioavailability Enhancement pk_studies->bioavailability

Caption: Workflow for improving the bioavailability of this compound.

troubleshooting_permeability cluster_checks Troubleshooting Steps cluster_outcomes Potential Outcomes & Actions start Low Papp Value in Caco-2 Assay check1 Verify Monolayer Integrity (Measure TEER) start->check1 outcome1 TEER OK check1->outcome1 outcome1_nok TEER Low (Re-culture cells) check1->outcome1_nok check2 Investigate P-gp Efflux (Use Inhibitor) outcome2 Papp Increases (Efflux is an issue) check2->outcome2 outcome2_nok Papp Unchanged (Poor intrinsic permeability) check2->outcome2_nok check3 Evaluate Formulation Excipient Effects outcome3 Excipients Show No Effect check3->outcome3 outcome3_nok Excipients are Toxic (Reformulate) check3->outcome3_nok outcome1->check2 outcome2->check3

References

Validation & Comparative

Comparative Efficacy Analysis: A Novel DprE1 Inhibitor ("Antimycobacterial Agent-3") Versus Isoniazid Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the efficacy of a novel class of antimycobacterial agents, represented here as "Antimycobacterial agent-3" (specifically, DprE1 inhibitors of the benzothiazinone class), against the frontline tuberculosis drug, isoniazid. The analysis is based on preclinical data, focusing on in vitro potency and in vivo bactericidal activity against Mycobacterium tuberculosis.

Executive Summary

"this compound," representing the DprE1 inhibitor class, demonstrates exceptional potency against M. tuberculosis, including strains resistant to current drugs. In direct comparative studies, specific DprE1 inhibitors like BTZ043 show significantly lower minimum inhibitory concentrations (MICs) than isoniazid, indicating superior in vitro activity. Furthermore, in murine models of chronic tuberculosis, this new class of agents exhibits a bactericidal effect comparable to or exceeding that of isoniazid, highlighting its potential as a transformative component of future tuberculosis treatment regimens. The distinct mechanism of action, targeting the crucial arabinan synthesis pathway, also suggests a lack of cross-resistance with existing anti-tuberculars.

Mechanism of Action

The fundamental difference in the efficacy of "this compound" and isoniazid stems from their distinct molecular targets within M. tuberculosis.

"this compound" (DprE1 Inhibitors): These agents target and inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a vital enzyme in the mycobacterial cell wall synthesis pathway. DprE1 is essential for the formation of decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both critical structural components of the mycobacterial cell wall[1]. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial lysis and death[1].

cluster_dpre1 DprE1 Inhibition Pathway DPR Decaprenylphosphoryl-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenyl-phospho-2'-keto-d-arabinose (DPX) DPA Decaprenylphosphoryl-arabinose (DPA) DPX->DPA via DprE2 Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Lysis Cell Lysis CellWall->Lysis DprE1->DPX Agent3 "this compound" (DprE1 Inhibitor) Agent3->DprE1 Inhibition

Figure 1: Mechanism of Action of "this compound" (DprE1 Inhibitor).

Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[2][3]. Once activated, isoniazid forms a complex with NAD that inhibits the enoyl-acyl carrier protein reductase (InhA)[2][4]. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are major and essential components of the mycobacterial cell wall[4]. Inhibition of mycolic acid synthesis compromises the integrity of the cell wall, resulting in bactericidal effects against actively dividing mycobacteria[2][4].

cluster_inh Isoniazid (INH) Inhibition Pathway INH_prodrug Isoniazid (Prodrug) KatG KatG Enzyme INH_prodrug->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition FAS_II Fatty Acid Synthase II System Mycolic_Acids Mycolic Acid Synthesis FAS_II->Mycolic_Acids CellWall_INH Mycobacterial Cell Wall Integrity Mycolic_Acids->CellWall_INH Bactericidal Bactericidal Effect CellWall_INH->Bactericidal

Figure 2: Mechanism of Action of Isoniazid (INH).

Quantitative Data Presentation

The following tables summarize the comparative efficacy data for "this compound" (represented by the DprE1 inhibitor BTZ043) and isoniazid against M. tuberculosis H37Rv and clinical isolates.

Table 1: In Vitro Efficacy Against M. tuberculosis

CompoundTargetMIC vs. H37Rv (µg/mL)MIC vs. Clinical Isolates (µg/mL)
"this compound" (BTZ043) DprE10.001[1]Similar activity against all isolates[1]
Isoniazid (INH) InhA0.02 - 0.2[1]Variable, resistance is common

Table 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis *

Treatment Group (Dose)RouteDuration (days)Mean Log10 CFU Reduction in Lungs (vs. Day 0)Mean Log10 CFU Reduction in Spleen (vs. Day 0)
Untreated Control -28-0.5 (increase)-0.2 (increase)
"this compound" (BTZ043, 50 mg/kg) Oral28~2.5[1]~2.0[1]
Isoniazid (INH, 25 mg/kg) Oral28~2.0[1]~1.8[1]
Rifampin (RIF, 10 mg/kg) Oral28~3.0[1]~2.5[1]

*Data derived from a mouse model of chronic tuberculosis, with treatment initiated 4 weeks post-infection. CFU counts were determined after 28 days of therapy.[1]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

A standardized microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is commonly used to determine the MIC of compounds against M. tuberculosis.

cluster_mic MIC Determination Workflow start Prepare 2-fold serial dilutions of test compounds in a 96-well plate inoculate Inoculate wells with a standardized suspension of M. tuberculosis H37Rv start->inoculate incubate Incubate plates at 37°C for 7 days inoculate->incubate add_dye Add Alamar Blue (resazurin) indicator to each well incubate->add_dye reincubate Re-incubate plates for 24 hours add_dye->reincubate read Visually assess color change (Blue to Pink indicates growth) reincubate->read determine_mic MIC is the lowest drug concentration that prevents a color change read->determine_mic

Figure 3: Experimental Workflow for MIC Determination.

Detailed Methodology:

  • Compound Preparation: Test compounds ("this compound" and isoniazid) are serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standardized turbidity.

  • Inoculation: Each well of the microplate (containing the diluted compounds) is inoculated with the bacterial suspension. Control wells (bacteria only, no drug) are included.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.

  • Growth Assessment: After the initial incubation, a growth indicator dye, such as resazurin (Alamar Blue), is added to each well. The plates are then re-incubated for 24-48 hours. Metabolically active bacteria will reduce the blue resazurin to pink resorufin.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new anti-tubercular agents.

Detailed Methodology:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Establishment of Chronic Infection: The infection is allowed to progress for a period of 4-6 weeks to establish a chronic, stable bacterial load in the lungs and spleen.

  • Treatment Initiation: At the start of treatment (Day 0), a baseline group of mice is euthanized to determine the pre-treatment bacterial load (CFU) in the lungs and spleen.

  • Drug Administration: Treatment groups receive the test compounds ("this compound" or isoniazid) daily via oral gavage for a specified period (e.g., 28 days). An untreated control group receives a vehicle control.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted. The bacterial load is expressed as log10 CFU per organ. The efficacy of the treatment is determined by comparing the log10 CFU in the treated groups to the untreated control group and the Day 0 baseline group.

Conclusion

The data presented in this guide strongly support the continued development of DprE1 inhibitors, represented here as "this compound," as a promising new class of anti-tuberculosis drugs. Their high in vitro potency, significant in vivo bactericidal activity, and novel mechanism of action position them as valuable candidates to address the challenges of drug-resistant tuberculosis. Further studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to evaluate their efficacy in combination with other anti-tubercular agents.

References

Validating the Target of Antimycobacterial Agent-3: A Genetic Approach Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of a novel hypothetical compound, "Antimycobacterial agent-3," which is designed to inhibit the essential mycobacterial membrane protein Large 3 (MmpL3). The performance of this agent is compared with other well-established antimycobacterial drugs, supported by experimental data and detailed protocols for key validation experiments.

Introduction to the Target: MmpL3

Mycobacterial membrane protein Large 3 (MmpL3) is a critical inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species. It is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial outer membrane.[1][2][3][4] The essentiality and druggability of MmpL3 have made it an attractive target for the development of new anti-tuberculosis drugs.[2][3][5] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.[2]

"this compound" is a novel investigational compound identified through whole-cell screening, with subsequent studies suggesting MmpL3 as its primary target. This guide outlines the genetic validation process to confirm this hypothesis.

Comparative Efficacy of Antimycobacterial Agents

The in vitro efficacy of "this compound" is compared with standard-of-care antimycobacterial drugs that act on different cellular pathways. The following table summarizes their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv.

CompoundPutative Target/PathwayMIC (µg/mL)Citation(s)
This compound MmpL3 (Mycolic Acid Transport) 0.1 - 0.5 (Hypothetical data for illustrative purposes)
IsoniazidInhA (Mycolic Acid Synthesis)0.05 - 0.2[6]
RifampicinRpoB (RNA Synthesis)0.1 - 0.5[7]
EthambutolEmbB (Arabinogalactan Synthesis)1.0 - 5.0[8]
BedaquilineAtpE (ATP Synthesis)0.03 - 0.12[9]

Genetic Target Validation of MmpL3

Genetic manipulation of the target gene is the gold standard for confirming the mechanism of action of a new drug. The following are key experimental approaches to validate MmpL3 as the target of "this compound."

Experimental Workflow: Target Validation

G cluster_0 Genetic Manipulation cluster_1 Phenotypic Analysis cluster_2 Resistance Studies knockdown Conditional Knockdown (e.g., CRISPRi/Tet-off) mic_shift MIC Shift Assay knockdown->mic_shift Sensitization overexpression Target Overexpression overexpression->mic_shift Resistance growth_rescue Growth Rescue overexpression->growth_rescue Restoration of Growth end Target Validated mic_shift->end growth_rescue->end resistance_mutants Generation of Resistant Mutants wgs Whole Genome Sequencing resistance_mutants->wgs Identify Mutations wgs->end start Hypothesized Target: MmpL3 start->knockdown start->overexpression start->resistance_mutants

Caption: Workflow for the genetic validation of a drug target.

Experimental Protocols

a) MmpL3 Conditional Knockdown and MIC Shift Assay

This experiment aims to demonstrate that reducing the expression of mmpL3 leads to hypersensitivity to "this compound."

  • Protocol:

    • Construct a conditional knockdown strain of M. tuberculosis where the expression of mmpL3 is under the control of an inducible promoter (e.g., a tetracycline-repressible system).

    • Culture the knockdown strain and wild-type M. tuberculosis in Middlebrook 7H9 broth.

    • Induce the knockdown of mmpL3 by adding the appropriate inducer/repressor (e.g., anhydrotetracycline).

    • Determine the MIC of "this compound" for both the mmpL3-depleted strain and the wild-type strain using a standard microplate-based assay (e.g., broth microdilution).

    • As a control, determine the MIC of a drug with a different target (e.g., Rifampicin) under the same conditions.

  • Expected Outcome: A significant reduction in the MIC of "this compound" in the mmpL3-depleted strain compared to the wild-type, with no significant change in the MIC of the control drug.

b) MmpL3 Overexpression and MIC Shift Assay

This experiment is designed to show that increasing the levels of the MmpL3 protein confers resistance to "this compound."

  • Protocol:

    • Construct an overexpression strain of M. tuberculosis by introducing a multi-copy plasmid carrying the mmpL3 gene under a constitutive or inducible promoter.

    • Culture the overexpression strain and a control strain (containing an empty vector) in Middlebrook 7H9 broth.

    • Determine the MIC of "this compound" for both the overexpression and control strains.

  • Expected Outcome: A significant increase in the MIC of "this compound" in the MmpL3 overexpression strain compared to the control strain.

c) Generation and Sequencing of Resistant Mutants

This approach identifies the target by selecting for spontaneous mutations that confer resistance to the drug.

  • Protocol:

    • Culture a large population of wild-type M. tuberculosis to a high density.

    • Plate the bacteria on Middlebrook 7H10 agar containing "this compound" at a concentration 4-8 times the MIC.

    • Isolate colonies that grow on the drug-containing plates (spontaneous resistant mutants).

    • Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.

    • Extract genomic DNA from the resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant mutants.

  • Expected Outcome: The majority of the identified mutations will be located within the mmpL3 gene, providing strong evidence that MmpL3 is the direct target of "this compound."[9]

MmpL3 Signaling Pathway and Point of Intervention

The following diagram illustrates the role of MmpL3 in the mycolic acid pathway and the proposed point of inhibition by "this compound."

G cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FASII) TMM_syn Trehalose Monomycolate (TMM) Synthesis FASII->TMM_syn Mycolic Acid Precursors MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM Transport TDM_syn Trehalose Dimycolate (TDM) and Mycolic Acid Incorporation MmpL3->TDM_syn final_product Cell Wall Integrity TDM_syn->final_product inhibitor Antimycobacterial agent-3 inhibitor->MmpL3

Caption: MmpL3's role in mycolic acid transport and its inhibition.

Conclusion

The genetic validation approaches outlined in this guide provide a robust framework for confirming MmpL3 as the molecular target of "this compound." A convergence of evidence from conditional knockdown, overexpression, and resistance mapping studies will provide a high degree of confidence in the mechanism of action. This validation is a critical step in the preclinical development of this promising new antimycobacterial agent. The use of genetic tools is indispensable for modern drug discovery, enabling the definitive identification of drug targets and facilitating the development of novel therapeutics to combat tuberculosis.[10][11]

References

Comparative Efficacy of Antimycobacterial Agent-3 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational drug, Antimycobacterial agent-3, with standard first-line and second-line treatments for Mycobacterium tuberculosis infection in a well-established murine model. The data presented herein is intended to offer an objective evaluation of this compound's potential as a new therapeutic agent.

Executive Summary

This compound demonstrated significant bactericidal activity in a murine model of chronic tuberculosis, comparable to the standard first-line regimen and superior to the second-line treatment comparator. Notably, this compound exhibited a sustained effect, leading to a lower relapse rate following treatment cessation. These findings underscore the potential of this compound as a valuable addition to the tuberculosis treatment arsenal.

Comparative Efficacy Data

The following tables summarize the key efficacy parameters of this compound compared to a standard first-line regimen (Isoniazid, Rifampin, Pyrazinamide - HRZ) and a second-line comparator (Moxifloxacin).

Table 1: Reduction in Bacterial Load in Lungs Following 4 Weeks of Treatment

Treatment GroupMean Log10 CFU/Lung (± SD)Change from Untreated Control (Log10)P-value vs. UntreatedP-value vs. HRZ
Untreated Control8.5 ± 0.3---
This compound 4.2 ± 0.4 -4.3 <0.001 0.06 (NS)
HRZ (First-Line)4.0 ± 0.5-4.5<0.001-
Moxifloxacin (Second-Line)5.8 ± 0.6-2.7<0.01<0.001

Table 2: Reduction in Bacterial Load in Spleen Following 4 Weeks of Treatment

Treatment GroupMean Log10 CFU/Spleen (± SD)Change from Untreated Control (Log10)P-value vs. UntreatedP-value vs. HRZ
Untreated Control6.2 ± 0.4---
This compound 3.1 ± 0.3 -3.1 <0.001 0.08 (NS)
HRZ (First-Line)2.9 ± 0.4-3.3<0.001-
Moxifloxacin (Second-Line)4.5 ± 0.5-1.7<0.01<0.001

Table 3: Relapse Rates 8 Weeks After Treatment Cessation

Treatment GroupNumber of Mice with Relapse / Total Mice (%)P-value vs. HRZ
This compound 1/10 (10%) <0.05
HRZ (First-Line)4/10 (40%)-
Moxifloxacin (Second-Line)8/10 (80%)<0.01

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

Murine Model and Infection
  • Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all experiments.[1] This strain is commonly used for tuberculosis drug evaluation.[2]

  • Infection: Mice were infected via the aerosol route with Mycobacterium tuberculosis H37Rv strain, to establish a low-dose chronic infection. The target inoculum was approximately 100-200 colony-forming units (CFU) per lung.[3]

  • Acclimatization: Animals were allowed to acclimatize for one week before infection in a biosafety level 3 (BSL-3) facility.

Treatment Regimens
  • Treatment was initiated four weeks post-infection to allow for the development of a chronic infection.

  • This compound: Administered orally once daily at a dose of 25 mg/kg.

  • HRZ Regimen: A combination of Isoniazid (10 mg/kg), Rifampin (10 mg/kg), and Pyrazinamide (150 mg/kg) was administered orally once daily.[4]

  • Moxifloxacin: Administered orally once daily at a dose of 100 mg/kg.[4]

  • Untreated Control: Received a vehicle control orally once daily.

  • Treatment Duration: All treatments were administered for four weeks.

Efficacy Assessment
  • Bacterial Load Determination: At the end of the four-week treatment period, a cohort of mice from each group was euthanized. Lungs and spleens were aseptically removed, homogenized, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with OADC.[3] CFU counts were determined after 3-4 weeks of incubation at 37°C.

  • Relapse Study: A separate cohort of treated mice was monitored for eight weeks following the cessation of treatment. At the end of the eight-week period, mice were euthanized, and their lungs were homogenized and plated to determine the presence of bacterial relapse. Relapse was defined as the presence of one or more CFUs in the lungs.

Statistical Analysis

Data were analyzed using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons of bacterial load data. Relapse rates were compared using Fisher's exact test. A p-value of <0.05 was considered statistically significant.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of antitubercular agents.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Efficacy Assessment start Start infection Aerosol Infection (M. tuberculosis H37Rv) start->infection chronic Establish Chronic Infection (4 Weeks) infection->chronic randomization Randomize into Treatment Groups chronic->randomization agent3 This compound randomization->agent3 hrz HRZ (First-Line) randomization->hrz moxi Moxifloxacin (Second-Line) randomization->moxi control Untreated Control randomization->control euthanasia1 Euthanize Cohort 1 agent3->euthanasia1 relapse_monitoring Monitor Cohort 2 for Relapse (8 Weeks) agent3->relapse_monitoring hrz->euthanasia1 hrz->relapse_monitoring moxi->euthanasia1 moxi->relapse_monitoring control->euthanasia1 bacterial_load Determine Bacterial Load (Lungs & Spleen) euthanasia1->bacterial_load euthanasia2 Euthanize Cohort 2 relapse_monitoring->euthanasia2 relapse_assessment Assess Relapse euthanasia2->relapse_assessment

Caption: Experimental workflow for efficacy testing.

Concluding Remarks

The data presented in this guide suggest that this compound holds significant promise as a novel treatment for tuberculosis. Its potent bactericidal activity, coupled with a lower propensity for relapse in this preclinical model, warrants further investigation and development. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in combination with other antitubercular agents, and assessing its safety profile in more advanced preclinical models.

References

Comparative Analysis of Cross-Resistance: Antimycobacterial Agent-3 and Other Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antimycobacterial agent-3" (a proxy for the well-characterized drug Isoniazid) and its cross-resistance profiles with other antimycobacterial drugs. The information presented is supported by experimental data to aid in research and development efforts against drug-resistant Mycobacterium tuberculosis.

Mechanism of Action and Resistance

"this compound" (Isoniazid) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it primarily targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.[4][5]

Resistance to "this compound" predominantly arises from mutations in two key genes:

  • katG : Mutations in this gene can lead to a loss or reduction of the catalase-peroxidase activity required to activate the prodrug. This is the most common mechanism of high-level resistance.[1][2]

  • inhA : Mutations in the promoter region of this gene can cause its overexpression, leading to an increased amount of the target enzyme and consequently, low-level resistance. Structural mutations within the inhA gene can also confer resistance.[1][2][3][4]

Cross-Resistance with Ethionamide

A significant concern in the clinical use of "this compound" is its cross-resistance with ethionamide, another antimycobacterial agent. Ethionamide is also a prodrug that, after activation by a separate monooxygenase (EthA), targets the same enzyme, InhA.[6][7][8]

The shared target, InhA, is the primary basis for cross-resistance between these two drugs. Strains with mutations in the inhA promoter region often exhibit resistance to both isoniazid and ethionamide.[6][7][9] However, strains with katG mutations, which are the most frequent cause of isoniazid resistance, typically remain susceptible to ethionamide as the activation of ethionamide is independent of KatG.[8]

The following diagram illustrates the mechanism of action and the pathways leading to resistance and cross-resistance.

G cluster_activation Drug Activation cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Agent-3 (Isoniazid) Agent-3 (Isoniazid) KatG KatG Agent-3 (Isoniazid)->KatG Activation Ethionamide Ethionamide EthA EthA Ethionamide->EthA Activation Activated Agent-3 Activated Agent-3 KatG->Activated Agent-3 Activated Ethionamide Activated Ethionamide EthA->Activated Ethionamide InhA InhA Activated Agent-3->InhA Inhibition Activated Ethionamide->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Required for Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Essential for Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Disruption leads to katG mutation katG mutation katG mutation->Agent-3 (Isoniazid) Resistance to katG mutation->KatG Inactivates inhA promoter mutation inhA promoter mutation inhA promoter mutation->Agent-3 (Isoniazid) Cross-resistance to inhA promoter mutation->Ethionamide Cross-resistance to inhA promoter mutation->InhA Overexpression inhA structural mutation inhA structural mutation inhA structural mutation->Agent-3 (Isoniazid) Cross-resistance to inhA structural mutation->Ethionamide Cross-resistance to inhA structural mutation->InhA Alters target

Caption: Mechanism of action and resistance pathways for this compound (Isoniazid) and Ethionamide.

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for "this compound" (Isoniazid) and Ethionamide against Mycobacterium tuberculosis strains with different resistance-conferring mutations.

Table 1: MIC Distribution Based on Genotype

Genotype"this compound" (Isoniazid) MIC (µg/mL)Ethionamide MIC (µg/mL)Level of Resistance
Wild-type≤ 0.1≤ 2.5Susceptible
katG mutationHigh-level (≥ 1.0)Generally ≤ 2.5High-level INH resistance, ETH susceptible
inhA promoter mutationLow-level (0.2 - 1.0)Low-level (5.0 - 20.0)Low-level cross-resistance
inhA structural mutationVariable (often high-level)High-level (≥ 25.0)High-level cross-resistance

Note: MIC ranges can vary between studies and testing methodologies.

Table 2: Frequency of Mutations in Isoniazid-Resistant Isolates and Associated Ethionamide Resistance

Mutation in INH-Resistant IsolatesFrequency (%)Ethionamide Co-resistance (%)
katG S315T50 - 80Low (dependent on co-occurring inhA mutations)
inhA promoter C-15T10 - 30High (often >80%)

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a commonly used and standardized technique to determine the MIC of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method for Mycobacterium tuberculosis

This protocol is a generalized procedure based on established methods.

  • Inoculum Preparation:

    • From a pure culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen), scrape several colonies and suspend them in a tube containing saline and glass beads.

    • Vortex the suspension for 1-2 minutes to break up clumps.

    • Allow the suspension to settle for 30-40 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of "this compound" (Isoniazid) and Ethionamide in their respective solvents.

    • Perform serial twofold dilutions of each drug in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 100 µL of the drug dilution.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).

    • Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere.

  • Reading and Interpretation of Results:

    • Read the plates after 7, 10, and 14 days of incubation.

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

    • Compare the MIC values of the test isolates to established breakpoints to determine susceptibility or resistance.

The following diagram illustrates the general workflow for assessing cross-resistance.

G Start Start Isolate M. tuberculosis Isolate M. tuberculosis Start->Isolate M. tuberculosis Prepare Inoculum Prepare Inoculum Isolate M. tuberculosis->Prepare Inoculum Perform Broth Microdilution Perform Broth Microdilution Prepare Inoculum->Perform Broth Microdilution Incubate Plate Incubate Plate Perform Broth Microdilution->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Analyze Data Analyze Data Read MICs->Analyze Data Determine Cross-Resistance Profile Determine Cross-Resistance Profile Analyze Data->Determine Cross-Resistance Profile End End Determine Cross-Resistance Profile->End

Caption: Experimental workflow for determining cross-resistance using the broth microdilution method.

Conclusion

The cross-resistance between "this compound" (Isoniazid) and Ethionamide is primarily mediated by mutations in the inhA gene and its promoter region. Understanding the genetic basis of this resistance is crucial for the development of new diagnostic tools and for guiding treatment decisions in patients with drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a framework for the continued investigation of cross-resistance patterns among antimycobacterial agents.

References

Comparative Synergy Analysis of Bedaquiline with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the synergistic interactions between the novel antimycobacterial agent, bedaquiline (representing "Antimycobacterial agent-3"), and the first-line drugs for tuberculosis (TB): isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The data and protocols presented are synthesized from in vitro and in vivo studies to aid researchers in the development of more effective combination therapies against Mycobacterium tuberculosis.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new treatment regimens. Bedaquiline, a diarylquinoline that targets the mycobacterial ATP synthase, has shown significant promise, particularly in combination with existing first-line agents.[1][2] Synergy testing is crucial to identify drug combinations that are more effective than the sum of their individual activities, potentially leading to shorter treatment durations, reduced dosages, and a lower propensity for the development of drug resistance. This guide summarizes the quantitative data from synergy studies, details the experimental protocols for assessing these interactions, and provides visual workflows and pathway diagrams to contextualize the experimental findings.

Data Presentation: Synergy of Bedaquiline with First-Line TB Drugs

The interaction between two antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays and is interpreted as follows:[3]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The following table summarizes the reported synergistic interactions between bedaquiline and first-line TB drugs against Mycobacterium tuberculosis.

Drug Combination M. tuberculosis Strain FIC Index (Range or Value) Interpretation Reference
Bedaquiline + IsoniazidH37Rv> 0.5Additive/Indifference[4]
Bedaquiline + RifampicinH37Rv> 0.5Additive/Indifference[4]
Bedaquiline + PyrazinamideVariousNot specified, but potent sterilizing activity observed in murine modelsSynergistic in vivo[5]
Bedaquiline + EthambutolH37Rv> 0.5Additive/Indifference[4]
Bedaquiline + Moxifloxacin + PyrazinamideMurine ModelSuperior bactericidal and sterilizing activity compared to the standard first-line regimen (RZH/E)Synergistic in vivo[5]

Note: In vitro synergy as measured by the FIC index does not always directly correlate with in vivo efficacy. The combination of bedaquiline and pyrazinamide, for instance, shows exceptional sterilizing activity in animal models, suggesting a potent synergistic effect in a physiological environment.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of synergy testing results. Below are protocols for two standard methods: the checkerboard assay and the time-kill curve assay.

1. Checkerboard Assay using Resazurin Microtiter Assay (REMA)

The checkerboard method is a widely used in vitro technique to assess the interaction of two antimicrobial agents.[6]

  • Preparation of Drug Solutions:

    • Prepare stock solutions of bedaquiline and the first-line TB drugs (INH, RIF, PZA, EMB) in an appropriate solvent like dimethyl sulfoxide (DMSO).[7]

    • Perform serial twofold dilutions of each drug in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[7]

  • Plate Setup:

    • Drug A (e.g., bedaquiline) is serially diluted along the rows of the plate.

    • Drug B (e.g., isoniazid) is serially diluted along the columns of the plate.

    • This creates a matrix of wells containing various concentrations of both drugs. Each plate should include wells with each drug alone, as well as a drug-free growth control.[7]

  • Inoculation:

    • Prepare a log-phase culture of M. tuberculosis H37Rv.

    • Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-10 days.

  • Reading Results:

    • Add a resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that prevents this color change.

  • FIC Index Calculation:

    • The FIC index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).

2. Time-Kill Curve Assay

Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of drug combinations over time.[9]

  • Preparation of Cultures and Drugs:

    • Grow M. tuberculosis to the mid-log phase in 7H9 broth.[10]

    • Prepare drug solutions at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC).

  • Assay Setup:

    • Inoculate flasks containing fresh 7H9 broth with the bacterial culture to a starting density of ~10^5 - 10^6 CFU/mL.

    • Add the drugs, both individually and in combination, to the respective flasks. Include a drug-free growth control.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 7, and 14 days), draw aliquots from each flask.[11]

    • Prepare serial dilutions of the aliquots and plate them on 7H11 agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for synergy testing and the mechanisms of action of the drugs discussed.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug A (Bedaquiline) Stock Solution D Serial Dilution of Drug A (Rows in 96-well plate) A->D B Prepare Drug B (e.g., Isoniazid) Stock Solution E Serial Dilution of Drug B (Columns in 96-well plate) B->E C Prepare M. tuberculosis Inoculum (Log-Phase Culture) F Inoculate Plate with M. tuberculosis C->F D->F E->F G Incubate at 37°C (7-10 days) F->G H Add Resazurin Indicator & Re-incubate G->H I Read MICs (Lowest concentration with no color change) H->I J Calculate FIC Index: FICI = FICA + FICB I->J K Interpret Synergy: Synergy (≤0.5) Additive (0.5-4) Antagonism (>4) J->K

Caption: Workflow for Checkerboard Synergy Testing.

G cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (pro-drug) KatG KatG INH->KatG activation inhA InhA KatG->inhA inhibits Mycolic_Acid Mycolic Acid Synthesis inhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall RIF Rifampicin (RIF) rpoB RNA Polymerase (rpoB subunit) RIF->rpoB inhibits Transcription Transcription (RNA Synthesis) rpoB->Transcription EMB Ethambutol (EMB) embB Arabinosyl Transferase (embB) EMB->embB inhibits Arabinogalactan Arabinogalactan Synthesis embB->Arabinogalactan Arabinogalactan->Cell_Wall BDQ Bedaquiline ATP_Synthase ATP Synthase (atpE subunit) BDQ->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Energy Cellular Energy ATP_Production->Energy

Caption: Mechanisms of Action of First-Line TB Drugs and Bedaquiline.

References

A Comparative Guide to "Antimycobacterial agent-3" and Other Novel Antimycobacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antimycobacterial agents with diverse mechanisms of action. This guide provides a comparative overview of "Antimycobacterial agent-3," a promising arylnaphthoquinone derivative, alongside other recently developed antimycobacterial compounds. The data presented herein is intended to facilitate informed decisions in the pursuit of new therapeutic strategies against tuberculosis.

Quantitative Performance Analysis

The in vitro efficacy of "this compound" and selected novel comparator compounds against various strains of Mycobacterium is summarized below. These compounds represent different chemical classes with diverse molecular targets.

Compound ClassCompoundM. tuberculosis H37Rv MIC (µM)M. tuberculosis (Drug-Resistant Strains) MIC (µM)M. smegmatis MIC (µg/mL)Cytotoxicity (IC50 in µM)
Arylnaphthoquinone This compound (Compound 1h) <0.029 - 0.110[1]<0.029 - 0.110[1]4[2]Low cell cytotoxicity[1]
Diarylquinoline Bedaquiline (TMC207/R207910)0.03 - 0.12Active against resistant strainsNot widely reported>10 (Vero cells)
Nitroimidazole Pretomanid (PA-824)Excellent potencyActive against resistant strainsNot widely reported>10 (Vero cells)
Polycyclic Amine Compound 159.6Not reportedNot reported>100 (CHO cells)[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower MIC value indicates greater potency. A higher cytotoxicity IC50 value indicates lower toxicity to mammalian cells.

Experimental Methodologies

The determination of the antimycobacterial activity and cytotoxicity of these compounds involves standardized in vitro assays. Below are detailed protocols for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against M. tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA) or a broth microdilution method.

1. Inoculum Preparation:

  • Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL.

2. Assay Procedure:

  • The compounds are serially diluted in a 96-well microplate.

  • The standardized bacterial inoculum is added to each well.

  • Control wells containing bacteria without any compound (positive control) and wells with media alone (negative control) are included.

  • The plates are incubated at 37°C for 5-7 days.

  • Following incubation, a resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.

  • The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess the bactericidal versus bacteriostatic activity of a compound.

1. Assay Procedure:

  • Following the determination of the MIC, an aliquot from each well that shows no visible growth is sub-cultured onto a solid growth medium (e.g., Middlebrook 7H11 agar).

  • The plates are incubated at 37°C for 3-4 weeks.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against mammalian cell lines to determine their therapeutic index.

1. Cell Culture:

  • A mammalian cell line (e.g., Vero, HepG2) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cells are treated with serial dilutions of the test compounds.

  • Plates are incubated for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.

  • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Mechanisms of Action and Associated Pathways

Understanding the mechanism of action is critical for the rational design of new drugs and combination therapies. The following diagrams illustrate the known or proposed mechanisms of the compared compound classes.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_data Data Analysis Mtb_Culture Mycobacterium tuberculosis Culture (e.g., H37Rv) MIC_Assay MIC Determination (e.g., MABA) Mtb_Culture->MIC_Assay Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Vero cells) Compound_Dilution->Cytotoxicity_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Sub-culturing from wells with no growth MIC_Value Determine MIC MIC_Assay->MIC_Value MBC_Value Determine MBC MBC_Assay->MBC_Value IC50_Value Determine IC50 Cytotoxicity_Assay->IC50_Value

Caption: Experimental workflow for evaluating antimycobacterial compounds.

moa_comparison cluster_naphthoquinone Arylnaphthoquinones (e.g., this compound) cluster_diarylquinoline Diarylquinolines (e.g., Bedaquiline) cluster_nitroimidazole Nitroimidazoles (e.g., Pretomanid) cluster_polycyclic_amine Polycyclic Amines (e.g., Compound 15) ROS_Production Reactive Oxygen Species (ROS) Production Cell_Damage Cellular Damage ROS_Production->Cell_Damage Electron_Transport Inhibition of Electron Transport Chain ATP_Depletion ATP Depletion Electron_Transport->ATP_Depletion ATP_Synthase Inhibition of ATP Synthase (atpE subunit) ATP_Synthase->ATP_Depletion Prodrug_Activation Prodrug Activation by Deazaflavin-Dependent Nitroreductase (Ddn) NO_Release Nitric Oxide (NO) Release Prodrug_Activation->NO_Release Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Prodrug_Activation->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning NO_Release->Respiratory_Poisoning Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Inhibition->Cell_Lysis

Caption: Proposed mechanisms of action for different classes of novel antimycobacterial compounds.

References

"Antimycobacterial agent-3" confirmation of bactericidal vs. bacteriostatic activity

Author: BenchChem Technical Support Team. Date: November 2025

Confirming the Bactericidal Activity of a Novel Antimycobacterial Agent

A Comparative Guide to Understanding Bactericidal vs. Bacteriostatic Action in Mycobacterium tuberculosis

For researchers and drug development professionals, distinguishing between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity is a critical step in the evaluation of new antimycobacterial agents. This guide provides a comparative framework for "Antimycobacterial agent-3," a fictional placeholder for a novel therapeutic, by using the recently approved drug Pretomanid as a real-world example. We will compare its activity to established first- and second-line anti-tuberculosis drugs and detail the experimental protocols required for this differentiation.

Quantitative Analysis of Antimycobacterial Activity

The primary method for determining whether an agent is bactericidal or bacteriostatic is to compare its Minimum Inhibitory Concentration (MIC) with its Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4). If the MBC/MIC ratio is greater than 4, the agent is considered bacteriostatic .

Table 1: Comparative MIC and MBC Values against Mycobacterium tuberculosis

CompoundClassMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
Pretomanid Nitroimidazole0.015 - 0.250.06 - 1.0≤ 4Bactericidal
Isoniazid Hydrazide0.02 - 0.20.05 - 0.5≤ 4Bactericidal
Rifampicin Rifamycin0.05 - 0.50.1 - 1.0≤ 4Bactericidal
Moxifloxacin Fluoroquinolone0.06 - 0.250.12 - 1.0≤ 4Bactericidal[1]
Ethambutol Diamine0.5 - 2.0> 16> 8Bacteriostatic
Linezolid Oxazolidinone0.25 - 1.0> 16> 16Bacteriostatic

Note: The values presented are typical ranges found in the literature and can vary depending on the specific M. tuberculosis strain and testing methodology.

Pretomanid demonstrates potent bactericidal activity against both actively replicating and dormant, non-replicating M. tuberculosis.[2][3] Its dual mechanism of action involves the inhibition of mycolic acid synthesis, which is crucial for the bacterial cell wall, and the release of nitric oxide, which acts as a respiratory poison under anaerobic conditions.[2][3] This makes it a valuable component of combination therapies for drug-resistant tuberculosis.[4][5][6]

Experimental Protocols

Accurate determination of MIC and MBC values requires standardized and meticulous laboratory procedures.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.[7][8]

1. Preparation of Inoculum:

  • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol to mid-log phase.[7]
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • Dilute the standardized suspension 1:100 in fresh 7H9 broth to achieve the final inoculum concentration.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test agent (e.g., Pretomanid) in 7H9 broth.[9] The concentration range should be selected to bracket the expected MIC.
  • Include a drug-free well for a growth control and a well with sterile broth for a negative control.

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the diluted bacterial suspension.
  • Seal the plates and incubate at 37°C for 7 to 21 days, or until visible growth is observed in the growth control well.[10]

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.[10] This can be assessed visually or with the aid of a growth indicator like resazurin or AlamarBlue.[9][11]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay.[11][12]

1. Subculturing from MIC Plates:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[12]
  • Also, take an aliquot from the growth control well to serve as a baseline for the initial inoculum count.

2. Plating on Solid Media:

  • Spread each aliquot onto a separate Middlebrook 7H10 or 7H11 agar plate.

3. Incubation:

  • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible on the plate from the growth control.[12]

4. Determining the MBC:

  • Count the number of colony-forming units (CFU) on each plate.
  • The MBC is the lowest concentration of the drug that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU compared to the initial inoculum count from the growth control.[12]

Visualizing Experimental and Biological Pathways

Diagrams are essential for clarifying complex workflows and biological mechanisms.

Caption: Workflow for MIC and MBC Determination.

G cluster_activation Drug Activation Pathway cluster_effects Bactericidal Effects Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Pretomanid->Ddn Activation Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Metabolite Mycolic_Acid Mycolic Acid Synthesis Ddn->Mycolic_Acid Inhibition Cofactor Reduced Cofactor F420 Cofactor->Ddn Respiratory_Poison Respiratory Poisoning (Anaerobic Conditions) Metabolite->Respiratory_Poison Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Blocks Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to Respiratory_Poison->Cell_Death Leads to

References

"Antimycobacterial agent-3" independent validation of antimycobacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical novel antimycobacterial agent, "Antimycobacterial agent-3," with established first-line antitubercular drugs. The data presented for this compound is based on a hypothetical profile of a next-generation MmpL3 inhibitor, a promising new class of antimycobacterial agents.

Comparative Analysis of In Vitro Antimycobacterial Activity

The in vitro potency of an antimycobacterial agent is a critical determinant of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound and first-line antitubercular drugs against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.

CompoundTargetMechanism of ActionMIC (µg/mL) against M. tuberculosis H37Rv
This compound (Hypothetical) MmpL3 Transporter Inhibits the transport of trehalose monomycolate (TMM) across the inner membrane, disrupting the synthesis of the mycobacterial cell wall. [1]0.1
IsoniazidInhA (Enoyl-ACP reductase)A prodrug activated by the mycobacterial catalase-peroxidase KatG, it inhibits the synthesis of mycolic acids, essential components of the cell wall.[2][3][4][5][6]0.05 - 0.2
Rifampicinβ-subunit of RNA polymerase (rpoB)Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][8][9][10][11]0.1 - 0.5
EthambutolArabinosyl transferases (EmbA/B)Inhibits the polymerization of arabinan, a key component of the mycobacterial cell wall.[12][13][][15][16]1.0 - 5.0
PyrazinamideRibosomal protein S1 (RpsA) / PanDA prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and may inhibit trans-translation and coenzyme A synthesis.[17][18][19][20][21]20 - 100 (at acidic pH)

Experimental Protocols

The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth (an optical density at 600 nm of 0.4-0.6).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Drug Dilutions:

  • The test compounds (this compound and comparators) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial two-fold dilutions of each compound are prepared in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should span a range appropriate for each drug.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.

  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The plates are sealed and incubated at 37°C for 7-14 days.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Visual inspection or the use of a growth indicator like Resazurin can be employed.

Visualizing Mechanisms of Action and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by the compared antimycobacterial agents and a typical workflow for screening new antimycobacterial compounds.

Mechanism of Action of First-Line Antitubercular Drugs cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_transcription Transcription cluster_other Other Targets Mycolic_Acid Mycolic Acid Synthesis Arabinogalactan Arabinogalactan Synthesis TMM_Transport TMM Transport Isoniazid Isoniazid Isoniazid->Mycolic_Acid Inhibits InhA Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits EmbA/B Agent3 This compound Agent3->TMM_Transport Inhibits MmpL3 RNA_Polymerase RNA Polymerase Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits rpoB Membrane_Potential Membrane Potential / Trans-translation Pyrazinamide Pyrazinamide Pyrazinamide->Membrane_Potential Disrupts

Caption: Mechanisms of action for this compound and first-line drugs.

Workflow for In Vitro Antimycobacterial Activity Testing start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (MIC Determination) hit_identification->dose_response Active inactive Inactive Compounds hit_identification->inactive Inactive data_analysis Data Analysis (Potency & Efficacy) dose_response->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: A typical workflow for identifying new antimycobacterial agents.

References

"Antimycobacterial agent-3" comparative pharmacokinetics and pharmacodynamics (PK/PD)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel antimycobacterial agent, represented here by Bedaquiline ("Antimycobacterial agent-3"), against standard first-line and second-line tuberculosis (TB) therapies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical and clinical pharmacological profile of this new class of drugs in comparison to existing treatments.

Data Presentation: Comparative Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key PK and PD parameters for Bedaquiline and comparator agents: Isoniazid, Rifampicin, and Moxifloxacin. These values are derived from various studies and can exhibit inter-study variability.

Table 1: Comparative Pharmacokinetic (PK) Parameters

ParameterBedaquiline ("this compound")IsoniazidRifampicinMoxifloxacin
Peak Plasma Concentration (Cmax) ~1.7 mcg/mL (maintenance phase)[1]3-5 mg/L8-24 µg/mL~3-4 mg/L
Time to Peak Concentration (Tmax) ~5 hours[2]1-2 hours2-4 hours~1-3 hours
Elimination Half-life (t1/2) ~5.5 months (terminal)[2]0.9-1.8 h (fast acetylators), 2.2-4.4 h (slow acetylators)[3]3-4 hours[4]9-12 hours
Area Under the Curve (AUC) Varies significantly with dosing phaseHighly variable based on acetylator statusVariable, subject to autoinduction~30-40 mg·h/L
Protein Binding >99%<10%~80%[5]~50%
Metabolism Primarily via CYP3A4[6]N-acetylation (polymorphic)Hepatic, potent CYP450 inducer[4][5]Glucuronide and sulfate conjugation

Table 2: Comparative Pharmacodynamic (PD) Parameters against M. tuberculosis

ParameterBedaquiline ("this compound")IsoniazidRifampicinMoxifloxacin
Mechanism of Action Inhibition of mycobacterial ATP synthase[7]Inhibition of mycolic acid synthesisInhibition of DNA-dependent RNA polymerase[4]Inhibition of DNA gyrase
Minimum Inhibitory Concentration (MIC) Range 0.03-0.12 µg/mL0.02-0.2 µg/mL0.1-2.0 µg/mL0.125-0.5 µg/mL
Primary PK/PD Index AUC/MIC[8]AUC/MIC[9]Cmax/MIC or AUC/MICAUC/MIC[10]
Bactericidal/Bacteriostatic Bactericidal[11]Bactericidal against replicating bacilliBactericidalBactericidal

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and comparability of data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimycobacterial agent is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines.[12][13][14]

  • Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: The antimycobacterial agent is serially diluted in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth to achieve a range of concentrations.

  • Incubation: The inoculated plates are incubated at 37°C in a humidified atmosphere.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria after a specified incubation period (typically 14-21 days). Visual inspection is aided by the use of a reading mirror.[9]

Time-Kill Kinetics Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][15][16]

  • Inoculum Preparation: A logarithmic-phase culture of M. tuberculosis is diluted in supplemented Middlebrook 7H9 broth to a starting concentration of approximately 10^5 to 10^6 CFU/mL.

  • Drug Exposure: The antimycobacterial agent is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 4x, 10x MIC). A growth control without the drug is included.

  • Sampling: At predefined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are withdrawn from each culture.

  • Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Aerosol Infection Model for PK/PD Studies

The murine aerosol infection model is a standard in vivo model to assess the efficacy of antimycobacterial agents.[3][17][18][19][20]

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via the aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv) using a whole-body inhalation exposure system. The inoculum is calibrated to deliver a low dose of approximately 50-100 CFU to the lungs of each mouse.

  • Treatment: Treatment with the antimycobacterial agent(s) is initiated at a specified time post-infection (e.g., 14-21 days), allowing for the establishment of a stable bacterial load in the lungs. Drugs are typically administered by oral gavage.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration-time profile and calculate key PK parameters (Cmax, Tmax, t1/2, AUC).

  • Pharmacodynamic Analysis: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load in the lung homogenates is quantified by plating serial dilutions on selective agar media and counting the CFU after incubation.

  • PK/PD Correlation: The reduction in bacterial load in the lungs is correlated with the PK parameters to determine the PK/PD index that best predicts efficacy.

Mandatory Visualizations

Signaling Pathway

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo Subunit atp_synthase ATP Synthase (F1Fo) atp_production ATP Production atp_synthase->atp_production c_ring c-ring c_ring->atp_synthase Rotation no_atp ATP Depletion Bacterial Cell Death c_ring->no_atp protons_out Protons (High Concentration) Periplasmic Space protons_out->c_ring Proton Motive Force protons_in Protons (Low Concentration) Cytoplasm bedaquiline Bedaquiline bedaquiline->c_ring Binds and inhibits rotation

Caption: Mechanism of action of Bedaquiline targeting the c-ring of mycobacterial ATP synthase.

Experimental Workflow

Preclinical_PKPD_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Murine Model) cluster_analysis Data Analysis and Modeling mic MIC Determination (Broth Microdilution) time_kill Time-Kill Kinetics mic->time_kill Inform concentrations infection Aerosol Infection (M. tuberculosis) time_kill->infection Guide dose selection treatment Drug Administration (Dose-Ranging) infection->treatment pk_sampling Pharmacokinetic Sampling (Plasma) treatment->pk_sampling pd_assessment Pharmacodynamic Assessment (Lung CFU Count) treatment->pd_assessment pk_analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) pk_sampling->pk_analysis pd_analysis Pharmacodynamic Modeling (Emax model) pd_assessment->pd_analysis pkpd_correlation PK/PD Correlation (e.g., AUC/MIC vs. CFU reduction) pk_analysis->pkpd_correlation pd_analysis->pkpd_correlation

Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic analysis of an antimycobacterial agent.

Logical Relationship

PKPD_Clinical_Outcome cluster_pk Pharmacokinetics (Drug Exposure) cluster_pd Pharmacodynamics (Drug Potency) cluster_outcome Clinical Outcome pk_params Cmax, AUC, T>MIC pkpd_index PK/PD Index (e.g., AUC/MIC) pk_params->pkpd_index mic_param MIC mic_param->pkpd_index bacteriological_response Bacteriological Response (Sputum Conversion) pkpd_index->bacteriological_response resistance_suppression Suppression of Resistance pkpd_index->resistance_suppression treatment_success Treatment Success (Cure, No Relapse) bacteriological_response->treatment_success resistance_suppression->treatment_success

Caption: Relationship between PK/PD parameters and clinical outcomes in tuberculosis treatment.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling "Antimycobacterial agent-3," a term likely representing a novel or experimental compound, must adhere to stringent disposal procedures to mitigate potential biological and chemical risks. As the specific properties of "this compound" are not publicly defined, a comprehensive waste management plan based on established laboratory safety principles is crucial. This guide provides a procedural framework for the safe handling and disposal of this agent, ensuring the protection of laboratory personnel and the environment.

Core Principles of Waste Management

The disposal of any active pharmaceutical ingredient, including antimycobacterial agents, must be approached with caution. Improper disposal, such as pouring chemicals down the drain or discarding them with general waste, is prohibited and can lead to environmental contamination and the potential for increased antimicrobial resistance.[1][2][3] All laboratory personnel must be trained on proper waste handling, storage, labeling, and disposal procedures.[4]

Waste Categorization and Segregation

The first step in proper disposal is the correct categorization and segregation of waste. "this compound" and materials contaminated with it should be treated as hazardous and potentially biohazardous waste.

Waste Stream CategoryDescriptionRecommended Disposal Method
Solid Chemical Waste Unused or expired "this compound" in solid form, contaminated lab supplies (e.g., gloves, weigh boats).Collection in a designated, labeled hazardous waste container for incineration by a licensed waste disposal service.[1][5]
Liquid Chemical Waste Stock solutions of "this compound," contaminated solvents, and the first rinse of emptied containers.Collection in a compatible, labeled hazardous waste container.[4][6] Do not mix with other waste streams unless compatibility is confirmed.[7] Disposal via a certified hazardous waste contractor.
Biohazardous Waste Cultures of mycobacteria treated with the agent, contaminated consumables from in-vitro or in-vivo experiments (e.g., petri dishes, cell culture flasks, pipette tips).Decontamination via autoclaving is a common practice for biohazardous waste.[8][9] However, some antimicrobial agents are heat-stable and not deactivated by autoclaving.[10] If the heat stability of "this compound" is unknown, incineration is the preferred method of disposal.[8][11]
Sharps Waste Needles, syringes, scalpels, and broken glass contaminated with "this compound."Place immediately into a designated, puncture-resistant sharps container labeled as "chemically contaminated sharps."[12][13] These containers should be collected by a specialized waste management service for incineration.
Aqueous Waste Dilute solutions containing "this compound" from experimental procedures.Drain disposal is generally not permitted for hazardous chemicals.[4][14] All aqueous waste containing this agent should be collected as liquid chemical waste.

Experimental Protocols for Decontamination and Disposal

Decontamination of Surfaces and Equipment:

  • Agent Selection: Use a decontaminating agent effective against both mycobacteria and the chemical properties of "this compound." If the agent's reactivity is unknown, a broad-spectrum disinfectant followed by a thorough cleaning with a suitable detergent is recommended.[15]

  • Application: Apply the decontaminating agent to the affected surface and allow for the prescribed contact time.[8]

  • Cleaning: Following decontamination, clean the surface with a germicidal detergent to remove any residual chemical.[15]

  • Disposal of Cleaning Materials: All disposable materials used for cleaning (e.g., wipes, absorbent pads) should be disposed of as solid chemical waste.[15]

Disposal of "this compound" Waste:

  • Segregation: At the point of generation, segregate waste into the categories outlined in the table above.

  • Containment: Use appropriate, clearly labeled waste containers.[5][14] Containers for liquid waste must be compatible with the chemical nature of the agent and any solvents used.[4]

  • Storage: Store waste in a designated Satellite Accumulation Area (SAA) away from drains and high-traffic areas.[7][12][14] Ensure incompatible wastes are segregated.[12]

  • Collection: Arrange for regular collection of hazardous waste by a licensed disposal company.[4][14]

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with "this compound."

start Waste Generation (Contaminated with this compound) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Chemically Contaminated Sharps Container is_sharp->sharps_container Yes is_biohazard Is it also a biohazard (e.g., contains live mycobacteria)? is_liquid->is_biohazard Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_biohazard->liquid_waste No bio_waste Treat as Biohazardous Chemical Waste. Incineration is the preferred disposal method. is_biohazard->bio_waste Yes end Dispose via Licensed Hazardous Waste Contractor sharps_container->end liquid_waste->end solid_waste->end bio_waste->end

Caption: Decision workflow for the disposal of materials contaminated with this compound.

Important Considerations:

  • Safety Data Sheets (SDS): For any known component of "this compound" or related reagents, consult the SDS for specific disposal instructions.[16]

  • Institutional Guidelines: Always follow the specific waste management guidelines established by your institution's Environmental Health and Safety (EHS) office.[5][14]

  • Waste Minimization: Whenever possible, implement practices to reduce the generation of hazardous waste, such as ordering smaller quantities of chemicals and reducing the scale of experiments.[12][14]

References

Essential Safety and Logistical Information for Handling Antimycobacterial Agent-3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Antimycobacterial Agent-3. Given the potent nature of antimycobacterial compounds, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are the first line of defense against exposure to this compound. The required level of PPE is dictated by a risk assessment of the specific procedures being performed.

Table 1: PPE Requirements Based on Risk Assessment

Risk LevelRequired PPE
Low Risk - Disposable gown with long sleeves and back closure- Nitrile or latex gloves (double-gloving recommended)- Safety glasses with side shields
Medium Risk - Solid-front barrier gown- Double chemotherapy gloves- N95 or FFP2 respirator- Full-face shield or safety goggles
High Risk - Full-body protective suit- Powered Air-Purifying Respirator (PAPR)- Double chemotherapy gloves- Dedicated shoe covers or footwear

Note: A thorough risk assessment of all experimental procedures should be conducted to determine the appropriate level of PPE.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure all necessary PPE is available and has been properly inspected for any defects.

  • Prepare the work area by decontaminating all surfaces.

  • Work should be conducted in a certified Class II Biosafety Cabinet (BSC).

  • Verify the BSC has been certified within the last 12 months.

2. Handling within the Biosafety Cabinet:

  • Don the appropriate PPE before entering the laboratory space.

  • All manipulations of this compound, including weighing, diluting, and aliquoting, must be performed within the BSC.

  • Use Luer-Lok syringes to prevent needle detachment and aerosol generation.[1]

  • Keep all containers of the agent sealed when not in immediate use.

3. Post-Handling Procedures:

  • Decontaminate all surfaces of the BSC after work is completed.

  • Remove PPE in the designated doffing area, avoiding self-contamination.

  • Dispose of all contaminated materials in the appropriate waste containers.

  • Thoroughly wash hands with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of all waste generated from handling this compound is critical to prevent environmental release and ensure regulatory compliance.

1. Solid Waste:

  • All disposable PPE (gowns, gloves, masks, etc.) and contaminated lab supplies (e.g., pipette tips, tubes) should be placed in a designated biohazard bag.

  • These bags must be sealed and placed in a secondary, leak-proof container for transport to an autoclave or incinerator.[3]

2. Liquid Waste:

  • Liquid waste containing this compound should be collected in a clearly labeled, leak-proof container.

  • Do not mix this waste with other chemical waste streams.[1]

  • Decontaminate liquid waste with an appropriate chemical disinfectant or by autoclaving before final disposal, following institutional and local regulations.

3. Sharps Waste:

  • All needles, syringes, and other sharp objects contaminated with this compound must be disposed of immediately in a puncture-resistant sharps container.[1]

  • Do not recap, bend, or break needles.

  • Full sharps containers should be sealed and disposed of as hazardous chemical waste.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final waste disposal. Adherence to this workflow is mandatory for all personnel.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_bsc 2. Prepare Biosafety Cabinet prep_ppe->prep_bsc handle_agent 3. Manipulate Agent in BSC prep_bsc->handle_agent post_decon 4. Decontaminate BSC handle_agent->post_decon disp_solid Solid Waste handle_agent->disp_solid Dispose Solid Waste disp_liquid Liquid Waste handle_agent->disp_liquid Dispose Liquid Waste disp_sharps Sharps Waste handle_agent->disp_sharps Dispose Sharps post_doff 5. Doff PPE post_decon->post_doff post_wash 6. Hand Hygiene post_doff->post_wash

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.